Product packaging for Cereulide-13C6(Cat. No.:)

Cereulide-13C6

Cat. No.: B8017419
M. Wt: 1159.4 g/mol
InChI Key: JWWAHGUHYLWQCQ-NUOMGVRCSA-N
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Description

Cereulide-13C6 is a useful research compound. Its molecular formula is C57H96N6O18 and its molecular weight is 1159.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C57H96N6O18 B8017419 Cereulide-13C6

Properties

IUPAC Name

(3R,6R,9S,12S,15R,18R,21S,24S,27R,30R,33S,36S)-3,15,27-tri((113C)methyl)-6,18,30-tris(2-methylpropyl)-9,12,21,24,33,36-hexa(propan-2-yl)-1,7,13,19,25,31-hexaoxa-4,10,16,22,28,34-hexazacyclohexatriacontane-2,5,8,11,14,17,20,23,26,29,32,35-dodecone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H96N6O18/c1-25(2)22-37-46(64)58-34(19)52(70)79-44(32(15)16)50(68)62-41(29(9)10)56(74)77-39(24-27(5)6)48(66)60-36(21)54(72)81-45(33(17)18)51(69)63-42(30(11)12)57(75)78-38(23-26(3)4)47(65)59-35(20)53(71)80-43(31(13)14)49(67)61-40(28(7)8)55(73)76-37/h25-45H,22-24H2,1-21H3,(H,58,64)(H,59,65)(H,60,66)(H,61,67)(H,62,68)(H,63,69)/t34-,35-,36-,37-,38-,39-,40+,41+,42+,43+,44+,45+/m1/s1/i19+1,20+1,21+1,55+1,56+1,57+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWAHGUHYLWQCQ-NUOMGVRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)N1)CC(C)C)C(C)C)C(C)C)C)CC(C)C)C(C)C)C(C)C)C)CC(C)C)C(C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]1C(=O)N[C@@H](C(=O)O[C@H](C(=O)N[C@H]([13C](=O)O[C@@H](C(=O)N[C@@H](C(=O)O[C@H](C(=O)N[C@H]([13C](=O)O[C@@H](C(=O)N[C@@H](C(=O)O[C@H](C(=O)N[C@H]([13C](=O)O1)C(C)C)C(C)C)[13CH3])CC(C)C)C(C)C)C(C)C)[13CH3])CC(C)C)C(C)C)C(C)C)[13CH3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H96N6O18
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1159.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Isotopic Purity and Application of Cereulide-13C6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic and chemical purity of Cereulide-13C6, a critical internal standard for the quantitative analysis of the emetic toxin Cereulide. The guide details the experimental protocols for its use in liquid chromatography-mass spectrometry (LC-MS/MS) applications and includes workflow diagrams for clarity.

Quantitative Data Summary

This compound is primarily utilized as an internal standard in stable isotope dilution analysis (SIDA) for the accurate quantification of Cereulide. While specific isotopic enrichment data is not consistently published by all commercial suppliers, the chemical purity is well-documented. High isotopic purity is crucial for an effective internal standard to avoid interference with the analyte signal.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Chemical Purity >95%Organix, Inc., FDA[1]
Molecular Formula C₅₁¹³C₆H₉₆N₆O₁₈Sigma-Aldrich
Molecular Weight 1159.36 g/mol Sigma-Aldrich
Appearance Typically supplied as a solution in acetonitrile or as a solidOrganix, Inc., Sigma-Aldrich
Storage Conditions -20°CSigma-Aldrich

A Note on Isotopic Purity:

Experimental Protocols

The following protocols are based on established methods for the quantitative analysis of Cereulide in food matrices using this compound as an internal standard, primarily referencing the principles outlined in ISO 18465:2017.

2.1. Sample Preparation: Extraction of Cereulide from Food Matrices

  • Homogenization: Homogenize a representative portion of the food sample.

  • Weighing: Accurately weigh a specified amount of the homogenized sample (e.g., 3 g) into a centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound solution to the sample.

  • Extraction: Add acetonitrile to the sample, typically in a 10:1 solvent-to-sample ratio (v/w).

  • Shaking: Shake the mixture vigorously for a defined period (e.g., 60 minutes) to ensure thorough extraction.

  • Centrifugation: Centrifuge the sample to pellet solid material.

  • Supernatant Collection: Carefully collect the acetonitrile supernatant containing the Cereulide and this compound.

  • Dilution (if necessary): The extract may be diluted with an appropriate solvent (e.g., acetonitrile/water) to bring the analyte concentration within the calibration range of the LC-MS/MS instrument.

2.2. Quantitative Analysis by UHPLC-MS/MS

This method utilizes Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) for the separation and detection of Cereulide and its internal standard.

  • Chromatographic Column: A C18 reversed-phase column is typically used for separation.

  • Mobile Phase: A gradient elution is commonly employed with:

    • Mobile Phase A: Water with a modifier such as ammonium formate and/or formic acid.

    • Mobile Phase B: Acetonitrile with a modifier such as formic acid.

  • Injection Volume: A small volume of the sample extract (e.g., 5 µL) is injected into the system.

  • Mass Spectrometry: The analysis is performed in positive electrospray ionization (ESI+) mode, using Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for both Cereulide and this compound.

Table 2: Mass Spectrometry Parameters for Cereulide and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierSource(s)
Cereulide1170.7314.4 or 357.2499.4 or 172.2FDA, MDPI
This compound 1176.7 172.2 or 358.2 315.4 or 173.2, 316.2 FDA, MDPI, PMC

Calibration: A calibration curve is constructed by analyzing a series of standards containing known concentrations of Cereulide and a constant concentration of this compound. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

Mandatory Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis start Homogenized Food Sample weigh Weigh Sample start->weigh spike Spike with this compound weigh->spike extract Add Acetonitrile & Shake spike->extract centrifuge Centrifuge extract->centrifuge collect Collect Supernatant centrifuge->collect dilute Dilute Extract (if needed) collect->dilute inject Inject into UHPLC-MS/MS dilute->inject Prepared Sample Extract separate Chromatographic Separation (C18) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Tandem Mass Spectrometry (MRM) ionize->detect quantify Quantification using Calibration Curve detect->quantify

Caption: Experimental workflow for the quantification of Cereulide.

Logical_Relationship cluster_Quantification Principle of Stable Isotope Dilution Analysis Analyte Cereulide (Unknown Amount) MS Mass Spectrometer Analyte->MS IS This compound (Known Amount) IS->MS Sample Food Sample Sample->Analyte Sample->IS Spike Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) MS->Ratio Result Determine Analyte Concentration Ratio->Result

Caption: Logical relationship in Stable Isotope Dilution Analysis.

References

Cereulide-13C6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cereulide-13C6, the isotopically labeled internal standard for the potent emetic toxin, cereulide. This document details its chemical structure, physicochemical properties, and toxicological profile. Furthermore, it offers comprehensive experimental protocols for its use in quantitative analysis and visualizes the key signaling pathways associated with cereulide's mechanism of action.

Chemical Structure and Physicochemical Properties

Cereulide is a cyclic dodecadepsipeptide toxin produced by certain strains of Bacillus cereus. Its structure consists of three repeats of the tetrapeptide [D-O-Leu—D-Ala—L-O-Val—L-Val].[1][2] this compound is a stable isotope-labeled analog of cereulide, where six carbon atoms in the valine residues are replaced with carbon-13. This isotopic labeling makes it an ideal internal standard for accurate quantification of cereulide in various matrices by mass spectrometry.[3][4][5]

Table 1: Physicochemical Properties of Cereulide and this compound

PropertyCereulideThis compoundReference(s)
Chemical Formula C₅₇H₉₆N₆O₁₈¹³C₆C₅₁H₉₆N₆O₁₈
Molecular Weight 1152 g/mol 1159.37 g/mol
Monoisotopic Mass 1152.67811023 Da1158.7016 Da (calculated)
CAS Number 157232-64-91487375-69-8
Appearance White to off-white solidNot specified, typically sold in solution
Solubility Extremely low in waterSoluble in acetonitrile, methanol
Purity >95% (for analytical standards)>95%
Storage Temperature -20°C-20°C

Toxicological Profile

Cereulide is a potent toxin with significant health implications. Its toxicity stems from its function as a potassium ionophore, leading to the disruption of mitochondrial function. The toxicological properties of this compound are considered identical to those of native cereulide, as isotopic labeling does not alter its biological activity.

Table 2: Toxicological Data for Cereulide

ParameterValueSystem/ModelReference(s)
Mechanism of Action Potassium (K⁺) ionophore, uncouples oxidative phosphorylationMitochondria
Emesis-Inducing Dose 8 µg/kg body weightSuncus murinus (shrew)
10 µg/kg body weightRhesus monkeys
Cytotoxicity (EC₅₀) 0.125 ng/mL (3 days)Differentiated Caco-2 cells (SRB assay)
1 ng/mL (3 days)Differentiated Caco-2 cells (MTT assay)
Inhibition of NK Cell Activity 20-30 µg/LHuman Natural Killer (NK) cells
Effect on Pancreatic Islets Complete absence of insulin secretion at 0.5 ng/mLMouse pancreatic islets

Mechanism of Action: Signaling Pathways

Cereulide exerts its toxic effects through two primary mechanisms: disruption of mitochondrial function and activation of the 5-HT3 receptor, leading to emesis.

Mitochondrial Disruption Pathway

As a potassium ionophore, cereulide facilitates the transport of potassium ions across the inner mitochondrial membrane, disrupting the electrochemical gradient. This leads to mitochondrial swelling, uncoupling of oxidative phosphorylation, and ultimately, a halt in ATP synthesis.

Mitochondrial_Disruption Cereulide Cereulide Mitochondrial_Membrane Inner Mitochondrial Membrane Cereulide->Mitochondrial_Membrane Inserts into K_ion K⁺ Ion Mitochondrial_Membrane->K_ion Transports Membrane_Potential Disruption of Membrane Potential K_ion->Membrane_Potential OxPhos Uncoupling of Oxidative Phosphorylation Membrane_Potential->OxPhos ATP_Synthase Inhibition of ATP Synthase OxPhos->ATP_Synthase ATP_Depletion ATP Depletion ATP_Synthase->ATP_Depletion Cell_Death Cell Death ATP_Depletion->Cell_Death

Caption: Cereulide-induced mitochondrial disruption pathway.

Emetic Response Pathway

Cereulide is known to cause nausea and vomiting. This is believed to be mediated by its interaction with 5-HT3 (serotonin) receptors in the gastrointestinal tract, which in turn stimulates the vagus nerve and triggers the emetic reflex.

Emetic_Response Cereulide Cereulide HT3_Receptor 5-HT3 Receptor (Enterochromaffin Cells) Cereulide->HT3_Receptor Binds to and activates Vagus_Nerve Afferent Vagus Nerve HT3_Receptor->Vagus_Nerve Stimulates Brainstem Brainstem (Emetic Center) Vagus_Nerve->Brainstem Signals to Emesis Emesis (Vomiting) Brainstem->Emesis Induces

Caption: Signaling pathway for cereulide-induced emesis.

Experimental Protocols

This compound is primarily used as an internal standard for the accurate and reliable quantification of cereulide in complex matrices such as food and biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation and Extraction

The following is a general protocol for the extraction of cereulide from food samples. Modifications may be necessary depending on the specific matrix.

  • Homogenization: Homogenize the food sample (e.g., 3 g) to ensure uniformity.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution (e.g., to a final concentration of 10 ng/g) to the homogenized sample.

  • Extraction: Add an appropriate volume of extraction solvent (e.g., 15 mL of methanol or acetonitrile) to the sample.

  • Mixing and Shaking: Vortex the sample for 30 seconds, followed by shaking for 15 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge the sample at 4000 x g for 15 minutes to pellet solid debris.

  • Dilution and Filtration: Take an aliquot of the supernatant (e.g., 500 µL), mix with an equal volume of water, and filter through a 0.22 µm filter before injection into the LC-MS/MS system.

UPLC-MS/MS Analysis

The following are typical parameters for the analysis of cereulide using a UPLC-MS/MS system. Instrument-specific optimization is recommended.

Table 3: UPLC-MS/MS Parameters for Cereulide Analysis

ParameterSettingReference(s)
UPLC System Waters Acquity UPLC I-Class or similar
Column Acquity UPLC BEH C8 1.7 µm, 2.1 x 50 mm
Column Temperature 40°C
Mobile Phase A 1 mM ammonium formate in water with 0.05% formic acid
Mobile Phase B 0.05% formic acid in acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 10 µL
MS System Waters Xevo TQ-S triple quadrupole or similar
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3 kV
Desolvation Temp. 450°C
Source Temperature 150°C
MRM Transitions Cereulide: m/z 1170.7 → 172.15 (quantifier), 314.4, 499.4 (qualifiers)this compound: m/z 1176.7 → 172.15 (quantifier)
Experimental Workflow

The overall workflow for the quantitative analysis of cereulide using this compound as an internal standard is depicted below.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataProc Data Processing Homogenization Sample Homogenization Spiking Internal Standard Spiking (this compound) Homogenization->Spiking Extraction Solvent Extraction Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration LC_MSMS UPLC-MS/MS Analysis Filtration->LC_MSMS Quantification Quantification using Calibration Curve LC_MSMS->Quantification Reporting Result Reporting Quantification->Reporting

Caption: Workflow for cereulide quantification.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of the emetic toxin cereulide. Its use as an internal standard in LC-MS/MS methods allows for precise measurements in complex matrices, which is crucial for food safety monitoring, clinical diagnostics, and toxicological research. Understanding the chemical properties, toxicological profile, and mechanism of action of cereulide is essential for researchers and professionals working in areas related to food safety and public health. This guide provides a comprehensive overview to support these endeavors.

References

In-Depth Technical Guide: Synthesis and Labeling of Cereulide-¹³C₆

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cereulide and the Need for a Labeled Standard

Cereulide is a heat-stable and highly potent dodecadepsipeptide toxin produced by emetic strains of Bacillus cereus. Its presence in food can lead to severe foodborne illness characterized by nausea and vomiting. Accurate detection and quantification of cereulide are paramount for food safety and clinical diagnostics. Due to matrix effects in complex samples like food, a stable isotope-labeled internal standard, such as Cereulide-¹³C₆, is essential for reliable analysis by methods like liquid chromatography-mass spectrometry (LC-MS/MS).

Biosynthesis of Cereulide-¹³C₆

The primary method for producing Cereulide-¹³C₆ is through a biosynthetic approach using cultures of Bacillus cereus. This process involves providing the bacteria with ¹³C-labeled precursors, which are then incorporated into the cereulide molecule by the non-ribosomal peptide synthetase (NRPS) system.

Experimental Protocol: Biosynthetic Labeling

This protocol is based on the foundational work of Bauer et al. (2010) and subsequent adaptations.[1]

1. Bacterial Strain and Culture Conditions:

  • Strain: Bacillus cereus F4810/72 is a commonly used emetic reference strain.

  • Culture Medium: While standard laboratory media like LB broth can be used for general cultivation, a defined minimal medium is often necessary for efficient incorporation of labeled precursors. The exact composition should be optimized, but would typically contain essential salts, a carbon source, and the ¹³C-labeled amino acid precursors.

  • ¹³C-Labeled Precursors: To achieve the ¹³C₆ labeling, specific amino acids that are building blocks of cereulide are provided in their ¹³C-labeled form. Based on the structure of cereulide, ([D-O-Leu-D-Ala-L-O-Val-L-Val]₃), suitable precursors would include L-Valine and L-Leucine fully labeled with ¹³C.

  • Incubation: Cultures are typically grown in baffled flasks at 30°C with shaking (e.g., 120 rpm) for 24 to 48 hours to allow for bacterial growth and toxin production.

2. Extraction of Cereulide-¹³C₆:

  • Cell Harvesting: Bacterial cells are harvested from the culture broth by centrifugation (e.g., 8,000 x g for 10 minutes).

  • Extraction Solvent: The cell pellet is extracted with an organic solvent, most commonly ethanol or acetonitrile.[2][3]

  • Extraction Procedure: The solvent is added to the cell pellet, and the mixture is shaken overnight at room temperature to ensure complete extraction of the lipophilic cereulide molecule from the bacterial cells.[2]

  • Clarification: The extract is then centrifuged to remove cell debris, and the supernatant containing the crude Cereulide-¹³C₆ is collected.

3. Purification of Cereulide-¹³C₆: A multi-step purification process is necessary to isolate Cereulide-¹³C₆ with high purity.

  • Solid-Phase Extraction (SPE): The crude extract is often first passed through a solid-phase extraction cartridge (e.g., C18) to remove polar impurities. The cereulide is retained on the column and then eluted with a less polar solvent.

  • Preparative High-Performance Liquid Chromatography (HPLC): The partially purified extract is then subjected to preparative reverse-phase HPLC. This step separates Cereulide-¹³C₆ from other hydrophobic molecules and unlabeled or partially labeled cereulide.

    • Column: A C18 column is typically used.

    • Mobile Phase: A gradient of acetonitrile and water is commonly employed to achieve separation.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) can be used to monitor the elution of the peptide.

  • Purity Analysis: The purity of the final product should be assessed using analytical HPLC and mass spectrometry. The isotopic enrichment can also be determined by mass spectrometry.

Data Presentation

Table 1: Mass Spectrometry Parameters for Cereulide and Cereulide-¹³C₆ Analysis

AnalytePrecursor Ion (m/z)Product Ions (m/z)
Cereulide1170.7314.4, 499.4
Cereulide-¹³C₆1176.7172.2, 315.4

Note: The specific precursor and product ions may vary slightly depending on the mass spectrometer and ionization conditions used.

Mandatory Visualizations

Diagram 1: Biosynthesis and Labeling Workflow

G cluster_0 Biosynthesis cluster_1 Extraction cluster_2 Purification B_cereus Bacillus cereus Culture Incubation Incubation (30°C, 24-48h) B_cereus->Incubation Labeled_Precursors ¹³C-Labeled Amino Acids (e.g., L-Valine, L-Leucine) Labeled_Precursors->B_cereus Harvesting Cell Harvesting (Centrifugation) Incubation->Harvesting Solvent_Extraction Ethanol/Acetonitrile Extraction Harvesting->Solvent_Extraction Clarification Clarification (Centrifugation) Solvent_Extraction->Clarification SPE Solid-Phase Extraction (C18) Clarification->SPE Prep_HPLC Preparative HPLC (C18 Column) SPE->Prep_HPLC Final_Product Pure Cereulide-¹³C₆ Prep_HPLC->Final_Product G NRPS Non-Ribosomal Peptide Synthetase (NRPS) Complex Tetrapeptide Tetradepsipeptide Unit NRPS->Tetrapeptide Precursors Amino Acid & Hydroxy Acid Precursors L-Val D-O-Leu D-Ala L-O-Val Precursors->NRPS Cyclization Cyclization (Trimerization) Tetrapeptide->Cyclization Cereulide Cereulide Cyclization->Cereulide

References

A Technical Guide to the Mechanism and Application of Cereulide-¹³C₆ as an Internal Standard in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices underlying the use of Cereulide-¹³C₆ as an internal standard for the accurate quantification of the Bacillus cereus emetic toxin, Cereulide. Utilizing stable isotope dilution analysis (SIDA) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), this method has become the gold standard for its precision and robustness in complex matrices.

The Core Principle: Stable Isotope Dilution Analysis (SIDA)

The fundamental mechanism of using Cereulide-¹³C₆ relies on the principles of Stable Isotope Dilution Analysis (SIDA). Cereulide-¹³C₆ is a stable isotope-labeled (SIL) analogue of the native Cereulide, where six Carbon-12 atoms are replaced with Carbon-13 isotopes.[1][2][3] This substitution results in a molecule that is chemically and physically identical to the analyte of interest but has a distinct, higher molecular weight that is easily differentiated by a mass spectrometer.[4][5]

By introducing a known quantity of Cereulide-¹³C₆ into a sample at the very beginning of the analytical workflow, it acts as a perfect surrogate. It experiences the same physical and chemical challenges as the native Cereulide throughout the entire process, including extraction, sample cleanup, and ionization. Any loss of the native analyte during sample preparation is mirrored by a proportional loss of the internal standard. Similarly, any variations in the mass spectrometer's ionization efficiency (known as matrix effects) will affect both the analyte and the internal standard equally.

Quantification is therefore not based on the absolute signal intensity of the native Cereulide, which can be variable, but on the ratio of the signal from the native Cereulide to that of the known amount of Cereulide-¹³C₆. This ratiometric approach effectively cancels out variations, leading to highly accurate and precise measurements.

The Workflow of Analysis

The analytical workflow for Cereulide quantification using Cereulide-¹³C₆ as an internal standard typically involves sample preparation, LC-MS/MS analysis, and data processing. The following diagram illustrates the key steps in this process.

Cereulide Analysis Workflow Sample Homogenization Sample Homogenization Spiking with ¹³C₆-Cereulide Spiking with ¹³C₆-Cereulide Sample Homogenization->Spiking with ¹³C₆-Cereulide Extraction Extraction Spiking with ¹³C₆-Cereulide->Extraction Purification Purification Extraction->Purification LC Separation LC Separation Purification->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Peak Integration Peak Integration MS/MS Detection->Peak Integration Ratio Calculation Ratio Calculation Peak Integration->Ratio Calculation Quantification Quantification Ratio Calculation->Quantification

Caption: Experimental workflow for Cereulide quantification.

The Correction Mechanism of Cereulide-¹³C₆

The diagram below illustrates the logical relationship of how Cereulide-¹³C₆ corrects for potential analyte loss and ionization variability, ensuring accurate quantification.

Internal Standard Correction Mechanism Sample Sample containing native Cereulide (Analyte) IS_Addition Addition of known amount of ¹³C₆-Cereulide (IS) Sample->IS_Addition Mixed_Sample Sample with Analyte + IS IS_Addition->Mixed_Sample Sample_Prep Sample Preparation (Extraction, Cleanup) Mixed_Sample->Sample_Prep Analyte_Loss Potential Analyte & IS Loss Sample_Prep->Analyte_Loss LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS Analyte_Loss->LC_MS Matrix_Effects Matrix Effects (Ion Suppression/Enhancement) LC_MS->Matrix_Effects Detection Separate Detection of Analyte and IS by Mass LC_MS->Detection Matrix_Effects->Detection Ratio Calculate Peak Area Ratio (Analyte / IS) Detection->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: Mechanism of internal standard correction.

Experimental Protocols

The following protocols are synthesized from validated methods published in peer-reviewed journals and regulatory guidelines.

4.1. Sample Preparation

  • Homogenization: Weigh a representative portion of the sample (e.g., 2.5-10 g of food matrix) into a centrifuge tube.

  • Internal Standard Spiking: Add a precise volume of Cereulide-¹³C₆ internal standard solution (e.g., 500 µL of a 100 ng/mL solution) to the homogenized sample.

  • Equilibration: Vortex the sample vigorously for 10-30 seconds and allow it to equilibrate at room temperature for at least 30 minutes.

  • Extraction: Add an appropriate volume of extraction solvent (e.g., acetonitrile or methanol) to the sample. Shake or vortex the mixture for an extended period (e.g., 1 hour) to ensure efficient extraction.

  • Purification: Centrifuge the sample to pellet solid debris. Filter the supernatant through a 0.22 µm PTFE or equivalent syringe filter into an autosampler vial for LC-MS/MS analysis.

4.2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column is typically used (e.g., 50 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient elution is employed, starting with a high percentage of aqueous mobile phase and ramping up to a high percentage of organic mobile phase to elute Cereulide.

    • Flow Rate: A typical flow rate is between 0.3 and 1.0 mL/min.

    • Column Temperature: The column is often maintained at 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • Precursor and Product Ions: The specific mass-to-charge ratios (m/z) for the precursor and product ions of both native Cereulide and Cereulide-¹³C₆ are monitored. Commonly used transitions are:

      • Cereulide: Precursor ion [M+NH₄]⁺ at m/z 1170.7, with product ions at m/z 314.4 (for quantification) and m/z 499.4 (for confirmation).

      • Cereulide-¹³C₆: Precursor ion [M+6+NH₄]⁺ at m/z 1176.7, with a product ion at m/z 172.2 for quantification.

Quantitative Data Summary

The use of Cereulide-¹³C₆ as an internal standard has been validated across numerous studies and matrices, demonstrating excellent performance. The table below summarizes key quantitative parameters from various published methods.

ParameterFood MatricesFaecal SamplesReference(s)
Limit of Quantification (LOQ) 0.5 µg/kg0.3 µg/kg
1 ng/g (in rice and pasta)-
Linearity (R²) > 0.995> 0.995
0.999-
Mean Recovery 70.0% - 120.0%70.0% - 120.0%
104% (boiled rice)-
111% (rice with oil)-
Repeatability (RSDr) < 7.3%< 7.3%
Intra-laboratory Reproducibility (RSDR) < 8.9%< 8.9%

Conclusion

The use of Cereulide-¹³C₆ as an internal standard in stable isotope dilution analysis provides a robust, accurate, and precise method for the quantification of Cereulide. Its ability to compensate for both sample preparation losses and matrix-induced ionization effects makes it an indispensable tool for researchers in food safety, clinical diagnostics, and drug development. The detailed protocols and validated performance data presented in this guide underscore the reliability of this analytical approach.

References

Toxicological Profile of Cereulide and Its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of cereulide and its naturally occurring analogs. Cereulide is a heat-stable, emetic toxin produced by certain strains of Bacillus cereus, a ubiquitous spore-forming bacterium. Due to its resistance to pasteurization, cooking, and acidic conditions, cereulide poses a significant threat to food safety and public health, leading to foodborne intoxications with symptoms ranging from nausea and vomiting to severe organ failure in extreme cases.[1][2][3][4] This document details the toxin's mechanism of action, summarizes quantitative toxicity data, outlines key experimental protocols, and visualizes the critical pathways and workflows involved in its toxicological assessment.

Core Mechanism of Action: Mitochondrial Decoupling

Cereulide's primary toxic effect stems from its function as a potent potassium-selective ionophore.[5] Structurally, it is a cyclic dodecadepsipeptide, which allows it to encapsulate potassium ions and transport them across biological membranes.

The core toxicological cascade is as follows:

  • Mitochondrial Targeting : Cereulide inserts into the inner mitochondrial membrane.

  • Potassium Influx : It facilitates the transport of K+ ions from the intermembrane space into the mitochondrial matrix, following the electrochemical gradient.

  • Membrane Depolarization : This influx of positive charge neutralizes the negative membrane potential (ΔΨm), which is essential for oxidative phosphorylation.

  • Uncoupling and ATP Depletion : The collapse of the proton motive force uncouples the respiratory chain from ATP synthesis, leading to a severe depletion of cellular ATP.

  • Cellular Damage : The resulting energy crisis triggers mitochondrial swelling, oxidative stress, the release of pro-apoptotic factors like cytochrome C, and ultimately leads to cell death.

This mechanism is shared by its structural analog, valinomycin, although studies indicate that cereulide is significantly more toxic.

Cereulide_Mechanism_of_Action cluster_membrane Inner Mitochondrial Membrane K_in K+ Influx Depolarization Membrane Potential Collapse (ΔΨm ↓) K_in->Depolarization Uncoupling Uncoupling of Oxidative Phosphorylation Depolarization->Uncoupling ATP_depletion ATP Synthesis Inhibition Uncoupling->ATP_depletion Cell_Damage Mitochondrial Swelling, Oxidative Stress, Apoptosis ATP_depletion->Cell_Damage Cereulide Cereulide Cereulide->K_in K+ Ionophore

Caption: Cereulide's mechanism as a K+ ionophore leading to mitochondrial failure.

Quantitative Toxicological Data

The toxicity of cereulide and its analogs has been quantified across various models. Isocereulides, which are structural variants produced concurrently by the same non-ribosomal peptide synthetase (NRPS) system, contribute significantly to the overall toxicity, sometimes exhibiting additive or synergistic effects. For instance, isocereulides A-N can account for approximately 40% of the total cytotoxicity of a toxin mixture, despite comprising only about 10% of its mass.

Toxin/AnalogCell Type / ModelEndpointValue / ConcentrationCitation
Cereulide Human HepG2 CellsMax. Respiration50% reduction at 0.25 nM
Human HepG2 CellsRNA Synthesis / ProliferationInhibition at 2 nM
Human HEp-2 CellsCytotoxicity (EC50)2.44 ng/mL
Human Caco-2 CellsMitochondrial Activity (MTT)Toxicity at 1 ng/mL (3-day exposure)
Human Caco-2 CellsProtein Content (SRB)Toxicity at 0.125 ng/mL (3-day exposure)
Human NK CellsCytotoxicityLoss of function at 20 ng/mL
Human Cell LinesMitochondrial DamageThreshold at 2 ng/mL
Boar SpermatozoaMotility InhibitionInhibition at ~1 nM; Threshold at 2 ng/mL
Vibrio fischeriLuminescence (IC50)170 nM (30 min exposure)
Mice (oral admin.)Oxidative Stress (Liver/Kidney)Effects at 50-200 µg/kg for 28 days
Mice (i.p. admin.)Liver PathologyLesions observed at 5-20 µ g/mouse
HumanEmetic Dose (estimated)≤8 µg/kg body weight
Isocereulide A In VitroCytotoxicity~10-fold higher than cereulide
Isocereulide B In VitroCytotoxicityNo significant cytotoxicity observed
Isocereulides H-N HEp-2 CellsCytotoxicity (EC50)0.4 to 1.4-fold relative to cereulide

Experimental Protocols

Accurate assessment of cereulide's toxicity relies on a combination of bioassays and analytical chemistry.

HEp-2 Cell Cytotoxicity Assay

This assay is widely used to determine the cytotoxic potential of cereulide and its analogs.

Methodology:

  • Cell Culture : Human epithelial (HEp-2) cells are cultured to form a monolayer in 96-well plates.

  • Toxin Exposure : Cells are exposed to serial dilutions of purified cereulide, isocereulides, or toxin extracts for a defined period (e.g., 24-48 hours).

  • Viability Assessment : Cell viability is measured using indicators like MTT, which assesses mitochondrial dehydrogenase activity, or by quantifying mitochondrial swelling.

  • Data Analysis : The effective concentration that causes 50% cell death (EC50) is calculated from the dose-response curve.

Boar Spermatozoa Motility Inhibition Assay

This is a rapid bioassay sensitive to mitochondrial toxins.

Methodology:

  • Semen Preparation : Freshly extended boar semen is used.

  • Toxin Exposure : Aliquots of the semen are mixed with methanol-dissolved cereulide extracts or standards and incubated at 37°C.

  • Motility Observation : Sperm motility is observed under a microscope at short intervals (e.g., 5 and 20 minutes).

  • Endpoint : The endpoint is the complete cessation of motility. The concentration causing this effect is compared to that of a known cereulide standard.

In Vitro Differentiated Caco-2 Cell Model

This model mimics the intestinal barrier to study the effects of sub-emetic toxin concentrations.

Methodology:

  • Cell Differentiation : Caco-2 cells are cultured on permeable supports for ~21 days until they form a differentiated monolayer with tight junctions.

  • Toxin Exposure : Low, sub-emetic concentrations of cereulide (e.g., 0.125-2 ng/mL) are applied to the apical side for an extended period (e.g., 3 days).

  • Toxicity Measurement :

    • MTT Assay : Measures mitochondrial activity.

    • Sulforhodamine B (SRB) Assay : Measures total cellular protein content, indicating cell loss.

    • Transepithelial Electrical Resistance (TEER) : Measures monolayer integrity.

UPLC-MS/MS Quantification

This is the gold standard for the precise quantification of cereulide and its analogs in various matrices.

Methodology:

  • Extraction : Cereulide is extracted from the sample (e.g., food, bacterial pellet) using a solvent like acetonitrile or ethanol.

  • Internal Standard : A stable isotope-labeled internal standard (e.g., ¹³C₆-cereulide) is added to correct for matrix effects and extraction losses.

  • Chromatography : The extract is injected into an Ultra-Performance Liquid Chromatography (UPLC) system, typically with a C18 column, for separation.

  • Mass Spectrometry : Detection is performed with a tandem mass spectrometer (MS/MS) in positive electrospray ionization mode. Specific precursor-to-product ion transitions are monitored for cereulide and its internal standard to ensure specificity and accuracy.

Toxicity_Assessment_Workflow cluster_analysis Analysis cluster_bioassays Sample Sample (Food, Bacterial Culture) Extraction Solvent Extraction (e.g., Acetonitrile) Sample->Extraction Spiking Add ¹³C₆-Cereulide (Internal Standard) Extraction->Spiking Quant Chemical Quantification (UPLC-MS/MS) Spiking->Quant Bioassay Biological Activity Assays Spiking->Bioassay Result Toxicological Profile (EC50, Concentration, etc.) Quant->Result Hep2 HEp-2 Cytotoxicity Bioassay->Hep2 Sperm Sperm Motility Bioassay->Sperm Caco2 Caco-2 Model Bioassay->Caco2 Bioassay->Result

Caption: General experimental workflow for cereulide toxicity assessment.

Biosynthesis of Cereulide

Cereulide is not synthesized ribosomally. Instead, it is assembled by a large, plasmid-encoded Non-Ribosomal Peptide Synthetase (NRPS) complex, encoded by the ces gene cluster.

The Ces NRPS is a multi-enzyme complex composed of modules that activate, modify, and link specific amino and α-hydroxy acid precursors. The process involves two main proteins, CesA and CesB. These enzymes sequentially add the four building blocks—D-α-hydroxyisocaproic acid (D-Hic), D-Alanine (D-Ala), L-α-hydroxyisovaleric acid (L-Hiv), and L-Valine (L-Val)—to form a tetrapeptide unit. This unit is repeated three times and finally cyclized by a thioesterase (TE) domain to release the mature 12-residue cereulide toxin. The flexibility of the NRPS system can lead to the incorporation of alternative precursors, resulting in the formation of various isocereulides.

Cereulide_Biosynthesis Precursors Precursors: D-Hic, D-Ala, L-Hiv, L-Val NRPS CesA / CesB NRPS Complex Precursors->NRPS Assembly Sequential Assembly of Tetrapeptide Unit (D-Hic-D-Ala-L-Hiv-L-Val) NRPS->Assembly Trimer Trimerization (3x Repetition) Assembly->Trimer Cyclize Cyclization (Thioesterase Domain) Trimer->Cyclize Cereulide Mature Cereulide Cyclize->Cereulide

Caption: Simplified overview of cereulide biosynthesis via the NRPS system.

Conclusion

Cereulide and its analogs are highly potent mitochondrial toxins whose primary mechanism of action is the disruption of the mitochondrial membrane potential via potassium ionophoric activity. This leads to a cascade of events culminating in ATP depletion and cell death. The toxicity varies between analogs, with some showing synergistic effects that enhance the overall toxic potential of a contamination event. The combination of sensitive bioassays and robust analytical methods like UPLC-MS/MS is crucial for the accurate risk assessment and management of cereulide in food products. This guide provides foundational knowledge for researchers engaged in toxicology, food safety, and the development of potential therapeutic interventions or detection methodologies for this significant foodborne toxin.

References

Commercial availability and suppliers of Cereulide-13C6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, suppliers, and technical specifications of Cereulide-13C6. It further details its application in experimental protocols and elucidates the key signaling pathways affected by its unlabeled counterpart, cereulide.

Commercial Availability and Suppliers

This compound, an isotopically labeled form of the Bacillus cereus emetic toxin cereulide, is a critical internal standard for accurate quantification in research and diagnostic applications. Several specialized chemical suppliers offer this compound, primarily for research use. Below is a summary of key suppliers and their product specifications.

SupplierProduct NameCatalog Number (Example)PurityFormatMolecular Weight ( g/mol )
MedchemExpress This compoundHY-P1045S>95%Solid1159.37
Organix Inc. 13C6-cereulideCX57163-2MG>95%2 mg (solid)1159.37
13C6-cereulideCX87778-1ML>95%20 ug/mL in acetonitrile1159.37
Sigma-Aldrich (Merck) This compound solution38708Certified Reference Material10 μg/g in acetonitrile1159.36

Experimental Protocols: Quantification of Cereulide using LC-MS/MS

This compound is predominantly used as an internal standard in stable isotope dilution analysis (SIDA) for the quantification of cereulide in various matrices, including food and biological samples. The use of a stable isotope-labeled internal standard is the gold standard for LC-MS/MS quantification as it corrects for matrix effects and variations in sample preparation and instrument response.

Sample Preparation and Extraction (General Workflow)

The following protocol is a generalized workflow based on methods outlined by the FDA and in scientific literature, such as ISO 18465:2017.[1][2]

  • Homogenization : Homogenize the solid or semi-solid sample.

  • Spiking : Add a known amount of this compound internal standard solution to the homogenized sample.

  • Extraction : Extract cereulide and the internal standard from the matrix using an organic solvent, typically acetonitrile or methanol.[1][3][4] This is often followed by vigorous shaking or vortexing and centrifugation to separate the solid debris.

  • Purification/Cleanup : The supernatant may be filtered or subjected to further cleanup steps if the matrix is complex.

  • Analysis : The final extract is then analyzed by LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis Sample Food/Biological Sample Homogenate Homogenized Sample Sample->Homogenate Homogenize Spiked_Sample Spiked Sample Homogenate->Spiked_Sample Add this compound Internal Standard Extraction Solvent Extraction (Acetonitrile/Methanol) Spiked_Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration/ Cleanup Centrifugation->Filtration LC_MSMS LC-MS/MS Analysis Filtration->LC_MSMS Quantification Quantification LC_MSMS->Quantification

Caption: General experimental workflow for cereulide quantification.
LC-MS/MS Parameters

The analysis is typically performed using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Chromatography : Reversed-phase chromatography is commonly used.

  • Ionization : Electrospray ionization (ESI) in positive ion mode is standard for detecting the ammonium adducts of cereulide and its labeled internal standard.

  • Mass Spectrometry : The instrument is operated in Multiple Reaction Monitoring (MRM) mode. The precursor and product ions for both the analyte and the internal standard are monitored.

    • Cereulide Precursor Ion : m/z 1170.7 ([M+NH₄]⁺)

    • Cereulide Product Ions : e.g., m/z 314.4 (quantitative), m/z 499.4 (qualifier)

    • This compound Precursor Ion : m/z 1176.7 ([M+¹³C₆+NH₄]⁺)

    • This compound Product Ion : e.g., m/z 172.2

A calibration curve is constructed by plotting the ratio of the peak area of cereulide to the peak area of this compound against the concentration of cereulide.

Signaling Pathways and Mechanism of Action

Cereulide exerts its toxic effects primarily by acting as a potent potassium ionophore, which disrupts cellular and mitochondrial functions. This leads to a cascade of events culminating in cell death.

Mitochondrial Disruption and Apoptosis

The primary target of cereulide is the mitochondrion. By transporting K⁺ ions across the inner mitochondrial membrane, cereulide dissipates the mitochondrial membrane potential. This uncouples oxidative phosphorylation, leading to a decrease in ATP synthesis and an increase in reactive oxygen species (ROS) production. The accumulation of ROS can induce endoplasmic reticulum (ER) stress, which in turn activates apoptotic pathways. Key signaling pathways involved include the IRE1α/XBP1 and PERK/eIF2α pathways of the unfolded protein response (UPR) and the p53 signaling pathway.

signaling_pathway cluster_membrane Mitochondrial Membrane cluster_cellular_response Cellular Response cluster_signaling Signaling Cascades Cereulide Cereulide K_channel K+ Ionophore Activity Cereulide->K_channel MMP_loss Mitochondrial Membrane Potential Collapse K_channel->MMP_loss ATP_depletion ATP Depletion MMP_loss->ATP_depletion ROS_increase ROS Increase MMP_loss->ROS_increase ER_stress ER Stress ROS_increase->ER_stress p53 p53 Pathway Activation ROS_increase->p53 Apoptosis Apoptosis ER_stress->Apoptosis IRE1_XBP1 IRE1α/XBP1 Pathway ER_stress->IRE1_XBP1 PERK_eIF2a PERK/eIF2α Pathway ER_stress->PERK_eIF2a p53->Apoptosis IRE1_XBP1->Apoptosis PERK_eIF2a->Apoptosis

Caption: Cereulide-induced mitochondrial dysfunction and apoptosis signaling.
Emetic Action

In addition to its direct cellular toxicity, cereulide is known to cause emesis (vomiting). This is believed to be mediated through the binding and activation of serotonin 5-HT3 receptors in the gastrointestinal tract. This activation stimulates the afferent vagus nerve, which in turn triggers the vomiting reflex in the central nervous system.

This technical guide provides a foundational understanding of this compound for researchers. For specific applications and detailed experimental conditions, it is recommended to consult the cited literature and the technical documentation provided by the suppliers.

References

A Technical Guide to the Storage and Stability of Cereulide-¹³C₆ Standard Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical aspects concerning the storage and stability of Cereulide-¹³C₆ standard solutions, essential for accurate quantification in research and analytical applications. Cereulide, a heat-stable and highly resistant emetic toxin produced by Bacillus cereus, and its isotopically labeled internal standard, Cereulide-¹³C₆, require precise handling to ensure the integrity of experimental results.[1][2][3][4]

Quantitative Data Summary

The stability and proper preparation of Cereulide-¹³C₆ standard solutions are paramount for the accuracy of analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following tables summarize the recommended storage conditions and solvent usage for preparing these solutions, based on established protocols.

Table 1: Recommended Storage and Solvent for Cereulide-¹³C₆ Stock Solutions

ParameterRecommendationRationaleSource
Storage Temperature -20°CTo ensure long-term stability and prevent degradation.[5]FDA, ISO 18465
Solvent MethanolFor initial dissolution and preparation of high-concentration stock solutions.FDA, ISO 18465
Purity >95% (using ¹H NMR/LC)High purity is crucial for accurate quantification.FDA

Table 2: Preparation of Cereulide-¹³C₆ Working and Calibration Standard Solutions

Solution TypeRecommended SolventTypical Concentration RangeNotesSource
Intermediate Stock Solutions Methanol1,000 ng/mLPrepared by diluting the primary stock solution.FDA, ISO 18465
Working Standard Solutions Acetonitrile10 - 100 ng/mLUsed for spiking samples and preparing calibration curves.FDA, ISO 18465
Calibration Curve Standards Acetonitrile0 - 500 ng/g (in sample)Prepared by further diluting working standards.Various research

Experimental Protocols

Accurate quantification of cereulide relies on meticulously prepared standard solutions and a validated analytical method. The following protocols are based on widely accepted methodologies like those referenced by the FDA and in scientific literature.

Preparation of Cereulide-¹³C₆ Standard Solutions

This protocol outlines the steps for preparing stock and working solutions of Cereulide-¹³C₆.

  • Primary Stock Solution (e.g., 100,000 ng/mL):

    • Accurately weigh 10 mg of Cereulide-¹³C₆ into a 100 mL glass volumetric flask.

    • Dissolve the compound and make up to the mark with methanol.

    • This solution should be stored at -20°C.

  • Intermediate Standard Solution (e.g., 1,000 ng/mL):

    • Pipette 1,000 µL of the primary stock solution into a 100 mL glass volumetric flask.

    • Make up to the mark with methanol and mix thoroughly.

    • Store this solution at -20°C.

  • Working Standard Solution (e.g., 100 ng/mL):

    • Pipette 500 µL of the primary stock solution into a 500 mL glass volumetric flask.

    • Make up to the mark with acetonitrile and mix.

    • This solution is used for sample fortification and preparation of calibration standards.

Analytical Method: UHPLC/ESI-MS/MS

The quantification of cereulide is typically performed using Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UHPLC/ESI-MS/MS).

  • Sample Preparation:

    • Homogenize the food sample.

    • Weigh a precise amount of the homogenized sample (e.g., 2.5 g) into a centrifuge tube.

    • Spike the sample with a known amount of Cereulide-¹³C₆ internal standard solution (e.g., 500 µL of 100 ng/mL solution).

    • Extract the cereulide and the internal standard with acetonitrile.

    • Vortex, shake, and centrifuge the sample.

    • The supernatant is then diluted, typically with water, before injection into the UHPLC system.

  • LC-MS/MS Parameters:

    • Column: A C8 or C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of ammonium formate with formic acid in water (Mobile Phase A) and acetonitrile with formic acid (Mobile Phase B) is typical.

    • Ionization Mode: Electrospray Ionization in positive mode (ESI+).

    • Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode.

      • The precursor ion for Cereulide-¹³C₆ is m/z 1176.7.

      • A common quantitative product ion is m/z 172.2.

Visualizations

Workflow for Preparation and Use of Cereulide-¹³C₆ Standards

G cluster_prep Standard Preparation cluster_use Application cluster_data Data Processing stock_prep Primary Stock Solution (Methanol, -20°C) intermediate_prep Intermediate Solution (Methanol, -20°C) stock_prep->intermediate_prep Dilution working_prep Working Solution (Acetonitrile) intermediate_prep->working_prep Dilution sample_spike Sample Spiking working_prep->sample_spike cal_curve Calibration Curve Preparation working_prep->cal_curve lcms_analysis UHPLC-MS/MS Analysis sample_spike->lcms_analysis cal_curve->lcms_analysis quant Quantification lcms_analysis->quant

Caption: Workflow for Cereulide-¹³C₆ standard preparation and analysis.

Stability Profile of Cereulide

Cereulide is known for its exceptional stability under various harsh conditions, a characteristic that also applies to its isotopically labeled form. This inherent stability is a critical consideration in both food safety and analytical chemistry.

G cluster_resistance High Resistance To Degradation cereulide Cereulide / Cereulide-¹³C₆ (Cyclic Dodecadepsipeptide) heat Heat (up to 150°C) cereulide->heat ph Extreme pH (pH 2-11) cereulide->ph enzymes Proteolytic Enzymes (e.g., Pepsin, Trypsin) cereulide->enzymes

Caption: Factors to which Cereulide exhibits high stability.

Degradation Pathways

While highly stable, some evidence suggests that under specific conditions, such as in culture supernatants, cereulide may undergo hydrolysis, leading to the formation of smaller depsipeptides. However, for purified Cereulide-¹³C₆ standard solutions stored under recommended conditions (-20°C in an appropriate solvent), significant degradation is not expected. The primary concern for the integrity of the standard solution is more likely related to solvent evaporation or improper handling rather than chemical degradation of the analyte itself. The stability of cereulide is remarkable, even at highly alkaline pH values and high temperatures, with some studies indicating that loss of activity under certain heat treatments may even be reversible.

References

The Precision of Carbon: A Technical Guide to 13C Labeling in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of biological systems, understanding the dynamic flow of molecules is paramount to unraveling disease mechanisms, discovering novel drug targets, and optimizing therapeutic interventions. Stable isotope labeling, particularly with Carbon-13 (¹³C), has emerged as a cornerstone technique for quantitative analysis, offering an unparalleled window into the complexities of metabolic and proteomic landscapes. This technical guide provides an in-depth exploration of the principles, experimental protocols, and data interpretation of ¹³C labeling, empowering researchers to leverage this powerful tool in their scientific endeavors.

Core Principles: Tracing the Path of Carbon

The fundamental principle of ¹³C labeling lies in the substitution of the naturally abundant ¹²C isotope with the heavier, non-radioactive ¹³C isotope in a molecule of interest.[1] This "labeled" molecule is then introduced into a biological system, such as a cell culture or an in vivo model.[1] As the organism or cell metabolizes this substrate, the ¹³C atoms are incorporated into a wide array of downstream metabolites and macromolecules.[1][2] Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can distinguish between the ¹²C and ¹³C-containing molecules based on their mass difference, allowing for the precise tracing and quantification of metabolic pathways.[1]

The primary applications of ¹³C labeling in quantitative analysis fall into two main categories:

  • ¹³C-Metabolic Flux Analysis (¹³C-MFA): Considered the gold standard for quantifying the rates of intracellular metabolic reactions (fluxes), ¹³C-MFA provides a detailed map of cellular metabolism. By analyzing the distribution of ¹³C in various metabolites, researchers can understand how cells utilize different nutrients and how metabolic pathways are rewired in disease states like cancer or in response to drug treatment.

  • Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): This technique is a powerful method for quantitative proteomics. Cells are grown in media where specific essential amino acids (e.g., lysine and arginine) are replaced with their "heavy" ¹³C-labeled counterparts. This leads to the incorporation of the heavy amino acids into all newly synthesized proteins. By comparing the mass spectra of proteins from different cell populations (e.g., treated vs. untreated), researchers can accurately quantify changes in protein abundance.

Experimental Workflows and Protocols

The successful implementation of ¹³C labeling experiments requires meticulous planning and execution. The following sections provide detailed protocols for the two primary applications.

¹³C-Metabolic Flux Analysis (¹³C-MFA) Experimental Workflow

The workflow for a typical ¹³C-MFA experiment involves several key stages, from experimental design to data analysis.

MFA_Workflow A Experimental Design (Tracer Selection) B Cell Culture & Isotope Labeling A->B Select optimal ¹³C-labeled substrate C Metabolite Quenching & Extraction B->C Achieve isotopic steady state D Mass Spectrometry (GC-MS or LC-MS) C->D Prepare samples for analysis E Data Analysis (MID Correction) D->E Acquire mass isotopomer distributions F Flux Estimation (Computational Modeling) E->F Correct for natural abundance of ¹³C

Caption: A generalized workflow for a ¹³C-Metabolic Flux Analysis experiment.

This protocol outlines the general steps for labeling adherent mammalian cells with a ¹³C-labeled substrate.

  • Cell Seeding and Growth: Seed cells in appropriate culture vessels and grow in a defined medium to ensure metabolic and isotopic steady state.

  • Tracer Introduction: Switch the cells to a medium containing the selected ¹³C-labeled substrate (e.g., [U-¹³C₆]-glucose). The concentration of the tracer should be optimized to achieve significant labeling of the metabolites of interest.

  • Achieving Isotopic Steady State: For steady-state MFA, it is crucial that the isotopic enrichment of intracellular metabolites reaches a constant level. The time required to reach this state depends on the turnover rates of the metabolites in the pathway. Typically, for glycolytic intermediates, this can be within minutes, while for TCA cycle intermediates, it may take several hours.

  • Metabolism Quenching and Cell Harvesting: After the desired labeling period, rapidly quench metabolism to prevent further enzymatic activity. A common method is to aspirate the medium and add ice-cold 80% methanol. Harvest the cells by scraping and collect the cell extract.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Experimental Workflow

The SILAC workflow is designed to compare the proteomes of two or more cell populations.

SILAC_Workflow A Cell Culture in 'Light' & 'Heavy' Media B Cell Lysis & Protein Extraction A->B Metabolic incorporation of labeled amino acids C Protein Digestion (e.g., Trypsin) B->C Combine cell lysates (1:1 ratio) D LC-MS/MS Analysis C->D Generate peptides E Protein Identification & Quantification D->E Detect and quantify heavy/light peptide pairs

Caption: A typical experimental workflow for quantitative proteomics using SILAC.

This protocol provides a general procedure for a duplex SILAC experiment.

  • Cell Culture and Labeling: Culture two populations of cells in parallel. One population is grown in "light" medium containing normal amino acids, while the other is grown in "heavy" medium containing ¹³C-labeled essential amino acids (e.g., ¹³C₆-L-Arginine and ¹³C₆,¹⁵N₂-L-Lysine). Cells should be cultured for at least five to six cell doublings to ensure complete incorporation of the heavy amino acids.

  • Cell Treatment: Apply the experimental treatment (e.g., drug administration) to one of the cell populations.

  • Cell Lysis and Protein Quantification: Harvest and lyse the cells from both populations separately. Determine the protein concentration of each lysate.

  • Mixing of Lysates: Combine equal amounts of protein from the "light" and "heavy" cell lysates.

  • Protein Digestion: Digest the combined protein mixture into peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the incorporated stable isotopes.

  • Data Analysis: Identify and quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs.

Data Presentation and Interpretation

Quantitative Data from ¹³C-Metabolic Flux Analysis

The primary output of a ¹³C-MFA experiment is the mass isotopologue distribution (MID), which describes the fractional abundance of each isotopologue for a given metabolite. This data is then used in computational models to estimate metabolic fluxes.

Table 1: Example Mass Isotopologue Distribution (MID) for Citrate in Cancer Cells

This table shows hypothetical MID data for citrate from cancer cells grown with uniformly labeled [U-¹³C₆]-glucose. The distribution reveals the number of carbon atoms from glucose that have been incorporated into the citrate pool.

IsotopologueFractional Abundance (Control)Fractional Abundance (Drug-Treated)
M+00.100.25
M+10.050.10
M+20.600.40
M+30.050.05
M+40.150.15
M+50.030.03
M+60.020.02
M+n represents the metabolite with 'n' carbons labeled with ¹³C.

Table 2: Comparison of ¹³C Tracers for Metabolic Flux Precision

The choice of ¹³C tracer significantly impacts the precision of flux estimates for different metabolic pathways. This table summarizes the relative performance of various ¹³C-labeled glucose tracers.

Metabolic Pathway[1,2-¹³C₂]glucose[1-¹³C₁]glucose[U-¹³C₆]glucose
Glycolysis++++++
Pentose Phosphate Pathway++++++
TCA Cycle (from glucose)++++++
Anaplerosis (Pyruvate to OAA)++++++
Performance is rated as + (low precision), ++ (medium precision), and +++ (high precision).
Quantitative Data from SILAC Experiments

In SILAC, the quantitative data is presented as ratios of heavy to light peptide intensities, which reflect the relative abundance of the corresponding protein between the two samples.

Table 3: Example SILAC Data for Drug Target Engagement

This table shows hypothetical SILAC data for proteins in a cancer cell line treated with a targeted inhibitor.

ProteinGeneH/L Ratiop-valueBiological Function
Kinase XKINX0.52< 0.01Drug Target
Protein APROA0.980.85Unaffected
Protein BPROB2.15< 0.05Upregulated
Protein CPROC0.45< 0.05Downregulated
H/L Ratio: Heavy (treated) / Light (control) peptide intensity ratio.

Visualization of Metabolic Pathways and Workflows

Visualizing the complex networks and workflows involved in ¹³C labeling studies is essential for clear communication and understanding.

Central Carbon Metabolism

The following diagram illustrates the major pathways of central carbon metabolism that are frequently interrogated using ¹³C-labeled glucose and glutamine.

Central_Carbon_Metabolism cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle cluster_glutaminolysis Glutaminolysis Glucose Glucose G6P G6P Glucose->G6P F6P F6P G6P->F6P R5P Ribose-5P G6P->R5P Pyruvate Pyruvate F6P->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate aKG α-Ketoglutarate Citrate->aKG Succinate Succinate aKG->Succinate Malate Malate Succinate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutamate->aKG

Caption: Key pathways in central carbon metabolism traced by ¹³C-labeled substrates.
Drug Metabolism and Pharmacokinetics (DMPK) Workflow

¹³C labeling is also invaluable in drug development for studying the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.

DMPK_Workflow A Synthesize ¹³C-labeled Drug Candidate B Administer to In Vivo Model A->B C Collect Biological Samples (Plasma, Urine, Feces, Tissues) B->C D Sample Preparation & Extraction C->D E LC-MS Analysis D->E F Metabolite Identification & Quantification E->F G Pharmacokinetic Modeling F->G

Caption: A typical workflow for a ¹³C-labeled drug metabolism and pharmacokinetics study.

Conclusion

¹³C labeling is a powerful and versatile technique that provides quantitative insights into the dynamic processes of life at the molecular level. For researchers, scientists, and drug development professionals, mastering the principles and applications of ¹³C-MFA and SILAC is essential for advancing our understanding of biology and developing the next generation of therapeutics. By carefully designing experiments, meticulously executing protocols, and rigorously analyzing the resulting data, the scientific community can continue to harness the precision of carbon to illuminate the intricate pathways that govern health and disease.

References

The Architecture of a Toxin: A Technical Guide to the Non-Ribosomal Peptide Synthesis of Cereulide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cereulide is a potent emetic toxin produced by certain strains of Bacillus cereus. This cyclic dodecadepsipeptide is notorious for its heat stability and resistance to a wide pH range, making it a significant concern in food safety.[1][2] Unlike most peptides, cereulide is not synthesized by ribosomes. Instead, its complex architecture is assembled by a sophisticated enzymatic machinery known as a non-ribosomal peptide synthetase (NRPS). This guide provides an in-depth technical overview of the non-ribosomal peptide synthesis of cereulide, detailing the genetic and biochemical intricacies of its production.

The biosynthesis of cereulide is orchestrated by the cereulide synthetase (Ces), a massive multi-enzyme complex encoded by the ces gene cluster.[3] This guide will dissect the genetic organization of the ces operon, the modular nature of the Ces synthetase, the enzymatic domains responsible for substrate selection and modification, and the step-by-step assembly of the cereulide molecule. Furthermore, we will present key experimental protocols for studying cereulide synthesis and compile quantitative data relevant to its production.

Genetic Organization of the Cereulide Synthetase (ces) Gene Cluster

The genetic blueprint for cereulide synthesis is located on a large pXO1-like megaplasmid.[3] The core of this machinery is the ces gene cluster, which spans approximately 24 kb and is organized into a primary operon, cesPTABCD, and a separately transcribed gene, cesH.[3]

Table 1: Components of the ces Gene Cluster and Their Putative Functions

GeneEncoded ProteinPutative Function
cesP4'-phosphopantetheinyl transferase (PPTase)Activation of the NRPS by transferring the 4'-phosphopantetheinyl moiety from Coenzyme A to the T domains.
cesTType II thioesterase (TEII)Editing/proofreading function, removing mis-primed monomers from the synthetase.
cesANon-ribosomal peptide synthetase AA 387 kDa protein that incorporates D-α-hydroxyisocaproic acid (D-HIC) and D-alanine (D-Ala).
cesBNon-ribosomal peptide synthetase BA 305 kDa protein that incorporates L-α-hydroxyisovaleric acid (L-HIV) and L-valine (L-Val), and cyclizes the final product.
cesCABC transporter, permease componentPart of a putative ABC transporter complex, potentially involved in cereulide export or providing resistance.
cesDABC transporter, ATP-binding componentPart of a putative ABC transporter complex, potentially involved in cereulide export or providing resistance.
cesHHydrolasePutative hydrolase/acyltransferase, its exact role in cereulide synthesis is still under investigation.

The Modular Architecture of Cereulide Synthetase (Ces)

The synthesis of cereulide is a prime example of the modular nature of NRPSs. The synthetase is a heterodimer composed of two large proteins, CesA and CesB. Each of these proteins consists of modules, and each module is responsible for the incorporation of one specific building block into the growing peptide chain. A typical module is further subdivided into catalytic domains.

CesA: The Initiating Synthetase

CesA is comprised of two modules:

  • Module 1 (CesA1): This module is responsible for the incorporation of the first monomer, D-α-hydroxyisocaproic acid (D-HIC). It has an unusual domain organization for an initiating module: A-KR-T .

    • A (Adenylation) domain: Selects the α-keto acid precursor, α-ketoisocaproate.

    • KR (Ketoreductase) domain: Reduces the thioester-linked α-keto acid to an α-hydroxy acid using NADPH as a cofactor.

    • T (Thiolation) domain (or Peptidyl Carrier Protein - PCP): Covalently binds the activated and modified substrate via a 4'-phosphopantetheine arm.

  • Module 2 (CesA2): This module incorporates the second monomer, D-alanine. Its domain structure is C-A-T-E .

    • C (Condensation) domain: Catalyzes the formation of a peptide bond between the growing chain (from CesA1) and the amino acid activated by this module.

    • A (Adenylation) domain: Selects and activates L-alanine.

    • T (Thiolation) domain: Binds the activated L-alanine.

    • E (Epimerization) domain: Converts the L-alanine to its D-isomer after it has been incorporated into the growing chain.

CesB: The Terminating Synthetase

CesB also contains two modules:

  • Module 3 (CesB1): This module is responsible for incorporating the third monomer, L-α-hydroxyisovaleric acid (L-HIV). Similar to CesA1, it has an A-KR-T domain structure.

    • A (Adenylation) domain: Selects the α-keto acid precursor, α-ketoisovalerate.

    • KR (Ketoreductase) domain: Reduces the thioester-linked α-keto acid to an α-hydroxy acid.

    • T (Thiolation) domain: Binds the activated and modified substrate.

  • Module 4 (CesB2): This terminating module incorporates the final monomer, L-valine, and releases the completed peptide. Its domain structure is C-A-T-TE .

    • C (Condensation) domain: Catalyzes peptide bond formation.

    • A (Adenylation) domain: Selects and activates L-valine.

    • T (Thiolation) domain: Binds the activated L-valine.

    • TE (Thioesterase) domain: Catalyzes the iterative condensation of three tetrapeptide units and the final macrocyclization to release the cyclic dodecadepsipeptide, cereulide.

The Biosynthetic Pathway of Cereulide

The synthesis of cereulide is a highly coordinated process that can be visualized as an assembly line.

Cereulide_Biosynthesis cluster_CesA CesA cluster_CesB CesB CesA1 Module 1 (CesA1) A KR T D_HIC D-HIC CesA1:f3->D_HIC CesA2 Module 2 (CesA2) C A T E CesB1 Module 3 (CesB1) A KR T CesA2->CesB1 D_Ala D-Ala CesA2:f4->D_Ala L_HIV L-HIV CesB1:f3->L_HIV CesB2 Module 4 (CesB2) C A T TE L_Val L-Val CesB2:f3->L_Val Tetrapeptide Tetrapeptide (D-HIC-D-Ala-L-HIV-L-Val) CesB2:f4->Tetrapeptide x3 KIC α-Ketoisocaproate KIC->CesA1:f1 Ala L-Alanine Ala->CesA2:f2 KIV α-Ketoisovalerate KIV->CesB1:f1 Val L-Valine Val->CesB2:f2 NADPH NADPH NADPH->CesA1:f2 NADPH->CesB1:f2 D_HIC->CesA2:f1 L_HIV->CesB2:f1 Cereulide Cereulide (Cyclic Dodecadepsipeptide) Tetrapeptide->Cereulide Cyclization

Caption: Biosynthetic pathway of the cereulide tetrapeptide precursor.

Quantitative Data on Cereulide Synthesis

The production of cereulide is highly variable among different B. cereus strains and is significantly influenced by environmental factors.

Table 2: Cereulide Production by Different Bacillus cereus Strains

StrainOriginCereulide Production (ng/mg wet weight biomass)Reference
F4810/72Food poisoning outbreak80 - 166
NC7401Food poisoning outbreak80 - 166
F5881Food poisoning outbreak80 - 166
High ProducersVarious600 - 1,800
Average ProducersVarious180 - 600
Low ProducersVarious20 - 160

Table 3: Influence of Environmental Conditions on Cereulide Production by B. cereus F4810/72

ConditionValueEffect on Cereulide ProductionReference
Temperature15 - 30°COptimal range for production
Temperature> 40°CDrastic reduction in production
pH5.0 - 6.5Higher production in acidic to neutral conditions
Water Activity (aw)0.996Higher production at high water activity
AerationShaking cultureEnhanced production compared to static culture

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the non-ribosomal synthesis of cereulide.

Gene Inactivation via Homologous Recombination

This protocol describes a general workflow for creating a markerless gene deletion in B. cereus using a suicide vector like pK18mobsacB, which contains a sacB gene for counter-selection.

Gene_Knockout_Workflow cluster_plasmid Plasmid Construction cluster_conjugation Conjugation and Integration cluster_selection Counter-selection and Verification p1 Amplify upstream and downstream flanking regions of the target gene p2 Clone flanking regions into suicide vector (e.g., pK18mobsacB) p1->p2 p3 Transform into E. coli for plasmid propagation p2->p3 c1 Conjugative transfer of the plasmid from E. coli to B. cereus p3->c1 c2 Select for single-crossover integrants on antibiotic plates c1->c2 s1 Grow integrants in the absence of antibiotic to promote second crossover c2->s1 s2 Plate on sucrose-containing medium to select for loss of the vector (sacB) s1->s2 s3 Screen colonies by PCR to identify deletion mutants s2->s3 s4 Sequence PCR product to confirm the markerless deletion s3->s4

Caption: Workflow for markerless gene deletion in B. cereus.

Detailed Steps:

  • Construct the Deletion Vector:

    • Amplify by PCR approximately 1 kb regions flanking the ces gene of interest (e.g., cesA) from B. cereus genomic DNA.

    • Clone these upstream and downstream fragments into a suicide vector such as pK18mobsacB.

    • Transform the resulting plasmid into an E. coli donor strain (e.g., S17-1).

  • Conjugation:

    • Perform biparental mating between the E. coli donor strain and the recipient B. cereus strain.

    • Plate the conjugation mixture on a selective medium containing an antibiotic for the vector and an antibiotic to which B. cereus is resistant (to select against E. coli).

  • Selection of Single Crossover Events:

    • Colonies growing on the selective medium are putative single-crossover integrants.

    • Confirm the integration by PCR using one primer annealing to the chromosome outside the flanking region and another annealing within the vector.

  • Counter-selection for Double Crossover Events:

    • Grow the single-crossover integrants in a non-selective medium to allow for a second recombination event.

    • Plate serial dilutions of the culture on a medium containing sucrose. The sacB gene on the vector converts sucrose into a toxic product, thus selecting for cells that have lost the plasmid.

  • Screening and Verification:

    • Screen the sucrose-resistant colonies by PCR using primers flanking the target gene to identify colonies with the desired deletion.

    • Sequence the PCR product to confirm the precise, markerless deletion of the target gene.

Heterologous Expression and Purification of CesA and CesB

Due to their large size, the expression and purification of CesA and CesB can be challenging. This protocol provides a general approach for their production in E. coli.

Detailed Steps:

  • Cloning:

    • Clone the full-length cesA and cesB genes into separate expression vectors (e.g., pET vectors) with an N- or C-terminal His6-tag for affinity purification.

    • Co-transform the expression plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • It is also necessary to co-express a phosphopantetheinyl transferase (like Sfp from Bacillus subtilis) to convert the apo-T domains to their active holo-form.

  • Expression:

    • Grow the E. coli cells in a rich medium (e.g., TB) at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with a low concentration of IPTG (e.g., 0.1-0.2 mM) and continue incubation at a lower temperature (e.g., 16-18°C) overnight to improve protein solubility.

  • Cell Lysis:

    • Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM DTT) supplemented with protease inhibitors.

    • Lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation.

  • Purification:

    • Load the clarified lysate onto a Ni-NTA affinity column.

    • Wash the column extensively with the lysis buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM).

    • Elute the protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

    • Further purify the protein by size-exclusion chromatography to remove aggregates and other contaminants.

  • Quality Control:

    • Analyze the purity of the protein by SDS-PAGE.

    • Confirm the identity of the protein by Western blotting or mass spectrometry.

In Vitro Reconstitution of Cereulide Synthesis

The activity of the purified CesA and CesB can be assessed by an in vitro reconstitution assay.

Detailed Steps:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Purified holo-CesA and holo-CesB proteins.

    • Substrates: α-ketoisocaproate, L-alanine, α-ketoisovalerate, and L-valine.

    • Cofactors: ATP, MgCl2, and NADPH.

    • A suitable buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT).

  • Incubation:

    • Incubate the reaction mixture at an optimal temperature (e.g., 25-30°C) for several hours.

  • Extraction and Analysis:

    • Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

    • Analyze the extract by LC-MS/MS to detect the formation of cereulide and its intermediates.

Quantitative Analysis of Cereulide by LC-MS/MS

This is the gold standard for the sensitive and specific quantification of cereulide.

Detailed Steps:

  • Sample Preparation (from food matrix):

    • Homogenize the food sample.

    • Extract cereulide with a suitable solvent, typically acetonitrile or methanol.

    • Add a known amount of a stable isotope-labeled internal standard (e.g., 13C6-cereulide) for accurate quantification.

    • Clean up the extract using solid-phase extraction (SPE) if necessary to remove matrix interferences.

  • LC-MS/MS Analysis:

    • Separate the extracted compounds using a reversed-phase HPLC column (e.g., C18).

    • Use a gradient elution with a mobile phase consisting of water and acetonitrile, often with additives like formic acid or ammonium formate to improve ionization.

    • Detect and quantify cereulide using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The precursor ion for cereulide is typically the [M+NH4]+ adduct at m/z 1170.7.

Conclusion

The non-ribosomal peptide synthesis of cereulide is a fascinating and complex biochemical process. The modular nature of the Ces synthetase, with its array of specialized catalytic domains, provides a powerful example of how nature constructs complex bioactive molecules. A thorough understanding of this pathway is not only crucial for developing strategies to mitigate the risks associated with cereulide contamination in food but also offers valuable insights for the field of synthetic biology and the engineered production of novel non-ribosomal peptides with potential therapeutic applications. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals working to unravel the remaining mysteries of cereulide biosynthesis and to harness the power of non-ribosomal peptide synthesis.

References

Methodological & Application

Application Note: Quantitative Analysis of Cereulide in Food Matrices using a Stable Isotope Dilution LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive method for the quantification of cereulide in various food matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Cereulide, a heat-stable emetic toxin produced by Bacillus cereus, poses a significant food safety concern. The described method utilizes a stable isotope-labeled internal standard, Cereulide-¹³C₆, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This protocol is intended for researchers, scientists, and professionals in the field of food safety and drug development.

Introduction

Cereulide is a cyclic dodecadepsipeptide that can cause food poisoning characterized by nausea and vomiting.[1][2][3] Its stability to heat and a wide pH range makes it a persistent threat in contaminated food products.[2][3] Accurate and reliable quantification of cereulide is crucial for food safety monitoring and risk assessment. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the detection and quantification of cereulide due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as Cereulide-¹³C₆, is essential for compensating for potential losses during sample preparation and correcting for ion suppression or enhancement in the mass spectrometer, leading to more accurate and precise results. This application note provides a detailed protocol for the extraction and analysis of cereulide in food samples.

Experimental Workflow

Cereulide Analysis Workflow Experimental Workflow for Cereulide Quantification cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_reagents Key Reagents Sample Food Sample (e.g., Rice, Pasta) Homogenize Homogenize Sample Sample->Homogenize Weigh Weigh 2.5 g of Homogenized Sample Homogenize->Weigh Add_IS Add 500 µL Cereulide-¹³C₆ Internal Standard Weigh->Add_IS Vortex_Equilibrate Vortex and Equilibrate for 30 min Add_IS->Vortex_Equilibrate Add_ACN Add 29.5 mL Acetonitrile Vortex_Equilibrate->Add_ACN Shake Shake Vigorously for 1 hour Add_ACN->Shake Centrifuge Centrifuge at 1000-1500 x g for 10 min Shake->Centrifuge Filter Filter Supernatant (0.2 µm PTFE) Centrifuge->Filter Vial Transfer to Autosampler Vial Filter->Vial LC_Separation Liquid Chromatography Separation Vial->LC_Separation MS_Detection Tandem Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis Cereulide_Std Cereulide Standard Cereulide_C13 Cereulide-¹³C₆ Standard ACN Acetonitrile (LC-MS Grade) Water Water (LC-MS Grade) FA Formic Acid Ammonium_Formate Ammonium Formate

Caption: Workflow for the quantification of cereulide in food samples.

Materials and Reagents

  • Cereulide standard (>95% purity)

  • Cereulide-¹³C₆ internal standard (>95% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • 50 mL conical centrifuge tubes

  • Vortex mixer

  • Horizontal shaker

  • Centrifuge

  • 0.20 µm PTFE membrane filters

  • LC autosampler vials

Protocols

Standard and Sample Preparation

1. Standard Stock Solutions:

  • Prepare a stock solution of cereulide (e.g., 100 µg/mL) in methanol.

  • Prepare a stock solution of Cereulide-¹³C₆ (e.g., 10 µg/mL) in methanol.

  • Store stock solutions at -20°C.

2. Calibration Standards:

  • Prepare a series of calibration standards by serially diluting the cereulide stock solution with acetonitrile to achieve a concentration range of 1 to 500 ng/g.

  • Spike each calibration standard with the Cereulide-¹³C₆ internal standard to a final concentration of 10 ng/g.

3. Sample Preparation:

  • Homogenize the food sample.

  • Weigh 2.500 ± 0.005 g of the homogenized sample into a 50 mL conical centrifuge tube.

  • Add 500 µL of the Cereulide-¹³C₆ internal standard solution to the sample.

  • Vortex the sample for 10 seconds and let it equilibrate for 30 minutes at room temperature.

  • Add 29.5 mL of acetonitrile to the tube, cap tightly, and shake by hand for 30 seconds.

  • Place the tube on a horizontal shaker and shake vigorously for 1 hour.

  • Centrifuge the sample at 1000-1500 x g for 10 minutes at room temperature.

  • Filter approximately 2 mL of the supernatant through a 0.20 µm PTFE membrane filter into an autosampler vial.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterValue
Column UPLC CSH C18, 2.1 x 150 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium formate with 0.1% Formic acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic acid
Flow Rate 0.3 mL/min
Gradient Isocratic with 90% Mobile Phase B
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 550°C
Desolvation Gas Flow 1200 L/h
Cone Gas Flow 150 L/h
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (V)
Cereulide 1170.7 ([M+NH₄]⁺)314.4499.490 / 80
Cereulide-¹³C₆ 1176.7 ([M+NH₄]⁺)172.2316.2-

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of cereulide in various food matrices.

Linearity: The method showed excellent linearity over a concentration range of 1 to 500 ng/g, with a coefficient of determination (R²) greater than 0.995.

Limits of Detection (LOD) and Quantification (LOQ):

ParameterValue (ng/g)
LOD 0.1
LOQ (Food) 0.5
LOQ (Faeces) 0.3

Accuracy and Precision: The mean recovery of the method was within the acceptable range of 70.0%–120.0%. The repeatability (intra-day precision) was not higher than 7.3%, and the intra-laboratory reproducibility (inter-day precision) was not higher than 8.9%.

Conclusion

The described LC-MS/MS method using Cereulide-¹³C₆ as an internal standard provides a reliable, sensitive, and accurate tool for the quantification of cereulide in food matrices. The detailed protocol and performance data presented in this application note can be readily adopted by laboratories involved in food safety testing and research. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring data quality in complex sample matrices.

References

Application Notes and Protocols for the Quantification of Cereulide in Food Matrices using Cereulide-¹³C₆ Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cereulide is a heat-stable and acid-resistant emetic toxin produced by certain strains of Bacillus cereus.[1][2] Ingestion of food contaminated with cereulide can lead to nausea and vomiting, and in severe cases, liver failure.[3] Accurate and sensitive quantification of cereulide in various food products is crucial for food safety and outbreak investigations. This document provides a detailed protocol for the analysis of cereulide in food matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Cereulide-¹³C₆ as an internal standard for accurate quantification.[1][2]

Principle

The method involves extracting cereulide from a homogenized food sample using acetonitrile. A known amount of Cereulide-¹³C₆, a stable isotope-labeled internal standard, is added at the beginning of the procedure to compensate for any losses during sample preparation and to correct for matrix effects. The extract is then purified by centrifugation and filtration before analysis by Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) in the positive electrospray ionization (ESI) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Materials and Reagents

  • Chemicals and Reagents:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium formate (LC-MS grade)

  • Standards:

    • Cereulide (purity >95%)

    • Cereulide-¹³C₆ (isotopic purity >98%)

  • Equipment:

    • Homogenizer

    • 50 mL conical centrifuge tubes

    • Vortex mixer

    • Horizontal shaker

    • Centrifuge

    • Syringe filters (e.g., PTFE, 0.22 µm)

    • Autosampler vials

    • UHPLC-MS/MS system

Experimental Protocols

Standard Solution Preparation
  • Stock Solutions (e.g., 100 µg/mL): Prepare individual stock solutions of cereulide and Cereulide-¹³C₆ in methanol. Store at -20°C.

  • Intermediate and Working Solutions: Prepare a series of working standard solutions by diluting the stock solutions with acetonitrile to create a calibration curve (e.g., 0.5, 1, 2.5, 5, 10, and 25 µg/L). Prepare a working solution of the internal standard (Cereulide-¹³C₆) at a fixed concentration (e.g., 10 ng/mL) in acetonitrile.

Sample Preparation and Extraction
  • Homogenization: Homogenize a representative portion of the food sample.

  • Weighing: Weigh 2.5 g of the homogenized sample into a 50 mL conical centrifuge tube.

  • Internal Standard Spiking: Add a precise volume (e.g., 500 µL) of the Cereulide-¹³C₆ internal standard working solution to the sample.

  • Equilibration: Vortex the sample for 10 seconds and let it stand for 30 minutes at room temperature to allow the internal standard to equilibrate with the matrix.

  • Extraction: Add 29.5 mL of acetonitrile to the tube.

  • Shaking: Shake the tube vigorously by hand for 30 seconds, followed by shaking on a horizontal shaker for 1 hour.

  • Centrifugation: Centrifuge the sample at 1000-1500 x g for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions (Example):

    • Column: ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent

    • Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Gradient: An isocratic method with 10% mobile phase A and 90% mobile phase B can be used.

  • Mass Spectrometry (MS) Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • IonSpray Voltage: 5.5 kV

    • Desolvation Temperature: 700°C

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

The precursor and product ions for cereulide and its internal standard are monitored.

Data Presentation

The following tables summarize the quantitative data from validation studies for the analysis of cereulide in various food matrices.

Table 1: Mass Spectrometry Parameters for Cereulide and Cereulide-¹³C₆

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Cereulide1170.7314.4499.4
Cereulide-¹³C₆1176.7172.2-

Data sourced from FDA BAM: Quantitative Analysis for Cereulide in Food Products.

Table 2: Method Validation Data for Cereulide Analysis in Various Food Matrices

Food MatrixFortification Level (µg/kg)Recovery (%)Repeatability (RSDr, %)Reproducibility (RSDR, %)LOQ (µg/kg)
Fried Rice1088-89< 4< 42
Fried Rice5088-89< 4< 42
Cooked Rice~5---0.5
Cooked Rice~7599.30.6 µg/kg8.7-14.5 µg/kg0.5
Cream Pastry with Chocolate~75-7-9.6 µg/kg8.7-14.5 µg/kg-
Hotdog Sausage~75-7-9.6 µg/kg8.7-14.5 µg/kg-
Mini Pancakes~7596.57-9.6 µg/kg8.7-14.5 µg/kg-
Vanilla Custard~75-7-9.6 µg/kg8.7-14.5 µg/kg-
Infant Formula~75-7-9.6 µg/kg8.7-14.5 µg/kg-
General Food Matrices0.5 - 8070-120< 7.3< 8.90.5

Data compiled from multiple sources.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis sample 1. Homogenize Food Sample weigh 2. Weigh 2.5g of Sample sample->weigh spike 3. Add Cereulide-¹³C₆ Internal Standard weigh->spike equilibrate 4. Vortex & Equilibrate (30 min) spike->equilibrate add_solvent 5. Add 29.5mL Acetonitrile shake 6. Shake (1 hour) add_solvent->shake centrifuge 7. Centrifuge (10 min) shake->centrifuge filter 8. Filter Supernatant (0.22µm) centrifuge->filter lcms 9. UHPLC-MS/MS Analysis filter->lcms data 10. Data Processing & Quantification lcms->data

Caption: Experimental workflow for the analysis of cereulide in food matrices.

References

Application Notes and Protocols for Cereulide Quantification in Rice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cereulide, a heat-stable and potent emetic toxin produced by certain strains of Bacillus cereus, poses a significant food safety concern, particularly in starch-rich foods like rice. Accurate quantification of this toxin is crucial for food safety monitoring, outbreak investigations, and risk assessment. This document provides detailed application notes and standardized protocols for the sample preparation of rice matrices for cereulide quantification, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the gold standard for its detection and quantification.[1][2][3] The protocols outlined below are compiled from validated methods to ensure reliability and reproducibility.

Quantitative Data Summary

The following tables summarize the performance of various validated methods for cereulide quantification in rice, providing a comparative overview of their efficacy.

Table 1: Method Performance Metrics for Cereulide Quantification in Rice

ParameterMethod 1Method 2Method 3
Extraction Solvent MethanolAcetonitrileAcetonitrile (QuEChERS)
Internal Standard ¹³C₆-Cereulide¹³C₆-Cereulide¹³C₆-Cereulide
Limit of Detection (LOD) 0.1 ng/g[4][5]0.5 µg/kg (0.5 ng/g)2 µg/kg (2 ng/g)
Limit of Quantification (LOQ) 1 ng/g0.5 µg/kg (0.5 ng/g)2 µg/kg (2 ng/g)
Recovery 91-93%70.0-120.0%88-89%
Precision (RSD) 3-7%< 7.3% (Repeatability)< 4% (Repeatability & Intra-lab Reproducibility)
Matrix Cooked RiceRiceFried Rice
Reference

Experimental Protocols

Two primary protocols for the extraction of cereulide from rice are detailed below. Protocol A describes a direct solvent extraction method, while Protocol B outlines a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method.

Protocol A: Direct Solvent Extraction using Methanol or Acetonitrile

This protocol is adapted from several validated LC-MS/MS methods for cereulide quantification in food matrices.

1. Sample Homogenization:

  • Weigh a representative portion of the rice sample (e.g., 3 g) into a centrifuge tube. For cooked or fried rice, ensure the sample is thoroughly homogenized to achieve a uniform consistency.

2. Internal Standard Spiking:

  • Add a known amount of ¹³C₆-cereulide internal standard solution to the homogenized sample. This is crucial for accurate quantification by correcting for matrix effects and extraction losses.

3. Extraction:

  • Add 15 mL of methanol or an appropriate volume of acetonitrile to the sample.

  • Vortex the mixture vigorously for at least 30 seconds to ensure thorough mixing.

  • Place the samples on a mechanical shaker for 15 minutes to facilitate efficient extraction.

4. Centrifugation:

  • Centrifuge the sample tubes at 4000 x g for 15 minutes to pellet the solid rice matrix.

5. Supernatant Collection and Preparation for Analysis:

  • Carefully transfer an aliquot of the supernatant (e.g., 500 µL) to a new tube.

  • For methanol extracts, it may be necessary to mix the supernatant with an equal volume of water before injection into the LC-MS/MS system. For acetonitrile extracts, direct injection or dilution with the mobile phase may be appropriate.

Protocol B: QuEChERS Extraction

This protocol utilizes the QuEChERS methodology, which is effective for removing matrix interferences from complex food samples like fried rice.

1. Sample Homogenization and Spiking:

  • Weigh 5 g of the homogenized fried rice sample into a 50 mL centrifuge tube.

  • Spike the sample with the ¹³C₆-cereulide internal standard and allow it to equilibrate for 30 minutes.

2. Extraction and Partitioning:

  • Add 10 mL of acetonitrile to the tube.

  • Add the appropriate QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation.

  • Shake vigorously for 1 minute.

3. Centrifugation:

  • Centrifuge the tube at a high speed (e.g., 5000 x g) for 5 minutes.

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18).

  • Vortex for 30 seconds and then centrifuge again.

5. Final Extract Preparation:

  • Take the final supernatant for LC-MS/MS analysis. The extract may be filtered through a 0.2 µm syringe filter prior to injection.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the sample preparation of rice for cereulide quantification.

Cereulide_Sample_Prep_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Start Rice Sample Homogenization Homogenization Start->Homogenization Spiking Spiking with ¹³C₆-Cereulide (IS) Homogenization->Spiking Extraction Extraction (Methanol/Acetonitrile) Spiking->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Cleanup Optional Cleanup (d-SPE for QuEChERS) Centrifugation1->Cleanup Final_Extract Final Extract Centrifugation1->Final_Extract If Direct Extraction Cleanup->Final_Extract If QuEChERS LCMS LC-MS/MS Analysis Final_Extract->LCMS Quantification Quantification LCMS->Quantification

Caption: Workflow for cereulide quantification in rice.

References

Application of Cereulide-¹³C₆ in Clinical Fecal Samples for Accurate Toxin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cereulide, a heat-stable and emetic toxin produced by Bacillus cereus, is a significant concern in food safety and clinical toxicology. Its ingestion can lead to severe food poisoning with symptoms ranging from nausea and vomiting to, in rare cases, fatal liver failure.[1][2] Accurate detection and quantification of cereulide in clinical samples are crucial for diagnosing intoxications, understanding the toxin's kinetics, and managing patient care. Fecal samples have emerged as a reliable and non-invasive matrix for cereulide analysis, as a significant portion of the ingested toxin is excreted through this route.[1][3][4] The use of a stable isotope-labeled internal standard, specifically Cereulide-¹³C₆, is essential for achieving the accuracy and precision required in clinical assays. This document provides detailed application notes and protocols for the use of Cereulide-¹³C₆ in the quantification of cereulide in human fecal samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of Isotope Dilution Mass Spectrometry

The quantification of cereulide in complex biological matrices like feces is challenging due to matrix effects that can suppress or enhance the analyte signal in the mass spectrometer. Isotope dilution analysis (IDA) is the gold standard for overcoming these challenges. In this method, a known amount of an isotopically labeled version of the analyte, in this case, Cereulide-¹³C₆, is added to the sample at the beginning of the extraction process. This internal standard is chemically identical to the native cereulide but has a different mass due to the incorporation of six ¹³C atoms. By tracking the ratio of the native analyte to the labeled standard, any losses during sample preparation or variations in instrument response can be accurately corrected for, leading to highly reliable quantification.

Application Notes

Clinical Significance of Fecal Analysis:

  • Non-invasive Diagnosis: Fecal samples provide a simple and non-invasive method for detecting cereulide intoxication in clinical and outbreak settings.

  • Longer Detection Window: Cereulide is often more frequently detected and at higher concentrations in fecal samples compared to blood or urine, potentially reducing the risk of false-negative results.

  • Toxicokinetic Studies: Analysis of fecal samples is crucial for understanding the excretion and distribution of cereulide within the human body. A porcine model study showed that a part of ingested cereulide is rapidly excreted with feces.

Advantages of Using Cereulide-¹³C₆:

  • High Accuracy and Precision: The use of a stable isotope-labeled internal standard like Cereulide-¹³C₆ significantly improves the accuracy and precision of quantification by compensating for matrix effects and procedural losses.

  • Method Robustness: It enhances the robustness and reliability of the analytical method, which is critical for clinical diagnostic applications.

  • Gold Standard: Isotope dilution LC-MS/MS is considered the reference method for the quantification of small molecules in complex matrices.

Quantitative Data Summary

The following tables summarize quantitative data from studies that utilized Cereulide-¹³C₆ for the analysis of cereulide in clinical and preclinical fecal samples.

Table 1: Cereulide Levels in Human Fecal Samples from a Foodborne Outbreak

Patient IDCereulide Concentration (ng/g)
A6.32
B773.37
CNot specified
DNot specified
ENot specified

Data from a Belgian foodborne outbreak where patients consumed contaminated rice containing 12.22 µg/g of cereulide.

Table 2: Cereulide Excretion in a Porcine Model

Oral Dose (µg/kg body weight)Maximum Fecal Cereulide Concentration (µg/g)Time to Detection in Feces (hours)
150~53-4
30Not specifiedNot specified
10Not specifiedNot specified

This study demonstrated high concentrations of cereulide in fecal samples of orally challenged pigs.

Experimental Protocols

Protocol 1: Extraction and Quantification of Cereulide from Human Fecal Samples using LC-MS/MS

This protocol is based on methodologies described in recent publications.

1. Materials and Reagents:

  • Cereulide analytical standard

  • Cereulide-¹³C₆ internal standard solution (concentration to be optimized based on expected sample concentrations)

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Homogenizer

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • LC-MS/MS system (e.g., triple quadrupole)

2. Sample Preparation and Extraction:

  • Weigh approximately 1 g of homogenized fecal sample into a centrifuge tube.

  • Add a known amount of Cereulide-¹³C₆ internal standard solution to the sample. The amount should be optimized to be within the linear range of the calibration curve.

  • Add 5 mL of acetonitrile to the tube.

  • Homogenize the sample for 2 minutes.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column suitable for small molecule analysis.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate cereulide from matrix components (e.g., starting with 80% A, ramping to 100% B).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transitions for both native cereulide and Cereulide-¹³C₆.

      • Example transitions for Cereulide: to be determined based on instrument optimization.

      • Example transitions for Cereulide-¹³C₆: to be determined based on instrument optimization.

    • Optimize instrument parameters such as collision energy and declustering potential for maximum sensitivity.

4. Quantification:

  • Prepare a calibration curve using standards of native cereulide spiked with the same amount of Cereulide-¹³C₆ as the samples.

  • Calculate the ratio of the peak area of native cereulide to the peak area of Cereulide-¹³C₆ for each standard and sample.

  • Plot the peak area ratio against the concentration of the standards to generate a calibration curve.

  • Determine the concentration of cereulide in the fecal samples by interpolating their peak area ratios on the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification fecal_sample 1. Fecal Sample Collection (1g homogenized) add_is 2. Add Cereulide-¹³C₆ Internal Standard fecal_sample->add_is add_acn 3. Add Acetonitrile (5 mL) add_is->add_acn homogenize 4. Homogenize add_acn->homogenize centrifuge 5. Centrifuge homogenize->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant filter 7. Filter (0.22 µm) supernatant->filter lc_separation 8. LC Separation (C18 Column) filter->lc_separation ms_detection 9. MS/MS Detection (ESI+, MRM) lc_separation->ms_detection ratio 11. Calculate Peak Area Ratio (Cereulide / Cereulide-¹³C₆) ms_detection->ratio calibration 10. Calibration Curve (Cereulide Standards + IS) calibration->ratio concentration 12. Determine Concentration ratio->concentration

Caption: Experimental workflow for the quantification of cereulide in fecal samples.

signaling_pathway cluster_mitochondria Mitochondrial Effects cereulide Cereulide k_ionophore Acts as a K⁺ Ionophore mitochondria Mitochondrial Inner Membrane k_influx K⁺ Influx into Matrix mitochondria->k_influx inserts into k_ionophore->mitochondria membrane_potential Disruption of Mitochondrial Membrane Potential k_influx->membrane_potential atp_synthesis ↓ ATP Synthesis membrane_potential->atp_synthesis cellular_dysfunction Cellular Dysfunction & Toxicity atp_synthesis->cellular_dysfunction

Caption: Simplified signaling pathway of cereulide-induced mitochondrial toxicity.

References

Application Notes and Protocols for UPLC-ESI-MS/MS Analysis of Cereulide with Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cereulide, a heat-stable and acid-resistant cyclic dodecadepsipeptide toxin produced by certain strains of Bacillus cereus, is a significant concern for food safety.[1][2] Ingestion of cereulide-contaminated food can lead to a foodborne illness characterized by nausea and vomiting.[1][2] Accurate and sensitive quantification of cereulide in various matrices is crucial for food safety monitoring, outbreak investigations, and research purposes. Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI-MS/MS) has emerged as the gold standard for cereulide analysis due to its high sensitivity, selectivity, and speed.[3] The use of a stable isotope-labeled internal standard, such as ¹³C₆-cereulide, is essential for accurate quantification by compensating for matrix effects and variations during sample preparation and analysis.

This document provides detailed application notes and protocols for the UPLC-ESI-MS/MS analysis of cereulide using an internal standard.

Experimental Protocols

Sample Preparation

The choice of sample preparation protocol depends on the matrix. Below are protocols for common food matrices and fecal samples.

a) Food Matrices (e.g., Rice, Pasta, Cream)

This protocol is adapted from various validated methods.

  • Homogenization: Weigh 2.5 g of the homogenized food sample into a 50 mL polypropylene conical tube. For starch-rich matrices like cooked rice and pasta, the addition of α-amylase can improve extraction efficiency.

  • Internal Standard Spiking: Add a known amount of ¹³C₆-cereulide internal standard solution to the sample.

  • Extraction: Add 29.5 mL of acetonitrile to the tube.

  • Shaking: Shake the tube vigorously for 1 hour using a horizontal shaker.

  • Centrifugation: Centrifuge the sample at ≥1000 x g for 10 minutes at room temperature.

  • Filtration/Purification: Filter the supernatant through a 0.2 µm PTFE syringe filter into an autosampler vial for analysis. For some complex matrices, a dispersive solid-phase extraction (d-SPE) clean-up step may be beneficial.

b) Fecal Samples

This protocol is based on a validated method for cereulide analysis in human feces.

  • Weighing: Weigh a portion of the fecal sample.

  • Internal Standard Spiking: Spike the sample with ¹³C₆-cereulide internal standard.

  • Extraction: Extract the sample with acetonitrile.

  • Centrifugation and Filtration: Purify the extract by centrifugation and filtration before injection into the UPLC-MS/MS system.

UPLC-ESI-MS/MS Analysis

The following are typical parameters for the analysis of cereulide. Instrument-specific optimization is recommended.

a) UPLC Conditions

  • Column: A reversed-phase C18 column, such as an ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm), is commonly used.

  • Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: A flow rate of 0.3 - 1.0 mL/min can be used.

  • Gradient Elution: A gradient program is employed to separate cereulide from matrix components. An example gradient could be: 0-1.2 min at 92% B, then ramp to 100% B over 0.6 min, hold, and return to initial conditions.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 - 5 µL.

b) ESI-MS/MS Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

  • Precursor and Product Ions:

    • Cereulide: The ammonium adduct [M+NH₄]⁺ at m/z 1170.7 is often selected as the precursor ion. Common product ions for quantification and confirmation are m/z 314.4 and m/z 499.4, respectively.

    • ¹³C₆-Cereulide (Internal Standard): The precursor ion is m/z 1176.7, with a quantitative product ion of m/z 172.2.

  • Instrument Settings (Example):

    • Capillary Voltage: 3.0 - 5.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 550 - 700 °C.

    • Gas Flows (Desolvation and Cone): Optimized for the specific instrument.

Data Presentation

The following tables summarize typical quantitative data from validated UPLC-ESI-MS/MS methods for cereulide analysis.

Table 1: Method Performance Characteristics

ParameterFood MatricesFecal SamplesReference(s)
Limit of Quantification (LOQ) 0.5 - 2.0 µg/kg0.3 µg/kg
Mean Recovery 70.0% - 120.0%70.0% - 120.0%
Repeatability (RSDr) < 7.3%< 7.3%
Intra-laboratory Reproducibility (RSDR) < 8.9%< 8.9%
Linearity (R²) > 0.995> 0.995

Table 2: Example MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)FunctionReference(s)
Cereulide 1170.7 ([M+NH₄]⁺)314.4Quantifier
Cereulide 1170.7 ([M+NH₄]⁺)499.4Qualifier
¹³C₆-Cereulide 1176.7 ([M+NH₄]⁺)172.2Quantifier

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-ESI-MS/MS Analysis cluster_data Data Processing sample Homogenized Sample (e.g., Food, Feces) spike Spike with ¹³C₆-Cereulide (IS) sample->spike extract Solvent Extraction (Acetonitrile) spike->extract centrifuge Centrifugation extract->centrifuge filter Filtration (0.2 µm PTFE) centrifuge->filter uplc UPLC Separation (C18 Column) filter->uplc Inject esi Electrospray Ionization (Positive Mode) uplc->esi msms Tandem Mass Spectrometry (MRM Detection) esi->msms quant Quantification (Internal Standard Method) msms->quant Peak Area Ratios report Reporting Results quant->report

Caption: General workflow for UPLC-ESI-MS/MS analysis of cereulide.

logical_relationship cereulide Cereulide (Analyte) sample_prep Sample Preparation (Extraction, Cleanup) cereulide->sample_prep is ¹³C₆-Cereulide (Internal Standard) is->sample_prep lc_separation UPLC Separation sample_prep->lc_separation Co-elution ionization ESI Ionization lc_separation->ionization ms_detection MS/MS Detection ionization->ms_detection ratio Peak Area Ratio (Cereulide / IS) ms_detection->ratio quantification Accurate Quantification ratio->quantification Corrects for variability

Caption: Role of the internal standard in cereulide quantification.

References

Standard operating procedure for Cereulide-13C6 usage

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Cereulide-13C6

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the standard operating procedures for the use of this compound. This document is intended for researchers, scientists, and professionals in drug development who are working with this stable isotope-labeled internal standard for the quantification of cereulide.

Introduction

Cereulide is a heat-stable and potent emetic toxin produced by certain strains of Bacillus cereus.[1][2] It is a cyclic dodecadepsipeptide that acts as a potassium ionophore, disrupting mitochondrial functions and leading to cellular damage.[1][3][4] Due to its resistance to a wide range of pH values and high temperatures, cereulide poses a significant food safety concern.

This compound is a stable isotope-labeled analog of cereulide, used as an internal standard in analytical methods for the accurate quantification of cereulide in various matrices, including food products and biological samples. Its use is critical for correcting for matrix effects and variations in sample preparation and instrument response in sensitive analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Physicochemical Properties and Safety

Physicochemical Data
PropertyValueReference
Molecular FormulaC₅₄¹³C₆H₉₀N₆O₁₈Inferred from Cereulide
Molecular Weight~1176.7 g/mol
StructureCyclic Dodecadepsipeptide
FormCommercially available in solution (e.g., methanol or acetonitrile)
Storage-20°C
Safety and Handling

While this compound itself is not the active toxin, it should be handled with the same level of caution as cereulide due to the potential for the presence of unlabeled cereulide and the inherent risks associated with handling potent toxins.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of aerosols or direct contact with skin and eyes.

  • Disposal: Dispose of all waste materials contaminated with this compound in accordance with institutional and local regulations for hazardous chemical waste.

  • Spills: In case of a spill, decontaminate the area using an appropriate chemical deactivating agent and absorb the spill with inert material.

Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of cereulide using LC-MS/MS. The following protocols are generalized from published methods and should be optimized for specific instruments and matrices.

Preparation of Standards and Samples

Materials:

  • This compound stock solution (e.g., 20 µg/mL in acetonitrile)

  • Cereulide analytical standard

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid and ammonium formate

  • Sample matrix (e.g., food homogenate, biological fluid)

Procedure for Standard Curve Preparation:

  • Prepare a series of working standard solutions of unlabeled cereulide at different concentrations (e.g., 0.1 to 1000 ng/mL) in an appropriate solvent like ethanol or acetonitrile.

  • Spike each working standard solution with a fixed concentration of this compound internal standard (e.g., 100 ng/mL).

  • These solutions will be used to generate a calibration curve.

Procedure for Sample Preparation (General):

  • Homogenize the sample matrix if it is solid (e.g., rice, pasta).

  • Weigh a known amount of the homogenized sample (e.g., 3 g) into a centrifuge tube.

  • Add a known amount of this compound internal standard solution to the sample to achieve a specific concentration (e.g., 10 ng/g).

  • Add an extraction solvent, such as acetonitrile or methanol, to the sample.

  • Vortex and shake the sample for a specified period (e.g., 1 hour) to ensure thorough extraction.

  • Centrifuge the sample to pellet solid material.

  • Filter the supernatant through a suitable filter (e.g., 0.2 µm PTFE) into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Conditions (Example):

  • Column: Acquity UPLC BEH C8 1.7 µm, 2.1 × 50 mm

  • Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start at 50% B, increase to 95% B, hold, and then return to initial conditions.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS/MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • Key Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierReference
Cereulide1170.7 ([M+NH₄]⁺)314.4499.4
This compound1176.7 ([M+NH₄]⁺)172.2-
  • Instrument Settings: Optimize parameters such as capillary voltage, desolvation temperature, and collision energy for the specific instrument being used.

Data Analysis and Quantification
  • Generate a calibration curve by plotting the peak area ratio of cereulide to this compound against the concentration of the cereulide standards.

  • Use the regression equation from the calibration curve to calculate the concentration of cereulide in the unknown samples based on their measured peak area ratios.

  • The limit of detection (LOD) and limit of quantification (LOQ) for cereulide using this method can be as low as 0.1 ng/g and 1 ng/g, respectively, in food matrices.

Signaling Pathways and Experimental Workflows

Cereulide's Mechanism of Action

Cereulide acts as a potassium ionophore, disrupting the mitochondrial membrane potential. This leads to uncoupling of oxidative phosphorylation, ATP depletion, and ultimately cell death. Recent studies have also shown that cereulide can induce apoptosis through the activation of endoplasmic reticulum (ER) stress pathways.

Cereulide_Signaling_Pathway Cereulide Cereulide K_Ionophore K+ Ionophore Activity Cereulide->K_Ionophore ER_Stress Endoplasmic Reticulum Stress Cereulide->ER_Stress Mitochondria Mitochondria Membrane_Potential Loss of Membrane Potential Mitochondria->Membrane_Potential Disruption K_Ionophore->Mitochondria OxPhos Uncoupling of Oxidative Phosphorylation Membrane_Potential->OxPhos ATP_Depletion ATP Depletion OxPhos->ATP_Depletion Apoptosis Apoptosis ATP_Depletion->Apoptosis IRE1_XBP1 IRE1α/XBP1 Pathway ER_Stress->IRE1_XBP1 PERK_eIF2a PERK/eIF2α Pathway ER_Stress->PERK_eIF2a IRE1_XBP1->Apoptosis PERK_eIF2a->Apoptosis

Caption: Cereulide's toxic mechanism involves mitochondrial dysfunction and ER stress-induced apoptosis.

Experimental Workflow for Cereulide Quantification

The following diagram illustrates the typical workflow for quantifying cereulide in a sample using this compound as an internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection (Food, Biological) Spike Spike with This compound (IS) Sample->Spike Extract Solvent Extraction Spike->Extract Purify Centrifugation & Filtration Extract->Purify LC_MS LC-MS/MS Analysis Purify->LC_MS Integration Peak Integration LC_MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Cereulide Calibration->Quantification

Caption: Workflow for cereulide quantification using an internal standard and LC-MS/MS.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the LC-MS/MS analysis of cereulide and this compound.

ParameterCereulideThis compoundReference
Precursor Ion (m/z)1170.71176.7
Product Ion (m/z) - Quantifier314.4172.2
Product Ion (m/z) - Qualifier499.4-
Limit of Detection (LOD) in Food0.1 ng/g-
Limit of Quantification (LOQ) in Food1 ng/g-
Quantification Range in Food1-500 ng/g-

Conclusion

This compound is an essential tool for the accurate and reliable quantification of the emetic toxin cereulide. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to develop and validate robust analytical methods. Adherence to proper safety precautions is paramount when handling this compound.

References

Application Notes and Protocols for the Quantification of Cereulide in Pasta using Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cereulide is a heat-stable and acid-resistant dodecadepsipeptide toxin produced by emetic strains of Bacillus cereus.[1][2] Its ingestion through contaminated food, frequently starchy products like pasta and rice, can lead to a foodborne illness characterized by nausea and vomiting.[3][4] In severe cases, cereulide intoxication has been linked to liver failure.[3] Given the potential health risks, accurate and sensitive quantification of cereulide in food matrices is crucial for food safety and risk assessment.

This document provides detailed application notes and protocols for the quantification of cereulide in pasta using a stable isotope dilution analysis (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as ¹³C₆-cereulide, is the gold standard for accurate quantification as it effectively compensates for matrix effects and variations in sample preparation and instrument response.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated methods for cereulide quantification in food matrices, including pasta.

Table 1: Method Performance Parameters for Cereulide Quantification

ParameterMatrixValueReference
Limit of Detection (LOD) Rice and Pasta0.1 ng/g
Food0.1 ng/g
Limit of Quantification (LOQ) Rice and Pasta1.1 ng/g
Food0.5 ng/g
Food0.5 µg/kg
Recovery Boiled Rice104%
Boiled Rice with 10% Sunflower Oil111%
Various Foods70.0% - 120.0%
Repeatability (RSDr) Various Foods< 7.3%
Cereulide and Isocereulides A-G2%
Intra-laboratory Reproducibility (RSDR) Various Foods< 8.9%
Cereulide and Isocereulides A-G4%
Linearity (R²) Food and Faeces> 0.995

Table 2: LC-MS/MS Parameters for Cereulide and ¹³C₆-Cereulide

AnalytePrecursor Ion (m/z)Quantitative Product Ion (m/z)Confirmation Product Ion (m/z)Reference
Cereulide 1170.7314.4499.4
¹³C₆-Cereulide 1176.7172.2-

Experimental Protocols

The following protocols are a synthesis of established methods for the quantification of cereulide in pasta.

Materials and Reagents
  • Cereulide standard (>95% purity)

  • ¹³C₆-Cereulide internal standard (>95% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ammonium formate

  • Formic acid

  • Water (LC-MS grade)

  • α-Amylase (optional, for starch-rich matrices)

  • PTFE membrane filters (0.22 µm or 0.45 µm)

Standard Solution Preparation
  • Stock Solutions: Prepare individual stock solutions of cereulide and ¹³C₆-cereulide in methanol or acetonitrile at a concentration of, for example, 1 mg/mL. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the cereulide stock solution with the extraction solvent (e.g., acetonitrile) to create a calibration curve. The concentration range should encompass the expected levels of cereulide in the samples.

  • Internal Standard Spiking Solution: Prepare a working solution of ¹³C₆-cereulide at a fixed concentration (e.g., 100 ng/mL) in the extraction solvent. This solution will be added to all samples, blanks, and calibration standards.

Sample Preparation and Extraction

The following diagram illustrates the general workflow for sample preparation and extraction.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Sample Cleanup & Analysis start Pasta Sample homogenize Homogenize Sample start->homogenize weigh Weigh Homogenized Sample (e.g., 3g) homogenize->weigh add_is Add ¹³C₆-Cereulide Internal Standard weigh->add_is add_solvent Add Extraction Solvent (e.g., Acetonitrile) add_is->add_solvent vortex Vortex add_solvent->vortex shake Shake (e.g., 15 min) vortex->shake centrifuge Centrifuge (e.g., 4000 x g, 15 min) shake->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant filter Filter through PTFE membrane collect_supernatant->filter lcms_analysis LC-MS/MS Analysis filter->lcms_analysis

Caption: Experimental workflow for cereulide extraction from pasta.

Detailed Protocol:

  • Homogenization: Homogenize the pasta sample to ensure uniformity.

  • Weighing: Weigh approximately 3 g of the homogenized pasta sample into a centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the ¹³C₆-cereulide internal standard working solution to the sample.

  • Optional Amylase Treatment: For pasta, the addition of amylase can improve the extraction yield by breaking down the starchy matrix. If used, follow the enzyme manufacturer's instructions for optimal activity.

  • Extraction: Add 15 mL of acetonitrile to the sample.

  • Vortexing and Shaking: Vortex the sample for 30 seconds, followed by shaking for 15 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge the sample at 4000 x g for 15 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.22 µm or 0.45 µm PTFE membrane filter into an autosampler vial for LC-MS/MS analysis. In some methods, a portion of the sample extract is mixed with water before injection.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.

LC Conditions (Example):

  • Column: A C8 or C18 reversed-phase column (e.g., Acquity UPLC BEH C8, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient: An appropriate gradient program should be developed to achieve good separation of cereulide from matrix components. An isocratic method may also be suitable.

MS/MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Precursor and Product Ions: Refer to Table 2 for the specific m/z transitions for cereulide and its labeled internal standard.

Data Analysis and Quantification
  • Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the cereulide quantifier ion to the peak area of the ¹³C₆-cereulide quantifier ion against the concentration of the cereulide standards. A linear regression is typically applied.

  • Quantification: Determine the concentration of cereulide in the pasta samples by using the calibration curve to relate the peak area ratios measured in the samples to the corresponding concentration.

  • Confirmation: The presence of cereulide should be confirmed by the detection of the confirmation product ion (m/z 499.4) at the expected retention time and with an ion ratio consistent with that of the standard.

Logical Relationships in Isotope Dilution Analysis

The following diagram illustrates the principle of stable isotope dilution analysis for cereulide quantification.

sida_principle cluster_sample Sample Preparation cluster_analysis Analysis cluster_quantification Quantification cluster_advantage Key Advantage pasta_sample Pasta Sample (Unknown Cereulide Concentration) add_is Add Known Amount of ¹³C₆-Cereulide (Internal Standard) pasta_sample->add_is extraction Extraction & Cleanup add_is->extraction lcms LC-MS/MS Analysis extraction->lcms measure_ratio Measure Peak Area Ratio (Cereulide / ¹³C₆-Cereulide) lcms->measure_ratio calibration Compare to Calibration Curve measure_ratio->calibration concentration Determine Cereulide Concentration calibration->concentration compensation Compensates for Matrix Effects & Analyte Loss During Preparation concentration->compensation

Caption: Principle of Stable Isotope Dilution Analysis (SIDA).

The stable isotope dilution LC-MS/MS method described provides a robust, sensitive, and accurate approach for the quantification of cereulide in pasta. The use of ¹³C₆-cereulide as an internal standard is critical for overcoming matrix interference and ensuring reliable results. Adherence to validated protocols is essential for obtaining high-quality data for food safety monitoring and research applications.

References

Application Note: Quantitative Analysis of Cereulide in Food Matrices using Isotope Dilution Mass Spectrometry with Cereulide-¹³C₆

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cereulide, a heat-stable and potent emetic toxin produced by certain strains of Bacillus cereus, is a significant concern for food safety.[1][2][3][4] Its detection and accurate quantification in various food matrices are crucial to prevent foodborne illnesses. This application note details a robust and sensitive method for the determination of cereulide using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) and an isotopically labeled internal standard, Cereulide-¹³C₆. The use of Cereulide-¹³C₆ ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[5] This method is applicable to a variety of food matrices, including rice, pasta, and cream-based products.

Experimental Protocols

This section outlines the detailed methodology for the quantitative analysis of cereulide, from sample preparation to data acquisition.

Materials and Reagents
  • Standards: Synthetic cereulide and its labeled isotope ¹³C₆-Cereulide (commercially available).

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Formic acid and ammonium formate.

  • Filters: 0.20 µm PTFE membrane filters.

Sample Preparation

A reliable extraction procedure is critical for accurate quantification. The following protocol is a general guideline and may need optimization for specific food matrices.

  • Homogenization: Weigh 2.5 to 5 grams of the homogenized food sample into a 50 mL conical centrifuge tube.

  • Internal Standard Spiking: Add a known amount of Cereulide-¹³C₆ internal standard solution to the sample. For instance, 500 µL of an appropriate concentration.

  • Extraction: Add 29.5 mL of acetonitrile to the sample, tighten the cap, and shake vigorously. For starch-rich matrices like rice and pasta, the addition of amylase can improve extraction yield.

  • Shaking: Place the tubes on a horizontal shaker for 1 hour.

  • Centrifugation: Centrifuge the samples at 1000-1500 x g for 10 minutes at room temperature.

  • Filtration: Filter the supernatant through a 0.20 µm PTFE membrane filter into an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

The chromatographic separation is typically performed on a C8 or C18 reversed-phase column.

ParameterValue
Column Acquity UPLC BEH C8 1.7 µm, 2.1 × 50 mm or equivalent
Mobile Phase A 10 mM ammonium formate with 0.1% formic acid in water
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 - 10 µL
Gradient A gradient can be optimized, for example, starting at 50% B, increasing to 95% B over 3 minutes, holding for 2 minutes, and then re-equilibrating. An isocratic method with 10/90 mobile phase A/B can also be used.
Mass Spectrometry (MS) Parameters

The analysis is performed in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Cereulide) m/z 1170.7 ([M+NH₄]⁺)
Product Ions (Cereulide) m/z 314.4 (quantitative), m/z 499.4 (confirmation) or m/z 172.15
Precursor Ion (Cereulide-¹³C₆) m/z 1176.7 ([M+NH₄]⁺)
Product Ion (Cereulide-¹³C₆) m/z 172.2 or m/z 172.15
Collision Energy Optimized for each transition (e.g., 80 V for m/z 499 and 90 V for m/z 314)
Desolvation Temperature 450 - 700 °C
IonSpray Voltage 3 - 5.5 kV

Quantitative Data Summary

The following table summarizes the quantitative performance of the described method based on various studies.

ParameterFood MatrixValueReference
Limit of Detection (LOD) Rice and Pasta0.1 ng/g
Limit of Quantification (LOQ) Rice and Pasta1 ng/g
Limit of Quantification (LOQ) Food0.5 µg/kg
Limit of Quantification (LOQ) Faeces0.3 µg/kg
Quantification Range Rice and Pasta1 - 500 ng/g
Linearity (R²) -> 0.995
Recovery -70.0% - 120.0%
Repeatability (RSD) -< 7.3%
Intra-laboratory Reproducibility (RSD) -< 8.9%

Experimental Workflow Visualization

The following diagram illustrates the key steps in the analytical workflow for the quantification of cereulide.

Cereulide_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Food Sample Homogenize Homogenization Sample->Homogenize Spike Spike with Cereulide-13C6 Homogenize->Spike Extract Acetonitrile Extraction Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Filter Filtration Centrifuge->Filter LC_Inject UHPLC Injection Filter->LC_Inject LC_Separation Chromatographic Separation LC_Inject->LC_Separation MS_Detection Tandem MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve (Internal Standard) Integration->Calibration Quantification Quantification Calibration->Quantification Report Result Reporting Quantification->Report

Caption: Workflow for Cereulide quantification.

References

Application Note: Quantitative Analysis of Cereulide in Dairy Products by Isotope Dilution Assay Coupled with LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantification of cereulide in dairy products. Cereulide, a heat-stable emetic toxin produced by Bacillus cereus, poses a significant food safety risk. The described protocol utilizes a stable isotope dilution analysis (SIDA) with 13C6-cereulide as an internal standard, followed by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for accurate and precise quantification. This method is applicable to a variety of dairy matrices and is crucial for food safety monitoring and research.

Introduction

Bacillus cereus is a common foodborne pathogen, and some strains produce the emetic toxin, cereulide.[1] This cyclic dodecadepsipeptide is highly resistant to heat, acid, and enzymatic degradation, making it a persistent threat in contaminated food products, including dairy items.[1][2] Ingestion of cereulide can lead to nausea and vomiting.[3] Due to its potential for severe health consequences, sensitive and accurate methods for its detection and quantification are essential.[4]

The use of a stable isotope-labeled internal standard, 13C6-cereulide, is the gold standard for cereulide quantification. This internal standard closely mimics the chemical and physical properties of the native analyte, correcting for variations in sample extraction, cleanup, and instrument response, thereby ensuring high accuracy and precision. This application note provides a detailed protocol for the extraction and analysis of cereulide in dairy products using this advanced analytical approach.

Principle of the Method

The method is based on the extraction of cereulide from a homogenized dairy sample using an organic solvent. A known amount of 13C6-cereulide internal standard is added at the beginning of the extraction process. After extraction and purification, the sample is analyzed by UPLC-MS/MS. The quantification is performed by measuring the ratio of the signal intensity of the native cereulide to that of the 13C6-cereulide internal standard. A calibration curve is generated using standards with known concentrations of cereulide and a fixed concentration of the internal standard.

Experimental Workflow

Cereulide Extraction Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification & Analysis Sample Dairy Product Sample Homogenize Homogenize Sample Sample->Homogenize Weigh Weigh 2.5g of Homogenized Sample Homogenize->Weigh Add_IS Add 500µL of 13C6-Cereulide (IS) Weigh->Add_IS Vortex_Equilibrate Vortex and Equilibrate for 30 min Add_IS->Vortex_Equilibrate Add_Solvent Add 29.5mL Acetonitrile Vortex_Equilibrate->Add_Solvent Shake Shake for 30 sec Add_Solvent->Shake Centrifuge Centrifuge (10 min, 1000-1500 x g) Shake->Centrifuge Filter Filter Supernatant (0.22 µm PTFE) Centrifuge->Filter Vial Transfer to Autosampler Vial Filter->Vial LCMS UPLC-MS/MS Analysis Vial->LCMS Cereulide Signaling Pathway Cereulide Cereulide Membrane Inner Mitochondrial Membrane Cereulide->Membrane Inserts into Mitochondrion Mitochondrion H_ion H+ Gradient Membrane->H_ion Dissipates K_ion K+ Ion K_ion->Membrane Transported across by Cereulide ATP_Synthase ATP Synthase H_ion->ATP_Synthase Uncouples from ATP ATP Production ATP_Synthase->ATP Inhibits Cell_Damage Cellular Damage & Emesis ATP->Cell_Damage Leads to

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects with Cereulide-¹³C₆

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Cereulide-¹³C₆ to overcome matrix effects in the analysis of food samples.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of Cereulide-¹³C₆ in food sample analysis?

A1: Cereulide-¹³C₆ serves as a stable isotope-labeled internal standard (IS) for the quantitative analysis of cereulide in complex food matrices.[1][2][3] Its chemical and physical properties are nearly identical to the native cereulide, but it has a different mass due to the inclusion of six ¹³C atoms. This allows it to be distinguished from the native toxin by a mass spectrometer. By adding a known amount of Cereulide-¹³C₆ to a sample at the beginning of the extraction process, it co-elutes with the native cereulide and experiences similar matrix effects (ion suppression or enhancement) during LC-MS/MS analysis.[1][2] The ratio of the signal from the native cereulide to the signal from the internal standard is used for quantification, which effectively cancels out the variability introduced by the matrix, leading to more accurate and precise results.

Q2: Why is overcoming matrix effects crucial in cereulide analysis?

A2: Food matrices are complex mixtures of proteins, fats, carbohydrates, and other compounds that can interfere with the ionization of the target analyte (cereulide) in the mass spectrometer's ion source. This interference, known as the matrix effect, can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. Given that even low levels of cereulide in food can cause illness, accurate quantification is critical for food safety and public health. Using Cereulide-¹³C₆ as an internal standard is a robust method to compensate for these matrix effects.

Q3: What are the typical food matrices where Cereulide-¹³C₆ is used?

A3: Cereulide-¹³C₆ has been successfully used to analyze cereulide in a wide variety of food matrices, including:

  • Cooked and fried rice

  • Pasta

  • Dairy products (cream, vanilla custard, infant formula)

  • Meat products (hotdog sausage)

  • Bakery products (mini pancakes, cream pastry)

  • Baby food

Q4: Is there a standardized method that recommends the use of Cereulide-¹³C₆?

A4: Yes, the ISO 18465:2017 standard method for the determination of cereulide in food recommends the use of a stable isotope-labeled internal standard like ¹³C₆-cereulide for accurate quantification. This standard provides a validated protocol for the extraction and analysis of cereulide in various food products.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor recovery of both cereulide and Cereulide-¹³C₆ Inefficient extraction from the food matrix.- Ensure thorough homogenization of the food sample. - For starch-rich matrices like rice and pasta, consider enzymatic treatment with amylase to improve extraction efficiency. - Verify that the correct volume and concentration of the extraction solvent (typically acetonitrile or methanol) are used.
High variability in results between replicate samples Inconsistent matrix effects or non-homogenous sample.- Ensure the internal standard (Cereulide-¹³C₆) is added to the sample before the extraction process to account for variability in extraction efficiency and matrix effects. - Improve sample homogenization to ensure the analyte and internal standard are evenly distributed.
Low signal intensity for both analyte and internal standard Significant ion suppression from the food matrix.- Dilute the final extract to reduce the concentration of matrix components. - Optimize the sample cleanup procedure. While simple extraction is often sufficient, for very complex matrices, a solid-phase extraction (SPE) step might be considered, though it should be carefully validated for recovery. - Optimize LC-MS/MS parameters, including the electrospray ionization (ESI) source settings, to enhance signal intensity.
Signal detected for Cereulide-¹³C₆ but not for native cereulide The sample does not contain cereulide, or the concentration is below the limit of detection (LOD).- Verify the instrument's sensitivity and ensure the LOD is appropriate for the expected concentration range. - Analyze a fortified sample (a blank matrix spiked with a known amount of cereulide) to confirm the method is performing as expected.
Unexpected peaks interfering with the analyte or internal standard peaks Co-eluting matrix components with similar mass-to-charge ratios.- Adjust the liquid chromatography (LC) gradient to improve the separation of the target analytes from interfering compounds. - Utilize multiple reaction monitoring (MRM) on the tandem mass spectrometer (MS/MS) and select specific precursor-to-product ion transitions for both cereulide and Cereulide-¹³C₆ to enhance selectivity.

Quantitative Data Summary

The following tables summarize key performance characteristics of methods using Cereulide-¹³C₆ for the analysis of cereulide in various food matrices.

Table 1: Method Performance in Different Food Matrices

Food Matrix Extraction Solvent Limit of Quantification (LOQ) Recovery (%) Repeatability (RSDr) Reference
Rice & PastaMethanol1 ng/g98-106%3-7%
Fried RiceAcetonitrile (QuEChERS)2 µg/kg88-89%< 4%
Various Foods¹Acetonitrile0.5 µg/kg92.1-109.2%≤ 7.3%
Rice & PastaMethanol1.1 ng/g-2.6-10%

¹ Includes lasagna, hotdog sausage, baby food, and rice.

Table 2: Linearity of Cereulide Quantification using Cereulide-¹³C₆

Matrix Calibration Range Correlation Coefficient (R²) Reference
Rice & Pasta Extract1 - 500 ng/g0.9998 - 0.9999
Solvent (Acetonitrile)0.01 - 8.3 ng/mL> 0.995
Solvent (Methanol/Water)1 - 500 ng/g1.000

Experimental Protocols

Protocol 1: General Extraction and Analysis (Based on ISO 18465:2017)

This protocol provides a general workflow for the extraction and analysis of cereulide in food samples using Cereulide-¹³C₆ as an internal standard.

  • Sample Homogenization: Homogenize a representative portion of the food sample.

  • Internal Standard Spiking: Add a known amount of Cereulide-¹³C₆ solution to a weighed portion of the homogenized sample.

  • Extraction: Add acetonitrile to the sample, and vortex or shake vigorously to extract the cereulide and internal standard.

  • Centrifugation: Centrifuge the sample to separate the solid matrix from the liquid extract.

  • Filtration/Dilution: Filter the supernatant. If necessary, dilute the extract with a suitable solvent (e.g., acetonitrile/water mixture) to minimize matrix effects.

  • LC-MS/MS Analysis: Inject the final extract into an LC-MS/MS system.

    • Chromatographic Separation: Use a C18 column with a gradient elution of water and acetonitrile, both containing a modifier like formic acid or ammonium formate.

    • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor and product ion transitions for both cereulide and Cereulide-¹³C₆.

  • Quantification: Calculate the concentration of cereulide in the sample by comparing the peak area ratio of the native cereulide to Cereulide-¹³C₆ against a calibration curve prepared with known concentrations of both standards.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output Sample Food Sample Homogenize Homogenization Sample->Homogenize Spike Spike with Cereulide-¹³C₆ Homogenize->Spike Extract Extraction with Acetonitrile Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Filter Filtration/ Dilution Centrifuge->Filter LC_MSMS LC-MS/MS Analysis Filter->LC_MSMS Inject Extract Quantify Quantification LC_MSMS->Quantify Peak Area Ratios Result Cereulide Concentration Quantify->Result

Caption: Workflow for cereulide analysis using an internal standard.

Logical_Relationship Cereulide Native Cereulide in Food Matrix Extraction Extraction Process Cereulide->Extraction IS Cereulide-¹³C₆ (Internal Standard) IS->Extraction Matrix Food Matrix Components Matrix->Extraction LC_MSMS LC-MS/MS System Matrix->LC_MSMS Matrix Effect (Suppression/ Enhancement) Extraction->LC_MSMS Signal_Cer Cereulide Signal LC_MSMS->Signal_Cer Signal_IS Cereulide-¹³C₆ Signal LC_MSMS->Signal_IS Ratio Signal Ratio (Cereulide / IS) Signal_Cer->Ratio Signal_IS->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: Overcoming matrix effects with an internal standard.

References

Improving recovery of Cereulide-13C6 during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cereulide-13C6 analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the recovery of this compound during sample extraction and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled version of cereulide, the emetic toxin produced by Bacillus cereus. It is used as an internal standard in quantitative analysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] Using a stable isotope-labeled internal standard is considered the gold standard because it has nearly identical chemical and physical properties to the native analyte.[4] This allows it to mimic the behavior of the target cereulide throughout the entire analytical process, including extraction, clean-up, and ionization, thus effectively compensating for matrix effects and potential losses during sample preparation.[1]

Q2: I am experiencing low recovery of this compound. What are the common causes?

Low recovery of this compound can stem from several factors throughout the sample preparation and analysis workflow. Key areas to investigate include:

  • Suboptimal Extraction Solvent: The choice of solvent is critical for efficiently extracting the lipophilic cereulide molecule from the sample matrix.

  • Matrix Effects: Complex matrices, such as fatty foods or biological samples, can interfere with the extraction and ionization of this compound.

  • Adsorption to Surfaces: Cereulide is known to be hydrophobic and can adsorb to plasticware and glassware, leading to losses.

  • Incomplete Homogenization: Failure to thoroughly homogenize the sample can result in the incomplete release of the internal standard and analyte from the matrix.

  • Inadequate Clean-up: Insufficient removal of interfering substances can lead to ion suppression in the mass spectrometer.

Q3: Which extraction solvent is best for this compound?

Acetonitrile is a widely used and effective extraction solvent for cereulide from various food and biological matrices. Other solvents like methanol and ethanol have also been successfully used. For high-starch matrices like rice and pasta, the addition of enzymes like amylase during extraction can improve recovery by breaking down the matrix and enhancing solvent penetration. A simple acetonitrile extraction has been shown to yield good recovery results, sometimes even without the need for a subsequent solid-phase extraction (SPE) clean-up step.

Q4: How can I minimize matrix effects?

Matrix effects can be mitigated in several ways:

  • Use of this compound: As an internal standard, it co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during quantification.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.

  • Effective Clean-up: Employing clean-up techniques like Solid-Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can remove a significant portion of the matrix components prior to LC-MS/MS analysis. The QuEChERS procedure has been shown to effectively remove matrix compounds from fried rice.

  • Optimized Chromatography: Fine-tuning the liquid chromatography method can help separate cereulide from co-eluting matrix interferences.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause Recommended Solution
Low or inconsistent recovery of this compound in multiple sample types. Inefficient extraction solvent or procedure.Switch to or optimize your extraction with acetonitrile, which has demonstrated high recovery rates for cereulide. Ensure vigorous shaking or homogenization for an adequate duration (e.g., 1 hour). For starch-rich foods, consider enzymatic pretreatment with amylase.
Good recovery in simple matrices (e.g., water), but poor recovery in complex matrices (e.g., fatty foods, faeces). Significant matrix effects leading to ion suppression or extraction inefficiency.Implement a robust sample clean-up method. The QuEChERS method is effective for food matrices like fried rice. Alternatively, a simple centrifugation and filtration of the acetonitrile extract can be sufficient for some matrices.
Signal intensity of this compound decreases with each injection on the LC-MS/MS. Carryover in the injection system or on the analytical column. Adsorption to surfaces.Use a robust wash protocol for the autosampler with a strong organic solvent like acetonitrile. To prevent non-specific losses, samples can be collected in high-content (e.g., 80% v/v) acetonitrile. Consider using polypropylene or silanized glassware to minimize adsorption.
High variability in recovery across replicate samples. Incomplete or inconsistent sample homogenization.Ensure the sample is thoroughly homogenized to a uniform consistency before taking a subsample for extraction. For solid samples, consider cryogenic grinding. For bagged homogenization (e.g., using a stomacher), ensure consistent processing times and solvent-to-sample ratios.
This compound peak is present, but the signal-to-noise ratio is low. Insufficient clean-up, leading to high background noise, or a suboptimal MS/MS transition.Optimize the clean-up procedure to remove more interfering compounds. Verify the precursor and product ions used for the MRM transition are the most abundant and specific for this compound. The ammonium adduct [M+NH4+] is often the most abundant precursor ion.

Quantitative Data Summary

The following tables summarize recovery data for cereulide using this compound as an internal standard from various studies.

Table 1: Cereulide Recovery in Fortified Food Samples

Food Matrix Extraction Method Fortification Level (µg/kg) Average Recovery (%) Relative Standard Deviation (RSD) (%) Reference
Fried RiceQuEChERS1088 - 89< 4
Fried RiceQuEChERS5088 - 89< 4
Fried RiceHomogenizer1083.40.3
Fried RiceStomacher Bag1087.31.7
Cooked RiceAcetonitrile4.1 - 1096.7 - 107.6N/A
Chinese NoodlesAcetonitrile4.1 - 1096.7 - 107.6N/A
French FriesAcetonitrile4.1 - 1096.7 - 107.6N/A
Various FoodsAcetonitrile0.5109.2N/A
Various FoodsAcetonitrile5.092.1N/A

Table 2: Cereulide Recovery in Fortified Faecal Samples

Extraction Method Fortification Level (µg/kg) Average Recovery (%) Reference
Acetonitrile0.3100.9
Acetonitrile2.9111.0

Experimental Protocols

Protocol 1: Acetonitrile Extraction for Food and Faecal Samples

This protocol is adapted from validated methods for the extraction of cereulide.

  • Sample Preparation: Homogenize the sample (e.g., 1-5 g) in a suitable container.

  • Internal Standard Spiking: Add a known amount of this compound solution in acetonitrile to the homogenized sample.

  • Extraction: Add acetonitrile to the sample at a specified ratio (e.g., 10 mL of acetonitrile to 1 g of sample).

  • Homogenization: Shake vigorously or vortex for at least 1 hour to ensure thorough extraction.

  • Centrifugation: Centrifuge the sample at a moderate speed (e.g., 1000-1500 x g) for 10 minutes to pellet solid material.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Analysis: Analyze the filtrate by LC-MS/MS.

Protocol 2: QuEChERS-based Extraction for Fried Rice

This protocol is a simplified representation of the QuEChERS method for cereulide extraction from fried rice.

  • Sample Preparation: Weigh 2.5 g of homogenized fried rice into a 50 mL centrifuge tube.

  • Hydration: Add 2.5 mL of water and vortex.

  • Internal Standard Spiking: Add the this compound internal standard.

  • Solvent Addition: Add 10 mL of acetonitrile containing 0.5% formic acid.

  • Salt Addition: Add QuEChERS salts (e.g., magnesium sulfate, sodium chloride).

  • Extraction: Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.

  • Clean-up (d-SPE): Transfer an aliquot of the supernatant to a dispersive SPE (d-SPE) tube containing sorbents like PSA and C18. Vortex and centrifuge.

  • Filtration and Analysis: Filter the final supernatant and analyze by LC-MS/MS.

Visualizations

experimental_workflow General Workflow for this compound Extraction and Analysis cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Clean-up (Optional but Recommended) cluster_analysis Analysis cluster_troubleshooting Troubleshooting Points Sample Homogenize Sample (e.g., Food, Faeces) Spike Spike with This compound Sample->Spike TS4 Homogenization Sample->TS4 AddSolvent Add Extraction Solvent (e.g., Acetonitrile) Spike->AddSolvent Shake Vigorous Shaking / Homogenization AddSolvent->Shake TS1 Solvent Choice AddSolvent->TS1 Centrifuge1 Centrifugation Shake->Centrifuge1 Cleanup d-SPE (QuEChERS) or other clean-up Centrifuge1->Cleanup Supernatant Filter Filter Supernatant (0.22 µm PTFE) Centrifuge1->Filter If no clean-up Centrifuge2 Centrifugation Cleanup->Centrifuge2 TS2 Matrix Effects Cleanup->TS2 Centrifuge2->Filter LCMS LC-MS/MS Analysis Filter->LCMS TS3 Adsorption Filter->TS3 Quantify Quantification using This compound IS LCMS->Quantify

Caption: Workflow for this compound extraction and analysis with key troubleshooting points.

troubleshooting_logic Troubleshooting Logic for Low this compound Recovery Start Low this compound Recovery Observed Matrix_Complex Is the matrix complex (e.g., fatty)? Start->Matrix_Complex Homogenization_Check Is homogenization complete and consistent? Matrix_Complex->Homogenization_Check No Implement_Cleanup Action: Implement/Optimize Clean-up (e.g., QuEChERS) Matrix_Complex->Implement_Cleanup Yes Solvent_Check Is the extraction solvent optimal? Homogenization_Check->Solvent_Check Yes Improve_Homogenization Action: Refine Homogenization Protocol Homogenization_Check->Improve_Homogenization No Adsorption_Check Have potential adsorption issues been addressed? Solvent_Check->Adsorption_Check Yes Change_Solvent Action: Test/Switch to Acetonitrile Solvent_Check->Change_Solvent No Use_Inertware Action: Use Polypropylene or Silanized Glassware Adsorption_Check->Use_Inertware No Review_LCMS Review LC-MS/MS Parameters Adsorption_Check->Review_LCMS Yes Implement_Cleanup->Homogenization_Check Improve_Homogenization->Solvent_Check Change_Solvent->Adsorption_Check Use_Inertware->Review_LCMS

Caption: Decision tree for troubleshooting low this compound recovery.

References

Technical Support Center: Troubleshooting Signal Suppression of Cereulide-¹³C₆ in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Cereulide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, with a specific focus on signal suppression of the Cereulide-¹³C₆ internal standard.

Frequently Asked Questions (FAQs)

Q1: We are observing significant signal suppression of our Cereulide-¹³C₆ internal standard. What are the most common causes?

Signal suppression of the Cereulide-¹³C₆ internal standard in LC-MS is primarily caused by matrix effects.[1][2] Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source.[2][3][4]

Key contributors to matrix effects for Cereulide analysis include:

  • Complex Sample Matrices: Food samples such as rice, pasta, and dairy products, as well as biological matrices like feces, contain a high concentration of lipids, proteins, salts, and other small molecules that can co-extract with Cereulide and its internal standard.

  • Ion Source Competition: Co-eluting matrix components can compete with Cereulide-¹³C₆ for ionization, leading to a reduction in the number of ions that reach the detector.

  • Ion Source Contamination: A buildup of non-volatile matrix components in the ion source can lead to a general decrease in instrument sensitivity and signal suppression.

  • Inadequate Sample Preparation: Insufficient removal of matrix components during sample preparation is a leading cause of signal suppression.

Q2: How can we confirm that matrix effects are the cause of the observed signal suppression for Cereulide-¹³C₆?

To confirm matrix effects, a post-extraction addition experiment can be performed. This involves comparing the signal response of Cereulide-¹³C₆ in a clean solvent to its response when spiked into a blank sample extract that has undergone the entire sample preparation procedure. A lower signal in the matrix extract indicates the presence of ion suppression.

Q3: What are the initial troubleshooting steps to address Cereulide-¹³C₆ signal suppression?

A systematic approach is crucial for effective troubleshooting. The following flowchart outlines the initial steps to diagnose and resolve signal suppression issues.

G cluster_0 Troubleshooting Workflow for Cereulide-¹³C₆ Signal Suppression start Start: Signal Suppression of Cereulide-¹³C₆ Observed check_system 1. Verify LC-MS System Performance - Check system suitability with standards - Inspect ion source for contamination start->check_system eval_sample_prep 2. Evaluate Sample Preparation - Review extraction and cleanup steps - Consider alternative cleanup methods (SPE, IAC) check_system->eval_sample_prep System OK optimize_lc 3. Optimize Chromatographic Conditions - Adjust gradient to separate from interferences - Test different column chemistries eval_sample_prep->optimize_lc Sample Prep Optimized optimize_ms 4. Optimize MS Parameters - Adjust ion source parameters - Check for correct precursor/product ion selection optimize_lc->optimize_ms Chromatography Optimized end Resolution: Signal Restored/Suppression Mitigated optimize_ms->end MS Optimized

Caption: Troubleshooting workflow for Cereulide-¹³C₆ signal suppression.

Q4: Can you provide a more detailed guide on improving our sample preparation protocol for complex matrices?

Absolutely. Effective sample preparation is the most critical step in mitigating matrix effects. For complex food and biological matrices, a multi-step approach is often necessary.

Sample Preparation Strategies to Reduce Matrix Effects

StrategyDescriptionRecommended For
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) A two-step extraction and cleanup method.Fried rice and other complex food matrices.
Solid-Phase Extraction (SPE) A selective sample cleanup technique that separates the analyte from interfering compounds based on their physical and chemical properties.A wide range of food and biological samples.
Immunoaffinity Chromatography (IAC) A highly selective cleanup method that uses antibodies to specifically bind the analyte of interest.Mycotoxin analysis in various food matrices, can be applied to Cereulide.
Dilute and Shoot A simple approach where the sample extract is diluted to reduce the concentration of matrix components before injection. Requires a highly sensitive instrument.Less complex matrices or when high throughput is required.

Experimental Protocols

Protocol 1: QuEChERS-based Extraction for Cereulide in Fried Rice

This protocol is adapted from a method developed for the screening of Cereulide in fried rice.

  • Homogenization: Homogenize 5 g of the fried rice sample.

  • Spiking: Add the Cereulide-¹³C₆ internal standard to the homogenized sample.

  • Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Salting Out: Add magnesium sulfate and sodium chloride, shake for 1 minute, and centrifuge.

  • Dispersive SPE Cleanup: Transfer an aliquot of the supernatant to a tube containing a mixture of primary secondary amine (PSA) and C18 sorbents. Vortex and centrifuge.

  • Analysis: The supernatant is ready for LC-MS/MS analysis.

Protocol 2: General Solid-Phase Extraction (SPE) for Mycotoxins

This is a general protocol that can be adapted for Cereulide analysis.

  • Extraction: Extract the homogenized sample with a suitable solvent, such as acetonitrile/water.

  • Conditioning: Condition the SPE cartridge with the appropriate solvents.

  • Loading: Load the sample extract onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interfering compounds.

  • Elution: Elute the analyte and internal standard with a strong solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Signaling Pathways and Logical Relationships

The following diagram illustrates the impact of matrix effects on the LC-MS signal of Cereulide-¹³C₆ and the strategies to mitigate this suppression.

G cluster_0 Impact of Matrix Effects on Cereulide-¹³C₆ Signal Analyte Cereulide-¹³C₆ in Sample IonSource Electrospray Ionization (ESI) Source Analyte->IonSource Matrix Co-eluting Matrix Components Matrix->IonSource Interference SuppressedSignal Suppressed Signal IonSource->SuppressedSignal Competition for Ionization NormalSignal Accurate Signal Mitigation Mitigation Strategies - Improved Sample Prep - Chromatographic Separation Mitigation->Matrix Reduces Mitigation->NormalSignal Enables

Caption: Mitigation of matrix effects for accurate signal detection.

Quantitative Data Summary

The following table summarizes recovery data from a study validating an LC-MS/MS method for Cereulide in various food matrices. While this data is for the analyte, similar performance would be expected for the stable isotope-labeled internal standard.

Table 1: Apparent Recovery of Cereulide in Different Food Matrices

MatrixSpiked Concentration (µg/kg)Mean Apparent Recovery (%)
Food (general)0.5109.2
Food (general)5.092.1
Faeces0.3100.9
Faeces2.9111.0
Data adapted from Masquelier et al. (2024)

This data demonstrates that with a validated method, including the use of a ¹³C₆-labeled internal standard, acceptable recoveries can be achieved even in complex matrices.

By following these guidelines and protocols, researchers can effectively troubleshoot and mitigate signal suppression of Cereulide-¹³C₆, leading to more accurate and reliable quantitative results in their LC-MS analyses.

References

Technical Support Center: Optimization of Chromatographic Separation of Cereulide and its Isotopologue

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of chromatographic separation of cereulide and its isotopologue, ¹³C₆-cereulide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chromatographic analysis of cereulide and its isotopologue.

1. Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape can significantly impact the accuracy and precision of quantification. Here are common causes and solutions:

Symptom Potential Cause Recommended Solution
Peak Tailing Secondary interactions with the stationary phase.- Ensure the mobile phase pH is appropriate for the analyte and column. For cereulide, a slightly acidic mobile phase is often used. - Consider a different column chemistry that is less prone to secondary interactions.
Column contamination or degradation.- Flush the column with a strong solvent. - If the problem persists, replace the column.
Extra-column volume.- Minimize the length and diameter of tubing between the injector, column, and detector. - Ensure all fittings are properly connected to avoid dead volume.
Peak Fronting Sample overload.- Dilute the sample. - Reduce the injection volume.
Column collapse.- Operate the column within the manufacturer's recommended pressure and pH limits.
Split Peaks Partially clogged frit or column inlet.- Reverse-flush the column (if recommended by the manufacturer). - Filter all samples and mobile phases to prevent particulate matter from entering the system.
Injection solvent stronger than the mobile phase.- Dissolve the sample in a solvent that is weaker than or of similar strength to the initial mobile phase.

Troubleshooting Logic for Peak Shape Issues

G cluster_tailing cluster_fronting cluster_splitting start Poor Peak Shape Observed q1 Is it Tailing, Fronting, or Splitting? start->q1 tailing Peak Tailing q1->tailing Tailing fronting Peak Fronting q1->fronting Fronting splitting Split Peaks q1->splitting Splitting t_q1 Check for Secondary Interactions tailing->t_q1 f_q1 Sample Overload? fronting->f_q1 s_q1 Clogged Frit/Inlet? splitting->s_q1 t_s1 Adjust Mobile Phase pH t_q1->t_s1 Yes t_q2 Column Contamination? t_q1->t_q2 No t_s2 Flush or Replace Column t_q2->t_s2 Yes t_q3 Extra-Column Volume? t_q2->t_q3 No t_s3 Optimize Tubing and Connections t_q3->t_s3 Yes f_s1 Dilute Sample or Reduce Injection Volume f_q1->f_s1 Yes f_q2 Column Collapse? f_q1->f_q2 No f_s2 Check Column Operating Conditions f_q2->f_s2 Yes s_s1 Reverse-Flush or Replace Column s_q1->s_s1 Yes s_q2 Injection Solvent Issue? s_q1->s_q2 No s_s2 Match Injection Solvent to Mobile Phase s_q2->s_s2 Yes

Caption: Troubleshooting decision tree for common peak shape problems.

2. Low Sensitivity or Poor Signal-to-Noise Ratio

Achieving low limits of detection is crucial for cereulide analysis. If you are experiencing low sensitivity, consider the following:

Potential Cause Recommended Solution
Suboptimal Mass Spectrometer Settings - Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for cereulide and its isotopologue. - Ensure the correct precursor and product ions are being monitored. For cereulide, the [M+NH₄]⁺ adduct is commonly used.[1]
Matrix Effects (Ion Suppression) - Use a stable isotope-labeled internal standard such as ¹³C₆-cereulide to compensate for matrix effects.[2] - Improve sample cleanup procedures to remove interfering matrix components.
Low Injection Volume or Concentration - Increase the injection volume, but be mindful of potential peak shape distortion.[3] - Concentrate the sample extract before analysis.
Analyte Adsorption - Use deactivated vials and tubing. - Add a small amount of an organic solvent like acetonitrile to the sample to prevent adsorption to surfaces.

3. Inaccurate Quantification

Accurate quantification is paramount. Discrepancies in your results could be due to several factors:

Potential Cause Recommended Solution
Inappropriate Internal Standard - Use ¹³C₆-cereulide as the internal standard. It is considered the "perfect internal standard" as it co-elutes with cereulide and experiences the same matrix effects, leading to more accurate quantification compared to structural analogs like valinomycin.[3] The use of valinomycin as a standard can lead to an overestimation of the cereulide concentration.[3]
Matrix Effects - Even with a stable isotope-labeled internal standard, severe matrix effects can impact accuracy. Evaluate matrix effects by comparing the response of the analyte in a clean solvent versus a matrix extract. If significant suppression or enhancement is observed, further sample cleanup is necessary.
Non-Linearity of Calibration Curve - Ensure the calibration curve is linear over the concentration range of your samples. If not, use a weighted regression or a narrower calibration range.
Poor Sample Extraction Recovery - Optimize the extraction solvent and procedure. Acetonitrile is often preferred over methanol for better peak shape and extraction efficiency.

Frequently Asked Questions (FAQs)

Q1: Why is ¹³C₆-cereulide recommended as an internal standard over valinomycin?

A1: ¹³C₆-cereulide is a stable isotope-labeled isotopologue of cereulide. This means it has the same chemical structure and properties as cereulide, causing it to behave identically during sample preparation, chromatography, and ionization in the mass spectrometer. This co-elution and identical ionization behavior allow it to accurately compensate for any sample loss during preparation and for matrix effects that can suppress or enhance the signal. Valinomycin, while structurally similar, has different chromatographic and ionization characteristics, which can lead to less accurate quantification, particularly in complex matrices where matrix effects are significant.

Q2: What are the typical precursor and product ions for cereulide and ¹³C₆-cereulide in LC-MS/MS analysis?

A2: Cereulide and its isotopologue are often detected as their ammonium adducts ([M+NH₄]⁺) in positive electrospray ionization mode. The specific m/z values will depend on the instrument and experimental conditions, but common transitions are:

  • Cereulide: Precursor ion (m/z) ~1170.7 → Product ions (m/z) ~314.4 (quantitative) and ~499.4 (qualitative).

  • ¹³C₆-cereulide: Precursor ion (m/z) ~1176.7 → Product ion (m/z) ~172.2.

Q3: How can I minimize matrix effects in my analysis?

A3: Minimizing matrix effects is crucial for accurate results. Here are some strategies:

  • Use a Stable Isotope-Labeled Internal Standard: As mentioned, ¹³C₆-cereulide is the best choice.

  • Effective Sample Cleanup: Employ solid-phase extraction (SPE) or other cleanup techniques to remove interfering compounds from the sample matrix before LC-MS/MS analysis.

  • Chromatographic Separation: Optimize your chromatographic method to separate cereulide from co-eluting matrix components.

  • Dilution: Diluting the sample can reduce the concentration of interfering substances, but ensure the analyte concentration remains within the linear range of your assay.

Q4: What are the key parameters to consider when developing a chromatographic method for cereulide?

A4: Key parameters include:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and an organic solvent (typically acetonitrile or methanol) with a modifier like formic acid or ammonium formate is often employed.

  • Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min for analytical scale columns.

  • Column Temperature: Maintaining a consistent column temperature (e.g., 40°C) can improve peak shape and reproducibility.

  • Injection Volume: This should be optimized to maximize sensitivity without causing peak distortion.

Experimental Protocols

1. Sample Preparation: Extraction of Cereulide from Food Matrices

This protocol is a general guideline and may need to be optimized for specific food matrices.

  • Homogenize 5 g of the food sample.

  • Add 10 mL of acetonitrile and a known amount of ¹³C₆-cereulide internal standard.

  • Vortex or shake vigorously for 15-30 minutes.

  • Centrifuge at >4000 x g for 10 minutes.

  • Collect the supernatant (the acetonitrile layer).

  • For fatty matrices, a defatting step with hexane may be necessary.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase.

  • Filter the reconstituted sample through a 0.22 µm filter before injection.

Experimental Workflow for Cereulide Analysis

G sample Food Sample homogenize Homogenization sample->homogenize add_is Add ¹³C₆-Cereulide IS homogenize->add_is extract Extraction with Acetonitrile add_is->extract centrifuge Centrifugation extract->centrifuge collect Collect Supernatant centrifuge->collect cleanup Optional: Cleanup (e.g., SPE) collect->cleanup evaporate Evaporation to Dryness cleanup->evaporate Proceed reconstitute Reconstitution in Mobile Phase evaporate->reconstitute filter Filtration (0.22 µm) reconstitute->filter inject LC-MS/MS Injection filter->inject

Caption: A typical experimental workflow for the analysis of cereulide.

2. Chromatographic and Mass Spectrometric Conditions

The following table summarizes typical starting conditions for the LC-MS/MS analysis of cereulide. These should be optimized for your specific instrumentation and application.

Parameter Typical Condition
LC System UHPLC or HPLC system
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Acetonitrile/Methanol with 0.1% formic acid
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute cereulide, then return to initial conditions for re-equilibration.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 - 45 °C
Injection Volume 5 - 20 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Monitored Transitions See FAQ Q2 for typical precursor and product ions.
Collision Energy Optimize for each transition.

By following these guidelines and troubleshooting steps, researchers can optimize their chromatographic methods for the reliable and accurate analysis of cereulide and its isotopologue.

References

Addressing poor linearity in calibration curves with Cereulide-13C6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with poor linearity in calibration curves during Cereulide-13C6 based analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor linearity in my cereulide calibration curve when using this compound as an internal standard?

Poor linearity in LC-MS/MS analysis of cereulide can stem from several factors, even when using a stable isotope-labeled internal standard like this compound. The most common causes include:

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become overwhelmed with ions, leading to a non-linear response where the signal no longer increases proportionally with concentration.[1][2][3]

  • Ion Source Saturation: This occurs when the electrospray ionization (ESI) source has reached its capacity to efficiently generate ions.[1][2] An excess of analyte and other matrix components can lead to competition for ionization, resulting in a plateauing of the signal at higher concentrations.

  • Matrix Effects: Components of the sample matrix can either suppress or enhance the ionization of cereulide and/or its internal standard, leading to deviations from linearity. While this compound is designed to co-elute and experience similar matrix effects as the native analyte, significant or differential matrix effects can still impact linearity.

  • Issues with Internal Standard (IS): Problems with the this compound internal standard, such as incorrect concentration, degradation, or isotopic contribution to the analyte signal, can lead to poor linearity.

  • Suboptimal Chromatographic Conditions: Poor peak shape, co-elution with interfering compounds, or analyte carryover can all negatively impact the linearity of the calibration curve.

  • Sample Preparation Inconsistencies: Inefficient or variable extraction recovery across the concentration range can introduce non-linearity.

Q2: My calibration curve is linear at low concentrations but flattens at higher concentrations. What is the likely cause and how can I fix it?

This is a classic sign of detector or ion source saturation .

  • Troubleshooting Steps:

    • Dilute Samples and Standards: The simplest solution is to dilute your higher concentration standards and samples to bring them within the linear dynamic range of the instrument.

    • Reduce Injection Volume: Decreasing the amount of sample introduced into the LC-MS/MS system can alleviate saturation.

    • Optimize MS Detector Settings: If possible, reduce the detector gain or voltage to decrease sensitivity.

    • Use a Less Abundant Isotope Transition: For quantification, you can select a less intense product ion for both cereulide and this compound to avoid detector saturation while still maintaining adequate sensitivity at the lower end of the curve.

Q3: Can matrix effects still be an issue when using a stable isotope-labeled internal standard like this compound?

Yes, while this compound is the ideal internal standard to compensate for matrix effects due to its similar chemical and physical properties to the native analyte, issues can still arise. Significant ion suppression or enhancement from the matrix can affect both the analyte and the internal standard. If the matrix effect is extreme, it can push the signal of either the analyte or the IS outside the linear range of the detector, even if the concentration is theoretically within the linear range.

Troubleshooting Guides

Guide 1: Diagnosing and Addressing Detector and Ion Source Saturation

This guide provides a systematic approach to identifying and mitigating saturation effects in your cereulide analysis.

Symptoms:

  • Calibration curve is linear at lower concentrations but plateaus or "flattens" at higher concentrations.

  • Poor R-squared value (>0.995 is generally desired for cereulide analysis).

  • Peak shape of the analyte and/or internal standard may become distorted at high concentrations.

Workflow for Troubleshooting Saturation:

G A Observe Non-Linearity at High Concentrations B Hypothesis: Detector or Ion Source Saturation A->B C Experiment 1: Dilution Series B->C I Experiment 2: Reduce Injection Volume B->I N Experiment 3: Modify MS Settings B->N D Dilute highest concentration standards (e.g., 1:10, 1:100) C->D E Analyze diluted standards D->E F Is the curve now linear over the extended, diluted range? E->F G Yes: Saturation is confirmed. Adjust concentration range or dilute samples. F->G Yes H No: Saturation may not be the primary issue. Proceed to other guides. F->H No J Decrease injection volume by 50-80% I->J K Analyze a high concentration standard J->K L Does the peak area decrease proportionally and fall on the linear portion of the curve? K->L L->H No M Yes: Saturation is confirmed. Use smaller injection volume. L->M Yes O Reduce detector gain/voltage or use a less abundant product ion N->O P Re-run calibration curve O->P Q Is linearity improved? P->Q Q->H No R Yes: Saturation is confirmed. Use optimized MS method. Q->R Yes G A Poor Linearity in Matrix Samples B Perform Matrix Effect Experiment (Solvent vs. Matrix-Matched Calibrants) A->B C Significant difference in slopes? B->C D Yes: Matrix effect confirmed. C->D Yes E No: Matrix effect is not the primary cause of non-linearity. Investigate other causes. C->E No F Improve Sample Cleanup D->F H Dilute Sample Extract D->H I Re-validate with Matrix-Matched Calibrants F->I G Use Solid Phase Extraction (SPE) or QuEChERS H->I J Is linearity acceptable? I->J K Yes: Problem solved. J->K Yes L No: Further optimization of chromatography or MS parameters needed. J->L No

References

Minimizing ion suppression for accurate cereulide quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression for accurate cereulide quantification using Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide: Minimizing Ion Suppression

Ion suppression is a common challenge in LC-MS analysis where components of the sample matrix interfere with the ionization of the target analyte, leading to reduced signal intensity and inaccurate quantification. This guide provides a systematic approach to identify and mitigate ion suppression during cereulide analysis.

Issue: Low Cereulide Signal Intensity or High Variability in Results

Symptoms:

  • Significantly lower cereulide peak area than expected in sample extracts compared to standards in pure solvent.

  • Poor reproducibility of results between replicate injections of the same sample.

  • Inconsistent internal standard response across different samples.

Troubleshooting Steps:

  • Assess Matrix Effects:

    • Method: Prepare two calibration curves: one in a pure solvent (e.g., acetonitrile or methanol) and another in a blank matrix extract representative of your samples.

    • Diagnosis: A significant difference in the slopes of the two calibration curves indicates the presence of matrix effects. A lower slope in the matrix-matched curve suggests ion suppression.

  • Implement Stable Isotope Dilution Analysis (SIDA):

    • Rationale: The most effective way to compensate for ion suppression is to use a stable isotope-labeled internal standard (IS) that co-elutes with the analyte and experiences similar ionization effects.[1] For cereulide, ¹³C₆-cereulide is the recommended internal standard.[1][2]

    • Procedure: Add a known concentration of ¹³C₆-cereulide to all samples, standards, and blanks before sample preparation. Quantification is based on the ratio of the analyte peak area to the internal standard peak area.

  • Optimize Sample Preparation:

    • Goal: To remove as many matrix interferences as possible before LC-MS analysis.

    • Recommended Techniques:

      • Acetonitrile Extraction: A simple and effective method for extracting cereulide from various food matrices.[1][2]

      • Solid-Phase Extraction (SPE): Can be used for further cleanup to remove interfering compounds.

      • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has been shown to effectively remove matrix components in fried rice samples.

  • Refine Chromatographic Conditions:

    • Objective: To achieve baseline separation of cereulide from co-eluting matrix components.

    • Actions:

      • Adjust Gradient Profile: A shallower gradient around the elution time of cereulide can improve resolution.

      • Column Selection: Utilize a C18 reversed-phase column for good retention and peak shape.

      • Flow Rate: Optimization of the flow rate can improve separation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a major concern for cereulide quantification?

A1: Ion suppression is a phenomenon in mass spectrometry where the signal of the analyte of interest (cereulide) is reduced due to the presence of other co-eluting compounds from the sample matrix. These interfering molecules compete with cereulide for ionization in the MS source, leading to a decrease in the number of cereulide ions that reach the detector. This results in underestimation of the true cereulide concentration, impacting the accuracy and reliability of the analytical method.

Q2: How can I be certain that I am observing ion suppression?

A2: A post-column infusion experiment is a definitive way to diagnose ion suppression. In this experiment, a constant flow of a cereulide standard solution is introduced into the mobile phase after the analytical column and before the MS source. A blank matrix extract is then injected. A dip in the constant cereulide signal at the retention times where matrix components elute indicates ion suppression.

Q3: Is it acceptable to use a structurally similar compound, like valinomycin, as an internal standard instead of ¹³C₆-cereulide?

A3: While valinomycin has been used in the past, it is not ideal. The MS response of valinomycin can be significantly influenced by the food matrix, leading to lower recovery rates and less accurate quantification compared to using ¹³C₆-cereulide. A stable isotope-labeled internal standard like ¹³C₆-cereulide has the same physicochemical properties as the analyte and will be affected by matrix effects in the same way, thus providing more accurate correction.

Q4: What are the typical precursor and product ions for cereulide and ¹³C₆-cereulide in MS/MS analysis?

A4: For cereulide, the precursor ion is typically the ammonium adduct [M+NH₄]⁺ at m/z 1170.7. Common product ions for quantification and confirmation are m/z 314.4 and m/z 499.4. For the ¹³C₆-cereulide internal standard, the precursor ion is [M+NH₄]⁺ at m/z 1176.7, and a common product ion is m/z 172.2.

Q5: Can diluting my sample extract help in reducing ion suppression?

A5: Yes, diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on the ionization of cereulide. However, this approach also dilutes the analyte, which may compromise the sensitivity of the assay, especially for samples with low cereulide concentrations. This strategy should be used with caution and validated to ensure the diluted concentration is still above the limit of quantification (LOQ).

Experimental Protocols

Protocol 1: Cereulide Extraction from Food Matrices (Based on FDA BAM)

This protocol is adapted from the FDA's Bacteriological Analytical Manual (BAM) for the extraction of cereulide from various food matrices.

  • Sample Homogenization: Homogenize the food sample.

  • Internal Standard Spiking: Weigh 1-5 g of the homogenized sample into a centrifuge tube. Add a known amount of ¹³C₆-cereulide internal standard solution.

  • Extraction: Add acetonitrile to the sample at a ratio of 5 mL per gram of sample.

  • Shaking: Shake the tube vigorously for 1 hour.

  • Centrifugation: Centrifuge the sample at 1000-1500 x g for 10 minutes at room temperature.

  • Filtration/Centrifugation: Filter the supernatant through a 0.22 µm PTFE membrane filter into an autosampler vial. Alternatively, centrifuge the supernatant at 10,000-12,000 x g for 10 minutes.

  • Analysis: The sample is ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for Cereulide Quantification

The following are typical starting parameters for LC-MS/MS analysis of cereulide. These may need to be optimized for your specific instrument and application.

ParameterSetting
LC Column C18 reversed-phase (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile Phase A Water with 10 mM ammonium formate and 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.3 - 1.0 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)
Cereulide MRM Transition 1170.7 -> 314.4 (Quantifier), 1170.7 -> 499.4 (Qualifier)
¹³C₆-Cereulide MRM Transition 1176.7 -> 172.2

Quantitative Data Summary

Table 1: Comparison of Internal Standards for Cereulide Quantification in Rice

Internal StandardMatrixApparent Recovery (%)RSD (%)
¹³C₆-Cereulide Boiled Rice104< 8
Boiled Rice + 10% Oil111< 8
Valinomycin Boiled Rice91< 10
Boiled Rice + 10% Oil80< 10

Data adapted from Bauer et al. (2010)

Table 2: Method Performance for Cereulide Quantification in Various Food Matrices using ¹³C₆-Cereulide IS

MatrixFortification Level (µg/kg)Mean Apparent Recovery (%)Repeatability (RSDr, %)Intra-laboratory Reproducibility (RSDR, %)
Lasagna 0.5109.27.38.9
5.092.15.15.1
50.098.53.94.2
Hotdog Sausage 0.5105.46.87.9
5.095.84.54.8
50.097.23.53.8
Baby Food 0.5108.77.18.5
5.094.34.85.0
50.096.93.74.0
Rice 0.5107.96.98.1
5.093.74.74.9
50.096.53.63.9

Data adapted from Delbrassinne et al. (2023)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Food Sample homogenize Homogenization sample->homogenize spike Spike with ¹³C₆-Cereulide IS homogenize->spike extract Acetonitrile Extraction spike->extract centrifuge Centrifugation extract->centrifuge filter Filtration centrifuge->filter lcms LC-MS/MS System filter->lcms data_acq Data Acquisition (MRM) lcms->data_acq integrate Peak Integration data_acq->integrate ratio Calculate Area Ratio (Analyte/IS) integrate->ratio quantify Quantification using Calibration Curve ratio->quantify result Final Concentration quantify->result

Caption: Experimental workflow for cereulide quantification.

sida_principle cluster_sample Sample cluster_process Analytical Process cluster_detection Detection cluster_quantification Quantification analyte Cereulide (Analyte) process Sample Prep & LC-MS analyte->process is ¹³C₆-Cereulide (IS) is->process suppression Ion Suppression (Affects both equally) process->suppression analyte_signal Reduced Analyte Signal suppression->analyte_signal is_signal Reduced IS Signal suppression->is_signal ratio Ratio (Analyte Signal / IS Signal) Remains Constant analyte_signal->ratio is_signal->ratio accurate Accurate Quantification ratio->accurate

Caption: Principle of Stable Isotope Dilution Analysis (SIDA).

References

Dealing with interferences in Cereulide-13C6 analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cereulide-13C6 analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and answers to frequently asked questions (FAQs) to address common challenges encountered during the quantification of cereulide using its 13C6-labeled internal standard.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in the analysis?

A1: this compound serves as a stable isotope-labeled internal standard (IS).[1][2] Its chemical and physical properties are nearly identical to the native cereulide, but it has a different mass due to the incorporation of six Carbon-13 atoms.[3] This allows it to co-elute with the analyte and experience similar effects from the sample matrix, sample preparation, and ionization process. By adding a known amount of this compound to each sample, it is used to compensate for analyte loss during sample preparation and to correct for matrix effects, such as ion suppression or enhancement, in the mass spectrometer.[1][2] This ensures more accurate and precise quantification of cereulide.

Q2: Why is this compound preferred over other surrogate standards like valinomycin?

A2: this compound is considered the ideal internal standard because it behaves almost identically to the analyte of interest (cereulide) during extraction and LC-MS/MS analysis. While surrogate standards like valinomycin have been used, they may not perfectly mimic cereulide's behavior, leading to less accurate quantification. Using the stable isotope-labeled standard effectively minimizes risks of false negatives and equalizes the conditions for optimal electrospray ionization for both the analyte and the standard, thereby decreasing interferences.

Q3: What are the most common food matrices where cereulide analysis is performed?

A3: Cereulide analysis is commonly performed on starchy foods that are often associated with Bacillus cereus growth and toxin production. Validated food matrices include cooked rice, fried rice, pasta, dairy products like cream pastry and vanilla custard, infant formula, and meat products such as hotdog sausages.

Q4: What are the typical precursor and product ions for cereulide and this compound?

A4: In positive electrospray ionization (ESI+) mode, cereulide and its internal standard are typically detected as their ammonium adducts ([M+NH₄]⁺). The specific mass-to-charge ratios (m/z) can vary slightly based on the instrument, but common transitions are:

  • Cereulide: Precursor ion m/z 1170.7. Quantitative product ion is often m/z 314.4, with a confirmation ion at m/z 499.4. Other sources report product ions such as m/z 172.15.

  • This compound: Precursor ion m/z 1176.7. The quantitative product ion is typically m/z 172.2.

Troubleshooting Guides

Issue 1: Low or No Signal for Cereulide and/or this compound

Q: I am not detecting a signal, or the signal intensity is very low for both my analyte and internal standard. What are the possible causes and solutions?

A: This issue often points to a problem with the sample preparation or the LC-MS/MS system itself.

  • Cause 1: Inefficient Extraction. Cereulide may not be efficiently extracted from the sample matrix.

    • Solution: Ensure the sample is thoroughly homogenized before extraction. Verify that the extraction solvent (typically acetonitrile) is of high purity (LC-MS grade) and that the correct solvent-to-sample ratio is used. Allow sufficient time for equilibration after adding the internal standard and for extraction on a shaker.

  • Cause 2: Instrument Settings. The mass spectrometer settings may not be optimized.

    • Solution: Verify the correct precursor and product ions are being monitored in the multiple reaction monitoring (MRM) mode. Check and optimize MS parameters such as IonSpray voltage, desolvation temperature, collision energy, and gas flows. These settings can vary significantly between instruments.

  • Cause 3: Contamination. Contamination in the LC system or column can lead to signal suppression.

    • Solution: Flush the LC system with an appropriate cleaning solution. If using a guard column, remove it and re-inject a standard to see if the signal returns; if it does, the guard column needs replacement. The analytical column itself may be contaminated and require cleaning or replacement.

Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Q: My chromatogram shows significant peak tailing or splitting for cereulide. How can I resolve this?

A: Poor peak shape can compromise quantification accuracy and precision. The cause can be chemical or physical.

  • Cause 1: Column Degradation. The analytical column may be contaminated or have reached the end of its lifespan.

    • Solution: First, try backflushing the column according to the manufacturer's instructions. If a guard column is present, replace it. If the problem persists, strongly retained contaminants may have fouled the column inlet frit. If cleaning procedures do not work, the column may need to be replaced.

  • Cause 2: Inappropriate Sample Solvent. The solvent used to dissolve the final extract may be too strong compared to the initial mobile phase.

    • Solution: The sample solvent should ideally be the same as, or weaker than, the initial mobile phase. Using a stronger solvent can cause the analyte to move through the column too quickly at the beginning, resulting in a distorted peak shape.

  • Cause 3: Secondary Interactions. Active sites on the column packing material can cause secondary interactions with the analyte, leading to tailing.

    • Solution: Ensure the mobile phase pH is appropriate. Using mobile phase modifiers like ammonium formate and formic acid can help improve peak shape by reducing these unwanted interactions.

  • Cause 4: System Dead Volume. Excessive dead volume in the tubing or connections between the injector, column, and detector can cause peak broadening and splitting.

    • Solution: Check all fittings and connections to ensure they are properly seated and that the correct tubing is being used. Minimize the length of tubing wherever possible.

Troubleshooting Logic for Poor Peak Shape

G start Poor Peak Shape Observed (Tailing, Splitting, Broadening) check_all_peaks Does the issue affect all peaks or just the analyte? start->check_all_peaks all_peaks All Peaks Affected check_all_peaks->all_peaks All one_peak Analyte Peak Only check_all_peaks->one_peak One check_frit Check for Blocked Column Inlet Frit all_peaks->check_frit Likely Physical Issue check_dead_volume Inspect System for Dead Volume (fittings, tubing) all_peaks->check_dead_volume check_solvent Is Sample Solvent Stronger than Mobile Phase? one_peak->check_solvent Likely Chemical Issue fix_frit Backflush or Replace Column/ Guard Column check_frit->fix_frit Common Cause fix_dead_volume Tighten/Replace Fittings, Use Correct Tubing check_dead_volume->fix_dead_volume yes_solvent check_solvent->yes_solvent Yes no_solvent check_solvent->no_solvent No fix_solvent Re-dissolve Sample in Weaker Solvent yes_solvent->fix_solvent check_mobile_phase Check Mobile Phase (pH, Composition) no_solvent->check_mobile_phase check_column_chem Column Chemistry Issue? (Secondary Interactions) no_solvent->check_column_chem fix_mobile_phase Prepare Fresh Mobile Phase, Verify pH check_mobile_phase->fix_mobile_phase fix_column_chem Use Additives (Formic Acid) or Change Column check_column_chem->fix_column_chem G start Start: Homogenized Food Sample (2.5g) weigh Weigh Sample into 50 mL Tube start->weigh add_is Spike with this compound Internal Standard weigh->add_is equilibrate Vortex & Equilibrate (30 min) add_is->equilibrate add_acn Add 29.5 mL Acetonitrile (ACN) equilibrate->add_acn extract Shake Vigorously (e.g., 60 min) add_acn->extract centrifuge Centrifuge to Pellet Solid Matrix extract->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter analyze Inject into LC-MS/MS System filter->analyze

References

Impact of different extraction solvents on Cereulide-13C6 stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Cereulide-13C6 in various extraction solvents. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data-driven insights to ensure the accuracy and reliability of your analytical results.

Frequently Asked Questions (FAQs)

Q1: Which solvents are recommended for extracting Cereulide and for preparing this compound internal standards?

A1: The most commonly used and recommended solvents for Cereulide extraction and for preparing this compound standards are acetonitrile and methanol.[1][2] Ethanol has also been used for extraction.[3] The choice of solvent may depend on the specific food matrix and the subsequent analytical method.

Q2: What are the recommended storage conditions for this compound stock and working solutions?

A2: It is recommended to store all this compound stock solutions at -20°C to ensure long-term stability.[1] For short-term storage, working solutions in acetonitrile have been shown to be stable. A 5 µg/mL stock solution in acetonitrile is stable for one year at 4°C, while a 1 µg/mL working solution in the same solvent is stable for up to one week at 4°C.[4] To minimize degradation, protect solutions from light.

Q3: How does the stability of this compound in the extraction solvent affect quantification?

A3: this compound is used as an internal standard and is added to the sample prior to extraction. This approach effectively compensates for any loss of the analyte during sample preparation and extraction, as both the native Cereulide and the labeled standard are expected to behave similarly. Therefore, minor instability during the extraction process itself is largely corrected for. However, the stability of the initial stock and working solutions is critical for accurate quantification.

Q4: Are there any known degradation pathways for Cereulide in common organic solvents?

A4: While Cereulide is known to be exceptionally stable to heat, extreme pH conditions, and enzymatic degradation, specific degradation pathways in organic solvents like methanol or acetonitrile are not well-documented in the available literature. Standard laboratory practice dictates minimizing exposure of standard solutions to light and elevated temperatures to reduce the risk of unknown degradation.

Q5: Can I use solvents other than methanol or acetonitrile for extraction?

A5: While methanol and acetonitrile are the most validated solvents, other solvents like ethanol and n-pentane have been mentioned in the literature for Cereulide extraction. If you choose to use an alternative solvent, it is crucial to validate the extraction efficiency and ensure that it does not interfere with your analytical method (e.g., LC-MS/MS). The use of this compound as an internal standard is highly recommended to control for variability in extraction recovery.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or no signal from this compound Degradation of the internal standard solution.1. Prepare fresh working solutions from your stock solution. 2. If the issue persists, prepare a new stock solution. 3. Always store stock solutions at -20°C and protect them from light. 4. For acetonitrile-based solutions, adhere to the known stability of one year for stock solutions and one week for working solutions at 4°C.
Pipetting errors or incorrect concentration of the internal standard.1. Verify the concentration calculations for your stock and working solutions. 2. Calibrate your pipettes to ensure accurate dispensing of the internal standard.
High variability in analytical results Inconsistent extraction efficiency.1. Ensure that the this compound internal standard is added to every sample, blank, and calibration standard before the extraction step. 2. Thoroughly homogenize the sample after adding the internal standard to ensure even distribution.
Degradation of this compound in the autosampler.1. If samples are stored in the autosampler for an extended period, consider refrigeration if available. 2. Limit the time samples are left at room temperature before analysis.
Poor peak shape in chromatography Solvent mismatch between the final extract and the mobile phase.1. If possible, the solvent of the final sample extract should be compatible with the initial mobile phase conditions of your LC method. 2. Consider a solvent exchange step to a more compatible solvent after extraction, though this may introduce additional variability.

Data on this compound Stability and Storage

The following tables summarize the available data and best practices for the storage and handling of this compound solutions.

Table 1: Recommended Storage Conditions for this compound Solutions

Solution TypeSolventConcentrationStorage TemperatureKnown StabilityReference
Stock SolutionMethanol100 µg/mL-20°CLong-term
Stock SolutionAcetonitrile5 µg/mL4°C1 year
Working SolutionAcetonitrile1 µg/mL4°C1 week
Working SolutionMethanol/Water (50:50)10 ng/gNot specifiedUsed for calibration curves

Table 2: Overview of Common Extraction Solvents for Cereulide

SolventPolarity IndexCommon Use in ProtocolsKey Considerations
Acetonitrile 5.8Extraction from various food matrices.Good extraction efficiency for Cereulide. Compatible with reversed-phase LC-MS/MS.
Methanol 5.1Preparation of stock solutions and extraction from food samples.A widely used and effective solvent for Cereulide.
Ethanol 4.3Extraction from bacterial cell pellets.A viable alternative to methanol.
n-Pentane 0.0Previously used for extraction, followed by solvent exchange to methanol.A non-polar solvent that can be used for initial extraction from certain matrices.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions (Based on FDA BAM)
  • Stock Solution (IS-A, 100 µg/mL):

    • Accurately weigh 10 mg of synthetic this compound.

    • Dissolve in 100 mL of methanol in a volumetric flask.

    • Store at -20°C.

  • Intermediate Stock Solution (IS-B, 1 µg/mL):

    • Dilute the stock solution (IS-A) with methanol to achieve a concentration of 1 µg/mL.

    • Store at -20°C.

  • Working Solution (IS-C, 100 ng/mL):

    • Dilute the intermediate stock solution (IS-B) with acetonitrile to prepare a 100 ng/mL solution.

    • This solution can be used for spiking samples.

  • Working Solution for Calibration Curve (IS-D, 10 ng/mL):

    • Dilute the intermediate stock solution (IS-B) with acetonitrile to prepare a 10 ng/mL solution.

Protocol 2: Extraction of Cereulide from Food Samples using Acetonitrile
  • Weigh 2.5 g of the homogenized food sample into a 50 mL centrifuge tube.

  • Add a known amount of this compound internal standard solution (e.g., 500 µL of a 100 ng/mL solution in acetonitrile).

  • Vortex the sample for 10 seconds and let it equilibrate for 30 minutes at room temperature.

  • Add 29.5 mL of acetonitrile to the tube.

  • Shake vigorously for 1 hour on a horizontal shaker.

  • Centrifuge the sample at 1000-1500 x g for 10 minutes.

  • Filter the supernatant through a 0.2 µm PTFE filter into an autosampler vial for LC-MS/MS analysis.

Diagrams

Caption: Experimental workflow for this compound standard preparation and sample extraction.

logical_relationship cluster_solvents Extraction Solvents cluster_stability Stability Factors cluster_accuracy Analytical Accuracy acetonitrile Acetonitrile accuracy Accurate Quantification acetonitrile->accuracy methanol Methanol methanol->accuracy ethanol Ethanol ethanol->accuracy storage_temp Storage Temperature (-20°C for long-term) storage_temp->accuracy light_exposure Protection from Light light_exposure->accuracy solvent_purity Solvent Grade (LC-MS Grade) solvent_purity->accuracy

Caption: Factors influencing the accurate quantification of this compound.

References

Validation & Comparative

Validation of an LC-MS/MS Method for the Quantification of Cereulide Using ¹³C₆-Cereulide as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview and comparison of validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of cereulide, the emetic toxin produced by Bacillus cereus. The use of a stable isotope-labeled internal standard, ¹³C₆-cereulide, is a critical component of these methods, ensuring high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This document is intended for researchers, scientists, and professionals in drug development and food safety who are involved in the analysis of this toxin in various matrices such as food and biological samples.

Introduction to Cereulide and the Need for Accurate Quantification

Cereulide is a cyclic dodecadepsipeptide toxin that is heat and acid-stable, posing a significant risk in contaminated food products.[1] Ingestion of cereulide can lead to nausea and vomiting.[1] Due to the potential for severe illness, sensitive and reliable analytical methods are essential for its detection and quantification. LC-MS/MS has emerged as the preferred technique due to its high selectivity and sensitivity.[2] The use of an isotopically labeled internal standard like ¹³C₆-cereulide is considered the gold standard for quantitative mass spectrometry as it closely mimics the analyte's behavior during extraction and ionization.[3]

Comparative Summary of Validated LC-MS/MS Methods

Several methodologies have been validated for the quantification of cereulide using ¹³C₆-cereulide. While the core principles are similar, variations exist in sample preparation, chromatographic conditions, and mass spectrometric parameters. Below is a summary of key performance characteristics from different validated methods.

Quantitative Performance Data

The following table summarizes the key validation parameters from various studies, providing a clear comparison of their performance.

ParameterMethod AMethod BMethod C
Matrix Rice and PastaFood and FecesFried Rice
Linearity (R²) 0.999[4]> 0.995Not explicitly stated, but external calibration used
Limit of Detection (LOD) 0.1 ng/gNot explicitly stated3 S/N ratio
Limit of Quantification (LOQ) 1 ng/gFood: 0.5 µg/kg, Feces: 0.3 µg/kg2 µg/kg
Accuracy (Recovery) Trueness: -2% to +6% relative bias70.0% - 120.0%88% - 89%
Precision (Repeatability, RSD) 3% to 7%< 7.3%< 4%
Precision (Intermediate/Intra-laboratory Reproducibility, RSD) Not explicitly stated< 8.9%< 4%

Detailed Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for replicating and adapting these methods.

Method A: Based on a Single Laboratory Validation Study

This method focuses on the analysis of cereulide in rice and pasta.

  • Sample Preparation:

    • Homogenize 3 g of the food sample.

    • Add 50 µL of ¹³C₆-cereulide internal standard solution (0.6 µg/mL in methanol) to achieve a concentration of 10 ng/g.

    • Add 15 mL of methanol and vortex for 30 seconds.

    • Shake the sample for 15 minutes.

    • Centrifuge at 4000 x g for 15 minutes.

    • Mix 500 µL of the supernatant with 500 µL of water before injection.

  • LC-MS/MS Conditions:

    • LC System: UPLC

    • Mobile Phase Gradient: The gradient starts at 50% mobile phase B for 1 minute, increases linearly to 95% B over 3 minutes, is held at 95% B for 2 minutes, then returns to 50% B in 0.1 minutes, followed by a 1-minute equilibration.

    • Flow Rate: 0.5 mL/min.

    • Mass Spectrometry: ESI-MS/MS.

    • Precursor Ions: Cereulide [M+NH₄]⁺ at m/z 1170.7 and ¹³C₆-cereulide [M+NH₄]⁺ at m/z 1176.7.

    • Product Ions for Quantification: m/z 1170.7 → 172.15 for cereulide and m/z 1176.7 → 172.15 for ¹³C₆-cereulide.

Method B: For Food and Fecal Matrices

This method was developed and validated for a broader range of matrices, including various foods and human feces.

  • Sample Preparation:

    • Samples are extracted with acetonitrile in the presence of the ¹³C₆-cereulide internal standard.

    • The extract is purified by centrifugation and filtration.

  • LC-MS/MS Conditions:

    • Mobile Phase: An acidic aqueous mobile phase (10 mM ammonium formate with 0.1% formic acid) and an organic phase of acetonitrile with 0.1% formic acid were used.

    • Ionization Mode: ESI in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) mode.

    • Precursor Ions: Cereulide and its internal standard were detected as [M+NH₄]⁺ adducts.

Alternative Method: US FDA Protocol

The US Food and Drug Administration (FDA) provides a method that is applicable to a variety of food matrices.

  • Sample Preparation:

    • Weigh 2.5 g of homogenized sample into a 50 mL centrifuge tube.

    • Add 500 µL of the ¹³C₆-cereulide internal standard solution.

    • Let the sample equilibrate for 30 minutes at room temperature after vortexing for 10 seconds.

    • Add 29.5 mL of acetonitrile and shake vigorously for 1 hour.

    • Centrifuge for 10 minutes at 1000-1500 x g.

    • Filter the supernatant through a PTFE membrane filter before analysis.

  • LC-MS/MS Conditions:

    • LC System: UHPLC.

    • Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min using an isocratic method with 10/90 mobile phase A/B.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Mass Spectrometry: ESI-MS/MS in positive mode.

    • Precursor Ions: m/z 1170.7 for cereulide and m/z 1176.7 for ¹³C₆-cereulide.

    • Product Ions: For cereulide, m/z 314.4 (quantification) and m/z 499.4 (confirmation). For ¹³C₆-cereulide, m/z 172.2 (quantification).

Visualizing the Workflow

Diagrams can help in understanding the logical flow of the experimental procedures.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Homogenized Sample Add_IS Add ¹³C₆-Cereulide Internal Standard Sample->Add_IS Extraction Extract with Solvent (e.g., Acetonitrile or Methanol) Add_IS->Extraction Purification Purify by Centrifugation/Filtration Extraction->Purification LC_Separation Liquid Chromatography Separation Purification->LC_Separation Inject Extract MS_Detection Tandem Mass Spectrometry Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification Validation Method Validation Quantification->Validation

General workflow for LC-MS/MS analysis of cereulide.

G start Start Validation linearity Linearity (Calibration Curve, R²) start->linearity lod_loq Sensitivity (LOD & LOQ) start->lod_loq accuracy Accuracy (Recovery %) start->accuracy precision Precision (Repeatability & Reproducibility, RSD%) start->precision specificity Specificity (Matrix Blanks) start->specificity end Validated Method linearity->end lod_loq->end accuracy->end precision->end specificity->end

Key parameters in the validation of the analytical method.

Conclusion

The validation of LC-MS/MS methods for cereulide quantification using ¹³C₆-cereulide as an internal standard demonstrates a high degree of reliability, accuracy, and precision across various food and biological matrices. The presented methods offer robust frameworks for the routine analysis and surveillance of this important foodborne toxin. Researchers and analysts can select and adapt these protocols based on their specific matrix and instrumentation, ensuring the generation of high-quality, defensible data. The use of a stable isotope-labeled internal standard is paramount in achieving the necessary analytical performance for public health protection.

References

A Comparative Analysis of Cereulide-¹³C₆ and Valinomycin as Internal Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of analytical chemistry, particularly for the quantification of toxins, the choice of an internal standard is paramount to achieving accurate and reliable results. This guide provides a detailed comparison between Cereulide-¹³C₆ and valinomycin when used as internal standards for the detection of cereulide, the emetic toxin produced by Bacillus cereus. This comparison is supported by experimental data and protocols to aid researchers, scientists, and drug development professionals in selecting the appropriate standard for their analytical needs.

Cereulide is a heat-stable and potent toxin that can cause foodborne illness characterized by nausea and vomiting.[1][2] Its accurate quantification in food matrices and biological samples is crucial for food safety and clinical diagnostics. An internal standard (IS) is a substance with a known concentration that is added to a sample prior to analysis. It is used to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response, thereby improving the precision and accuracy of the quantitative analysis.

Cereulide-¹³C₆: The Gold Standard

Cereulide-¹³C₆ is a stable isotope-labeled (SIL) version of the cereulide molecule. In this standard, six carbon-¹² atoms are replaced with carbon-¹³ atoms. This substitution results in a molecule that is chemically and physically almost identical to the native cereulide but has a different molecular weight, allowing it to be distinguished by a mass spectrometer.[3][4]

The use of a stable isotope-labeled analogue of the analyte is considered the gold standard for quantitative mass spectrometry.[5] Because Cereulide-¹³C₆ has nearly identical properties to cereulide, it behaves similarly during sample extraction, cleanup, chromatography, and ionization. This co-elution and similar ionization efficiency mean that any variations or matrix effects that influence the analyte will also affect the internal standard to the same degree, allowing for highly accurate correction and quantification. Its use is central to the standardized ISO 18465:2017 method for cereulide analysis.

Valinomycin: A Historical Surrogate

Valinomycin is a cyclic depsipeptide antibiotic produced by Streptomyces species. Structurally and functionally, it is similar to cereulide; both are dodecadepsipeptides that act as potent and selective potassium (K⁺) ionophores. This similarity in function, which involves binding potassium ions and transporting them across biological membranes, leads to mitochondrial dysfunction by disrupting the membrane potential.

Before synthetic cereulide and its isotopically labeled form were commercially available, valinomycin was frequently used as a surrogate standard for cereulide quantification. The rationale was that their structural resemblance would lead to similar behavior in analytical systems. However, despite their similarities, they are distinct molecules. This can lead to differences in extraction efficiency, chromatographic retention times, and ionization response in a mass spectrometer. Consequently, quantification using valinomycin is less accurate and results are often reported as "valinomycin equivalents" rather than an absolute concentration of cereulide. Studies have shown that this can lead to an underestimation of the actual cereulide concentration.

Quantitative Data Comparison

The following table summarizes the key performance characteristics of Cereulide-¹³C₆ and valinomycin as internal standards for cereulide analysis.

FeatureCereulide-¹³C₆Valinomycin
Type of Standard Stable Isotope-Labeled Internal StandardSurrogate Standard
Structural Identity Identical to analyte (differing only in isotopic mass)Structurally similar but not identical
Chemical/Physical Properties Nearly identical to analyteSimilar, but with notable differences
Chromatographic Behavior Co-elutes with the analyteSimilar retention time, but does not co-elute perfectly
Ionization Efficiency (MS) Nearly identical to analyteCan differ from the analyte, leading to quantification bias
Correction for Matrix Effects Excellent and highly accuratePartial and potentially inaccurate
Accuracy of Quantification High, provides absolute quantificationLower, provides quantification in "valinomycin equivalents"
Endorsed by Standard Methods Yes (e.g., ISO 18465:2017)No, considered a legacy approach

Experimental Protocols

A validated and robust method for cereulide quantification relies on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and the use of Cereulide-¹³C₆ as an internal standard.

Protocol: Quantification of Cereulide in Food Samples using LC-MS/MS with Cereulide-¹³C₆ Internal Standard

This protocol is a generalized representation based on established methods.

1. Sample Preparation and Extraction:

  • Weigh 2.5 g of a homogenized food sample into a 50 mL centrifuge tube.

  • Add a known amount (e.g., 500 µL of a 100 ng/mL solution) of the Cereulide-¹³C₆ internal standard solution to the sample.

  • Vortex the sample for 10-30 seconds and allow it to equilibrate for 30 minutes at room temperature.

  • Add 29.5 mL of acetonitrile (ACN) as the extraction solvent.

  • Shake vigorously for 30 seconds by hand, followed by 15 minutes on a horizontal shaker.

  • Centrifuge the sample at 1000-1500 x g for 10 minutes to separate the solid matrix from the solvent.

  • Filter the supernatant through a 0.22 µm PTFE filter into an autosampler vial for analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient starting with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ions ([M+NH₄]⁺):

      • Cereulide: m/z 1170.7

      • Cereulide-¹³C₆: m/z 1176.7

    • Product Ions (for quantification):

      • Cereulide: e.g., m/z 314.4

      • Cereulide-¹³C₆: e.g., m/z 172.2

    • Note: Specific mass transitions may vary slightly depending on the instrument and optimization.

3. Quantification:

  • A calibration curve is constructed by plotting the peak area ratio of cereulide to Cereulide-¹³C₆ against the concentration of the cereulide standards.

  • The concentration of cereulide in the sample is then calculated from this calibration curve using the measured peak area ratio.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for the quantitative analysis of cereulide using an internal standard.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Homogenized Sample Add_IS Spike with Internal Standard (Cereulide-¹³C₆) Sample->Add_IS Extraction Solvent Extraction (e.g., Acetonitrile) Add_IS->Extraction Centrifuge Centrifugation / Filtration Extraction->Centrifuge LC_MS LC-MS/MS Analysis Centrifuge->LC_MS Data Data Acquisition (MRM Mode) LC_MS->Data Ratio Calculate Peak Area Ratio (Analyte / IS) Data->Ratio Result Determine Analyte Concentration Ratio->Result Curve Calibration Curve Curve->Ratio

Workflow for Cereulide Quantification.
Signaling Pathway: Mechanism of Action

Both cereulide and valinomycin function as K⁺ ionophores, disrupting the mitochondrial membrane potential. This shared mechanism is the basis for valinomycin's historical use as a surrogate.

G Membrane Ionophore {Cereulide or Valinomycin} Complex {Ionophore-K⁺ Complex} K_out K⁺ K_out->Ionophore 1. Binds K⁺ K_in K⁺ Complex->K_in 2. Transports K⁺ across membrane down electrochemical gradient Disruption Membrane Potential Disrupted K_in->Disruption 3. Depolarizes membrane, disrupting gradient ATP_Synthase ATP Synthase ATP ATP Production ATP_Synthase->ATP Relies on Proton Gradient Disruption->ATP_Synthase Inhibits

Mechanism of K⁺ Ionophores.

Conclusion

For the accurate and reliable quantification of cereulide, Cereulide-¹³C₆ is unequivocally the superior internal standard . Its isotopic identity with the analyte ensures that it accurately reflects the behavior of cereulide throughout the analytical process, from extraction to detection. This allows for precise correction of matrix effects and procedural losses, resulting in high-quality, defensible data.

While valinomycin served as a useful, structurally similar surrogate when other options were unavailable, its use is scientifically debatable for absolute quantification due to inherent differences in its chemical and physical properties compared to cereulide. With the commercial availability of Cereulide-¹³C₆, its use has become the standard of practice, as reflected in international standard methods. For researchers requiring the highest level of accuracy and compliance with modern analytical standards, Cereulide-¹³C₆ is the recommended choice.

References

A Comparative Guide to Inter-laboratory Cereulide Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of cereulide, the emetic toxin produced by Bacillus cereus. The information presented is collated from various single-laboratory validation studies and a significant inter-laboratory validation of the EN-ISO 18465 standard method, offering crucial insights into the performance and reliability of these techniques. This document is intended to assist researchers and laboratory professionals in selecting the most appropriate method for their specific applications, ensuring accurate and reproducible results in food safety and clinical diagnostics.

Introduction to Cereulide and the Need for Standardized Quantification

Cereulide is a heat-stable dodecadepsipeptide toxin that can cause food poisoning characterized by nausea and vomiting. Its quantification is critical for food safety monitoring and in the investigation of foodborne outbreaks. A variety of analytical methods have been developed for this purpose, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most prominent due to its high sensitivity and specificity. Bioassays, such as the boar sperm motility inhibition assay, also offer a functional measure of toxicity. The standardization and validation of these methods across different laboratories are paramount for ensuring data comparability and reliability.

Inter-laboratory Comparison of Cereulide Quantification Methods

An inter-laboratory study was conducted to validate the EN-ISO 18465 standard, which employs an LC-MS/MS method for the quantification of cereulide. This study provides a robust assessment of the method's performance across multiple laboratories.[1]

Performance of the EN-ISO 18465 Method (Inter-laboratory Study)

The validation study for EN-ISO 18465 involved the analysis of spiked samples of cooked rice and six other food matrices, including fried rice, cream pastry with chocolate, hotdog sausage, mini pancakes, vanilla custard, and infant formula.[1]

Table 1: Inter-laboratory Performance Data for EN-ISO 18465 LC-MS/MS Method [1]

ParameterLow Spike Level (~5 µg/kg)High Spike Level (~75 µg/kg)
Repeatability (µg/kg) 0.67 to 9.6
Reproducibility (µg/kg) 0.6 to 0.98.7 to 14.5

Table 2: Recovery Rates for EN-ISO 18465 in Various Food Matrices [1]

Food MatrixRecovery Rate (%)
Mini-pancakes96.5
Fried rice dish99.3

Comparison with Single-Laboratory Validated LC-MS/MS Methods

Several single-laboratory validation studies have also been published, providing valuable data on the performance of different LC-MS/MS methods for cereulide quantification. These studies often report parameters such as the Limit of Detection (LOD), Limit of Quantification (LOQ), recovery, and precision (repeatability and intra-laboratory reproducibility).

Table 3: Performance Characteristics of Various Single-Laboratory Validated LC-MS/MS Methods

Reference/MethodMatrixLODLOQRecovery (%)Repeatability (RSDr %)Intra-laboratory Reproducibility (RSDwR %)
Delbrassinne et al. (2023)[2]Food-0.5 µg/kg92.1 - 109.2< 7.3< 8.9
Delbrassinne et al. (2023)Faeces-0.3 µg/kg100.9 - 111.0< 7.3< 8.9
Andersson et al. (2014)Rice & Pasta0.1 ng/g1 ng/g91 - 933.1 - 6.6-
Ueda et al. (2024)Fried Rice0.7 µg/kg2 µg/kg80.2 - 88.53.4 - 7.4< 4
Biesta-Peters et al. (2010)Starch-rich foods-~5 µg/kg96.7 - 107.6--

Bioassay Methods for Cereulide Detection

While LC-MS/MS provides quantitative data on the concentration of cereulide, bioassays measure the biological activity of the toxin. These methods can be valuable for screening purposes and for assessing the overall toxicity of a sample, which may include various cereulide isoforms.

Table 4: Overview of Bioassay Methods for Cereulide

MethodPrincipleReported Performance
Boar Sperm Motility Inhibition Assay Cereulide acts as a potassium ionophore, disrupting mitochondrial function in boar sperm and inhibiting motility.Can detect cereulide concentrations in the range of 0.02 to 230 µg/ml.
HEp-2 Cell Vacuolation Assay Cereulide induces vacuolation in HEp-2 cells due to its effect on mitochondrial potassium transport.Has been used to demonstrate the biological activity of synthetic cereulide.

Experimental Protocols

EN-ISO 18465: LC-MS/MS Quantification of Cereulide (Inter-laboratory Validated Method)

This method is considered a reference for the quantification of cereulide in food matrices.

  • Sample Preparation:

    • Homogenize the food sample.

    • Weigh a representative portion of the homogenized sample.

    • Spike with an internal standard (e.g., ¹³C₆-cereulide).

    • Extract the cereulide from the sample using a suitable solvent, typically acetonitrile.

    • Centrifuge and filter the extract to remove solid particles.

  • LC-MS/MS Analysis:

    • Inject the filtered extract into an LC-MS/MS system.

    • Separate cereulide from other matrix components using a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing additives like formic acid or ammonium formate.

    • Detect and quantify cereulide using a tandem mass spectrometer in positive electrospray ionization (ESI+) mode, monitoring specific precursor and product ion transitions. For cereulide, the precursor ion is typically m/z 1170.7.

    • Quantify the cereulide concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with certified reference standards.

Boar Sperm Motility Inhibition Assay (Bioassay)
  • Sample Preparation:

    • Extract cereulide from the food sample using a suitable solvent (e.g., methanol or pentane).

    • Prepare serial dilutions of the extract.

  • Assay Procedure:

    • Incubate fresh boar semen with the serially diluted sample extracts.

    • After a defined incubation period, assess the motility of the spermatozoa under a microscope.

    • The endpoint is typically the highest dilution that causes a significant inhibition of sperm motility compared to a control.

Visualizing the Experimental Workflows

To further clarify the methodologies, the following diagrams illustrate the key steps in the LC-MS/MS and bioassay workflows.

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Homogenization Sample Homogenization Extraction Extraction with Acetonitrile & IS Homogenization->Extraction Purification Centrifugation & Filtration Extraction->Purification Injection Injection into LC-MS/MS Purification->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Quantification Quantification (Internal Standard) Detection->Quantification

Caption: Workflow for Cereulide Quantification by LC-MS/MS.

Bioassay_Workflow cluster_sample_prep Sample Preparation cluster_assay Boar Sperm Motility Assay Extraction Solvent Extraction Dilution Serial Dilution Extraction->Dilution Incubation Incubation with Boar Sperm Dilution->Incubation Microscopy Microscopic Evaluation Incubation->Microscopy Endpoint Endpoint Determination Microscopy->Endpoint

Caption: Workflow for the Boar Sperm Motility Bioassay.

Conclusion

The inter-laboratory validation of the EN-ISO 18465 method demonstrates that LC-MS/MS is a robust and reliable technique for the quantification of cereulide in a variety of food matrices, with acceptable levels of repeatability and reproducibility. Single-laboratory validation studies further support the utility of LC-MS/MS, showcasing excellent sensitivity and recovery. While bioassays like the boar sperm motility test provide a valuable functional assessment of toxicity, LC-MS/MS remains the gold standard for accurate and specific quantification of cereulide. The choice of method will ultimately depend on the specific requirements of the analysis, including the need for quantitative precision versus a broader toxicological screening. The data and protocols presented in this guide are intended to aid researchers and analysts in making informed decisions for the detection and quantification of this important foodborne toxin.

References

A Comparative Guide to the Determination of Cereulide: Featuring the Limit of Detection with Cereulide-13C6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the detection and quantification of cereulide, the emetic toxin produced by Bacillus cereus. The focus is on the highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a stable isotope-labeled internal standard, Cereulide-13C6. This approach has become the gold standard for accurate cereulide quantification.[1] This guide will delve into the performance of this method across different studies and food matrices, and contrast it with alternative detection techniques.

Performance of LC-MS/MS with this compound Internal Standard

The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification as it effectively compensates for matrix effects and variations during sample preparation and analysis.[2] The following table summarizes the performance of various LC-MS/MS methods employing this compound for the determination of cereulide in different food matrices.

Food MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Linearity (R²)Reference
Rice & Pasta0.1 ng/g1 ng/g98-106%>0.999[3]
Food (general)0.1 µg/kg0.5 µg/kg92.1-109.2%>0.995[2][4]
Faeces0.1 µg/kg0.3 µg/kg100.9-111.0%>0.995
Fried Rice, Noodles, Red Bean Paste, Baby FormulaNot explicitly stated< 1 µg/kg>70%Not explicitly stated
Various Foods0.1 ng/mL (in extract)0.5 ng/mL (in extract)>67%Not explicitly stated

Experimental Workflow and Protocols

The determination of cereulide using LC-MS/MS with an internal standard follows a general workflow, as illustrated in the diagram below.

Cereulide Detection Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample_Homogenization Sample Homogenization Internal_Standard_Spiking Spiking with this compound Sample_Homogenization->Internal_Standard_Spiking Extraction Extraction with Acetonitrile/Methanol Internal_Standard_Spiking->Extraction Purification Purification (Centrifugation/Filtration) Extraction->Purification LC_Separation Liquid Chromatography Separation Purification->LC_Separation MS_Detection Tandem Mass Spectrometry Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Result_Reporting Result Reporting Quantification->Result_Reporting

Figure 1: General workflow for cereulide quantification using LC-MS/MS with an internal standard.

Detailed Experimental Protocols

Below are summarized protocols from referenced studies. It is important to note that specific parameters may need optimization based on the instrumentation and matrix being analyzed.

1. Sample Preparation (General Protocol based on FDA BAM and other sources)

  • Homogenization: Weigh a representative portion of the food sample (e.g., 2.5-5 g).

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to the homogenized sample.

  • Extraction: Add an extraction solvent, typically acetonitrile or methanol, to the sample. Vortex and shake for a specified period (e.g., 30 minutes to 1 hour).

  • Purification: Centrifuge the sample to pellet solid debris. The supernatant can be filtered through a PTFE membrane filter (e.g., 0.22 µm) before injection into the LC-MS/MS system. For some complex matrices, a solid-phase extraction (SPE) cleanup step may be employed.

2. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing additives like formic acid and ammonium formate, is typical. For example, Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water; Mobile Phase B: acetonitrile with 0.1% formic acid.

    • Flow Rate: Typically in the range of 0.3-0.5 mL/min.

    • Injection Volume: Varies from 5 to 20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode is used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

    • Precursor and Product Ions:

      • Cereulide: The precursor ion is typically the ammonium adduct [M+NH₄]⁺ at m/z 1170.7. Common product ions for quantification and confirmation are m/z 314.4 and m/z 499.4.

      • This compound: The precursor ion is [M+NH₄]⁺ at m/z 1176.7, and a common product ion is m/z 172.2.

Comparison with Alternative Methods

While LC-MS/MS with a stable isotope-labeled internal standard is the benchmark for cereulide analysis, other methods have been and are occasionally used.

MethodPrincipleLimit of Detection (LOD)AdvantagesDisadvantages
LC-MS/MS (with this compound) Chromatographic separation followed by mass spectrometric detection and quantification using a stable isotope internal standard.As low as 0.1 ng/g in food matrices.High specificity, high sensitivity, accurate quantification, and matrix effect compensation.High initial instrument cost, requires skilled operators.
MALDI-TOF MS Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry detects the mass-to-charge ratio of cereulide.Reported as low as 30 pg/mL in some applications, but can be higher.Rapid screening of bacterial cultures.Less suitable for complex food matrices without extensive cleanup, quantification can be challenging.
HEp-2 Cell Bioassay Measures the cytotoxic effect of cereulide on HEp-2 cells, observed as vacuolation.Semi-quantitative, detects biological activity.Indicates toxicity, relatively low cost.Non-specific (other toxins can cause cytotoxicity), less sensitive than LC-MS/MS, and time-consuming.
Boar Sperm Motility Assay Measures the inhibition of boar sperm motility caused by cereulide's ionophoric activity.Can detect concentrations in the ng/mL range.Relatively simple bioassay.Non-specific, susceptible to interference from other substances affecting sperm motility.
Immunoassays (e.g., ELISA) Utilizes antibodies to detect cereulide.Development has been challenging due to the molecular nature of cereulide.Potentially high throughput and field-deployable.Limited availability and validation, potential for cross-reactivity.
Fluorescent Sensors Based on a change in fluorescence upon binding of cereulide to a potassium ion-selective sensor.A detection limit of 0.21 mM has been reported in a proof-of-concept study.Potential for rapid, in-situ detection.Still in the research and development phase, not yet widely applicable for routine analysis.

Conclusion

For the reliable and accurate quantification of cereulide in various matrices, particularly in food safety and clinical applications, LC-MS/MS with the use of a this compound internal standard is the unequivocal method of choice. Its superior sensitivity, specificity, and ability to correct for analytical variability make it the gold standard. While alternative methods, especially bioassays, can provide information on the toxic potential of a sample, they lack the quantitative accuracy and specificity of LC-MS/MS. Emerging techniques like MALDI-TOF MS and fluorescent sensors may offer rapid screening capabilities in the future but require further development and validation for routine use in complex sample matrices. Researchers and professionals in drug development and food safety should consider the analytical requirements of their studies carefully when selecting a method for cereulide determination.

References

Enhancing Cereulide Analysis: A Guide to Accuracy and Precision Using Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

The quantification of cereulide, the emetic toxin produced by Bacillus cereus, is critical for food safety and public health. This guide provides a comparative overview of analytical methods, emphasizing the pivotal role of internal standards in achieving accurate and precise results, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS). For researchers and drug development professionals, adopting robust analytical protocols is paramount for reliable data in toxicology studies and risk assessment.

The Challenge: Matrix Effects in Cereulide Quantification

Accurate measurement of cereulide in complex matrices such as food products (rice, pasta, dairy) and biological samples (faeces) is often hampered by "matrix effects."[1][2] These effects occur when co-extracted components from the sample interfere with the ionization of the target analyte (cereulide) in the mass spectrometer's ion source. This interference can either suppress or enhance the signal, leading to significant underestimation or overestimation of the toxin's concentration.[3][4]

Historically, compounds with similar structures, like valinomycin, were used as surrogate standards for quantification. However, because they are not identical to cereulide, their behavior during sample preparation and ionization can differ, potentially leading to quantification errors, with some studies showing an overestimation of approximately 10%.[5]

The Gold Standard Solution: Isotope-Labeled Internal Standards

To overcome these challenges, the use of a stable isotope-labeled internal standard (IS), such as ¹³C₆-cereulide, is the state-of-the-art approach. This type of internal standard is considered ideal because it has the same chemical structure and physicochemical properties as the native cereulide.

The key advantages of using ¹³C₆-cereulide are:

  • Correction for Matrix Effects : Since the internal standard co-elutes with the native cereulide and experiences the same degree of ion suppression or enhancement, the ratio of their signals remains constant, allowing for accurate quantification.

  • Compensation for Procedural Losses : Any loss of analyte during the multi-step process of extraction, cleanup, and injection is mirrored by the internal standard. By adding the IS at the very beginning of the sample preparation, it effectively corrects for variations in recovery.

  • Improved Precision and Reproducibility : The use of an IS minimizes variability between samples, leading to lower relative standard deviations (RSD) and higher reproducibility.

Performance Data: With and Without Internal Standards

The implementation of ¹³C₆-cereulide as an internal standard has demonstrably improved the performance of LC-MS/MS methods for cereulide analysis across various matrices. The following table summarizes key validation parameters from studies employing this technique.

Analytical MethodInternal StandardMatrixRecovery (%)Precision (Repeatability/RSD %)Intra-Laboratory Reproducibility (%)LOQ (µg/kg)
LC-MS/MS¹³C₆-cereulideFood (Lasagna, Sausage, Baby Food, Rice)92.1 - 111.0≤ 7.3≤ 8.90.5
LC-MS/MS¹³C₆-cereulideHuman Faeces100.9 - 111.0≤ 7.3≤ 8.90.3
UPLC-MS/MS¹³C₆-cereulideRice & PastaTrueness (Bias): -2 to +6%3 - 7Not Reported1.0
LC-MS/MS¹³C₆-cereulideCream, Rice, PastaNot explicitly stated, but method fully validatedNot ReportedNot ReportedNot Reported
LC-MSNone (External Standard: Synthetic Cereulide)Food Products~100Not ReportedNot ReportedNot Reported
LC-MSNone (External Standard: Valinomycin)Food ProductsProne to ~10% overestimationNot ReportedNot ReportedNot Reported

Experimental Workflow and Protocols

A validated and robust workflow is essential for reliable cereulide quantification. The diagram below illustrates a typical analytical process incorporating an internal standard.

G cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis Sample 1. Sample Collection (e.g., Rice, Pasta, Faeces) Homogenize 2. Homogenization Sample->Homogenize Spike 3. Spike with ¹³C₆-Cereulide (IS) Homogenize->Spike AddSolvent 4. Add Extraction Solvent (e.g., Acetonitrile) Spike->AddSolvent Extract 5. Vortex / Shake AddSolvent->Extract Centrifuge 6. Centrifugation Extract->Centrifuge Filter 7. Filter Supernatant Centrifuge->Filter LCMS 8. LC-MS/MS Analysis Filter->LCMS Quant 9. Quantification (Ratio of Cereulide to IS) LCMS->Quant Result Accurate Result Quant->Result

Caption: Workflow for cereulide analysis using an internal standard.

Detailed Experimental Protocol (Generalized)

This protocol represents a synthesis of methodologies described in the cited literature.

1. Materials and Reagents:

  • Cereulide analytical standard (≥98% purity)

  • ¹³C₆-cereulide internal standard (IS) solution (e.g., 1 µg/mL in acetonitrile)

  • Acetonitrile (ACN) or Methanol, LC-MS grade

  • Water, LC-MS grade

  • Ammonium formate or other modifiers for mobile phase

2. Sample Preparation and Extraction:

  • Weigh a homogenized sample (e.g., 1-3 grams) into a centrifuge tube.

  • Add a precise volume of the ¹³C₆-cereulide internal standard solution to achieve a final concentration relevant to the expected analyte range (e.g., 10 ng/g).

  • Add extraction solvent (e.g., 15 mL of acetonitrile or methanol).

  • Vortex or shake vigorously for a defined period (e.g., 15 minutes) to ensure thorough extraction.

  • Centrifuge the sample at high speed (e.g., 4000 x g for 15 minutes) to pellet solid material.

  • Collect the supernatant. For cleaner samples, this may be directly used. For complex matrices, an additional cleanup step (e.g., solid-phase extraction) might be employed, though many modern methods find it unnecessary.

  • Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.

3. LC-MS/MS Analysis:

  • Chromatography:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: Water with a modifier (e.g., ammonium formate).

    • Mobile Phase B: Acetonitrile or Methanol with a modifier.

    • Gradient: A gradient elution is employed, starting with a higher percentage of mobile phase A and increasing to a high percentage of mobile phase B to elute the hydrophobic cereulide.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both cereulide and the internal standard. A common precursor ion is the ammonium adduct [M+NH₄⁺].

      • Cereulide: m/z 1170.7 → [Product Ion]

      • ¹³C₆-cereulide (IS): m/z 1176.7 → [Product Ion]

4. Quantification:

  • A calibration curve is constructed by plotting the peak area ratio (Cereulide / ¹³C₆-cereulide) against the concentration ratio.

  • The concentration of cereulide in the unknown samples is then determined from this curve, ensuring that any variations in the analytical process have been corrected by the internal standard.

References

Cross-Validation of Chemical and Bioassays for Cereulide Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of cereulide, the emetic toxin produced by Bacillus cereus, is critical for food safety and toxicological studies. This guide provides a comprehensive comparison of the primary chemical and biological assays used for cereulide analysis, supported by experimental data and detailed protocols to aid in method selection and implementation.

Cereulide is a heat-stable cyclic dodecadepsipeptide that can cause vomiting shortly after ingestion of contaminated food. Its detection relies on two main approaches: highly specific chemical assays, predominantly based on liquid chromatography-mass spectrometry (LC-MS), and sensitive bioassays that measure the toxin's biological activity. The choice of assay depends on the specific requirements of the analysis, such as the need for absolute quantification, high throughput screening, or confirmation of biological activity.

Performance Comparison of Cereulide Assays

The performance of chemical assays and bioassays for cereulide detection has been evaluated in several studies, demonstrating a good correlation between the methods. Chemical assays offer high specificity and quantification, while bioassays provide a measure of the toxin's biological effect.

Assay TypeSpecific MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Concentration RangeKey AdvantagesKey Disadvantages
Chemical Assay HPLC-MS10 pg per injection[1]-0.02 to 230 µg/mL[1]High specificity, accurate quantificationRequires sophisticated equipment, may not reflect biological activity
UPLC-MS/MS0.1 ng/g[2]Food: 0.5 µg/kg, Faeces: 0.3 µg/kg[3][4]-Gold standard for quantification, high sensitivity and specificityCostly, requires skilled operators
Bioassay Boar Sperm Motility Assay0.5 ng/mL (50% effective concentration)-Corresponds well with HPLC-MS over 0.02 to 230 µg/mLRapid, inexpensive, reflects biological toxicitySemi-quantitative, potential for interferences
HEp-2 Cell Cytotoxicity Assay---Sensitive to mitochondrial damage caused by cereulideLess specific than chemical assays, slower turnaround time

Experimental Workflows

The general workflows for chemical and biological assays for cereulide detection involve sample extraction followed by analysis. The specific steps can vary, but the diagrams below illustrate typical procedures.

cluster_chemical Chemical Assay Workflow (LC-MS/MS) A Sample Homogenization C Internal Standard Spiking (e.g., 13C6-cereulide) A->C B Extraction with Acetonitrile D Centrifugation/Filtration B->D C->B E LC-MS/MS Analysis D->E F Quantification E->F cluster_bioassay Bioassay Workflow (Boar Sperm Motility) G B. cereus Culture or Food Sample H Methanol Extraction G->H I Serial Dilution of Extract H->I J Incubation with Boar Spermatozoa I->J K Microscopic Examination J->K L Determination of Motility Inhibition K->L cluster_pathway Cereulide's Mechanism of Action Cereulide Cereulide MitochondrialMembrane Mitochondrial Inner Membrane Cereulide->MitochondrialMembrane inserts into Disruption Disruption of Membrane Potential MitochondrialMembrane->Disruption K_ion K+ Ions K_ion->MitochondrialMembrane transported across by Cereulide ATP_depletion ATP Depletion Disruption->ATP_depletion Sperm Sperm Cell Sperm->ATP_depletion relies on ATP for motility Motility_loss Loss of Motility ATP_depletion->Motility_loss

References

Cereulide-13C6 in Proficiency Testing: A Comparative Guide for Toxin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: This guide focuses on the application of Cereulide-13C6 in analytical testing. It is important to clarify that cereulide is a toxin produced by the bacterium Bacillus cereus, and is therefore not a mycotoxin, which are toxins produced by fungi. However, the analytical methodologies, particularly the use of isotopically labeled internal standards for liquid chromatography-tandem mass spectrometry (LC-MS/MS), are highly relevant and analogous to the quantification of mycotoxins. This guide will, therefore, be of significant interest to researchers, scientists, and professionals in the broader field of food safety and toxin analysis.

The use of isotopically labeled internal standards is the gold standard for the accurate quantification of food toxins. This compound, a stable isotope-labeled version of cereulide, serves as an ideal internal standard for the analysis of this emetic toxin. Its application in proficiency testing ensures that laboratories can accurately and reliably detect and quantify cereulide in various food matrices, thereby safeguarding public health.

Comparison of Analytical Approaches for Cereulide Quantification

The primary method for cereulide quantification is LC-MS/MS. The choice of calibration strategy significantly impacts the accuracy and reliability of the results. Here, we compare the use of this compound as an internal standard (Isotope Dilution Mass Spectrometry - IDMS) with other common approaches.

Calibration StrategyPrincipleAdvantagesDisadvantages
Isotope Dilution (this compound) A known concentration of this compound is added to the sample at the beginning of the extraction process. It co-elutes with the native cereulide and is distinguished by its higher mass. The ratio of the native analyte to the labeled standard is used for quantification.- High accuracy and precision- Compensates for matrix effects and variations in extraction recovery- Reduces the need for matrix-matched calibrants- Higher cost of the labeled standard
Surrogate Standard (e.g., Valinomycin) A structurally similar compound, but not isotopically labeled, is used as the internal standard. Valinomycin has been used as a surrogate for cereulide.[1][2][3][4][5]- Lower cost than isotopically labeled standards- May not behave identically to the analyte during extraction and ionization, leading to inaccuracies- Differences in ionization efficiency between the surrogate and analyte can cause quantification errors
External Calibration A calibration curve is generated using standards prepared in a clean solvent. The concentration in the sample is determined by comparing its response to the calibration curve.- Simple to prepare standards- Does not account for matrix effects or recovery losses, which can lead to significant under- or overestimation of the analyte concentration
Matrix-Matched Calibration The calibration curve is prepared in an extract of a blank matrix that is similar to the sample being analyzed.- Can partially compensate for matrix effects- Finding a truly blank matrix can be challenging- Matrix effects can vary between samples of the same type- Labor-intensive

Performance Data of Cereulide Analysis using this compound

The use of this compound as an internal standard in LC-MS/MS methods for cereulide quantification has been shown to yield excellent performance characteristics.

ParameterFood MatrixValueReference
Limit of Detection (LOD) Rice and Pasta0.1 ng/g
Food and Faeces0.1 µg/kg
Limit of Quantification (LOQ) Rice and Pasta1 ng/g
Food0.5 µg/kg
Faeces0.3 µg/kg
Recovery Food (at 5.0 µg/kg)92.1%
Food (at 0.5 µg/kg)109.2%
Faeces (at 2.9 µg/kg)111.0%
Faeces (at 0.3 µg/kg)100.9%
Precision (Repeatability) Rice and Pasta3% - 7% RSD
Food and Faeces< 7.3%
Intra-laboratory Reproducibility Food and Faeces< 8.9%

Experimental Protocols

  • Homogenization: Weigh 2.5 g of the homogenized food sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution (e.g., 500 µL of 100 ng/mL solution in acetonitrile) to the sample.

  • Vortexing and Equilibration: Vortex the sample for 10 seconds and let it stand for 30 minutes at room temperature to allow for equilibration.

  • Extraction: Add 29.5 mL of acetonitrile, tighten the cap, and shake vigorously for 30 minutes.

  • Centrifugation: Centrifuge the sample at ≥ 3000 x g for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.

  • LC Column: A C18 column is typically used for separation.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a modifier such as formic acid and ammonium formate, is commonly employed.

  • Injection Volume: 5 µL

  • Mass Spectrometry: Operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

    • Precursor Ion for Cereulide: m/z 1170.7 [M+NH4]+

    • Product Ions for Cereulide: m/z 314.4 (quantifier) and 499.4 (qualifier)

    • Precursor Ion for this compound: m/z 1176.7 [M+NH4]+

    • Product Ion for this compound: m/z 172.2

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Homogenized Food Sample Spike Spike with this compound Sample->Spike Extract Add Acetonitrile & Shake Spike->Extract Centrifuge Centrifuge Extract->Centrifuge Filter Filter Supernatant Centrifuge->Filter LC_MS LC-MS/MS Analysis Filter->LC_MS Data Data Processing & Quantification LC_MS->Data

Caption: Experimental workflow for the analysis of cereulide using this compound.

logical_relationship cluster_quantification Quantification Strategies cluster_performance Performance Metrics IDMS Isotope Dilution (this compound) Accuracy High Accuracy IDMS->Accuracy Precision High Precision IDMS->Precision MatrixEffectComp Matrix Effect Compensation IDMS->MatrixEffectComp Cost Cost IDMS->Cost Higher Surrogate Surrogate Standard (Valinomycin) Surrogate->Accuracy Lower Surrogate->MatrixEffectComp Partial Surrogate->Cost Lower External External Calibration External->Accuracy Lower External->MatrixEffectComp None MatrixMatched Matrix-Matched Calibration MatrixMatched->Accuracy Moderate MatrixMatched->MatrixEffectComp Partial

Caption: Comparison of quantification strategies for cereulide analysis.

Proficiency Testing

Proficiency testing (PT) is a critical component of a laboratory's quality assurance system. It involves the analysis of blind samples provided by an external organization to assess the laboratory's performance against pre-established criteria. While specific PT schemes for cereulide are not as common as those for regulated mycotoxins, some providers offer PT for the enumeration of Bacillus cereus. Participation in such schemes, as well as in broader mycotoxin PT programs, is essential for laboratories conducting food toxin analysis.

The use of this compound in these PT schemes, where applicable, would allow for a robust evaluation of a laboratory's ability to accurately quantify cereulide. The principles of using an isotopically labeled internal standard are directly transferable to mycotoxin analysis, where numerous 13C-labeled standards are available for analytes such as aflatoxins, ochratoxin A, and deoxynivalenol. Therefore, demonstrating proficiency in cereulide analysis using this compound provides strong evidence of a laboratory's competence in the broader field of toxin quantification.

References

A Researcher's Guide to Labeled Cereulide Standards for Accurate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the emetic toxin cereulide, produced by Bacillus cereus, accurate quantification is paramount. This guide provides a comparative analysis of available standards used in the analytical quantification of cereulide, focusing on the industry-standard isotopically labeled internal standard, ¹³C₆-cereulide, and its historical surrogate, valinomycin. This objective comparison is supported by experimental data and detailed methodologies to aid in the selection of the most appropriate standard for precise and reliable results.

Performance Comparison of Cereulide Standards

The choice of an internal standard is critical in quantitative mass spectrometry to correct for sample preparation losses and matrix effects. For cereulide analysis, the transition from surrogate standards to stable isotope-labeled standards has significantly improved accuracy and reliability.

Standard TypeCompoundKey AdvantagesKey DisadvantagesTypical Application
Isotopically Labeled Internal Standard ¹³C₆-cereulide Co-elutes with native cereulide, providing excellent correction for matrix effects and extraction losses.[1][2] High accuracy and precision in quantification.[2] Chemically identical to the analyte, ensuring similar ionization efficiency.Higher cost compared to surrogate standards.Gold standard for quantitative LC-MS/MS analysis of cereulide in complex matrices like food and biological samples.[2][3]
Surrogate Standard Valinomycin Commercially available and structurally similar to cereulide (both are cyclic depsipeptides and potassium ionophores). Lower cost.Different chemical structure leads to different chromatographic retention times and ionization efficiencies, potentially causing inaccurate quantification. Quantification is expressed in "valinomycin equivalents," not absolute cereulide concentrations. Can result in an underestimation of the actual cereulide content.Historically used in bioassays and early LC-MS methods before the commercial availability of labeled cereulide.

Key Finding: The use of ¹³C₆-cereulide as an internal standard is strongly recommended for accurate and reliable quantification of cereulide. Studies have shown that using valinomycin as a surrogate can lead to an underestimation of the cereulide concentration by as much as a factor of two. The commercial availability of synthetic cereulide and its ¹³C₆-labeled counterpart has been a significant advancement in the field.

Experimental Protocols

Accurate quantification of cereulide relies on robust and validated analytical methods. The most widely accepted method is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation (General Protocol)

A simple and effective extraction method is crucial for high recovery of cereulide from various matrices.

  • Homogenization: Homogenize the sample (e.g., food, fecal matter).

  • Internal Standard Spiking: Add a known amount of ¹³C₆-cereulide internal standard solution to the homogenized sample.

  • Extraction: Extract cereulide and the internal standard with acetonitrile.

  • Purification: Centrifuge the extract to remove solid debris. The supernatant can often be directly analyzed, though a filtration step may be included.

LC-MS/MS Analysis

This protocol is based on commonly cited methods for cereulide quantification.

  • Instrumentation: Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C8 or C18 reversed-phase column is typically used.

  • Mobile Phase:

    • Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A gradient from a lower to a higher percentage of Mobile Phase B is used to separate cereulide from matrix components.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Precursor Ions: The ammonium adducts are typically monitored:

      • Cereulide: m/z 1170.7 [M+NH₄]⁺

      • ¹³C₆-cereulide: m/z 1176.7 [M+NH₄]⁺

    • Product Ions for Multiple Reaction Monitoring (MRM):

      • Cereulide: Quantitative transition m/z 314.4, confirmation transition m/z 499.4.

      • ¹³C₆-cereulide: Quantitative transition m/z 172.2.

  • Quantification: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration ratio. The concentration of cereulide in the sample is then calculated from this curve.

Visualizations

Experimental Workflow for Cereulide Quantification

The following diagram illustrates the typical workflow for the quantitative analysis of cereulide using an internal standard.

G Figure 1: Experimental Workflow for Cereulide Quantification sample Sample Collection (Food, Biological Matrix) homogenization Sample Homogenization sample->homogenization spiking Spiking with ¹³C₆-Cereulide (IS) homogenization->spiking extraction Acetonitrile Extraction spiking->extraction purification Centrifugation & Filtration extraction->purification analysis LC-MS/MS Analysis purification->analysis quantification Data Processing & Quantification analysis->quantification

Figure 1: Experimental Workflow for Cereulide Quantification
Signaling Pathway of Cereulide Cytotoxicity

Cereulide is a potent potassium ionophore that disrupts mitochondrial function, leading to cytotoxicity. This mechanism is central to its emetic and potential organ-damaging effects.

G Figure 2: Cereulide-Induced Mitochondrial Dysfunction cluster_mito Mitochondrion cereulide Cereulide mito_membrane Mitochondrial Inner Membrane cereulide->mito_membrane Inserts into membrane atp_synthase ATP Synthase mito_membrane->atp_synthase Dissipates K⁺ gradient & membrane potential k_ion K⁺ Ion k_ion->mito_membrane Translocates across membrane via Cereulide atp ATP atp_synthase->atp Inhibits synthesis cell_death Cellular Apoptosis atp->cell_death Energy depletion leads to

Figure 2: Cereulide-Induced Mitochondrial Dysfunction

This guide provides a comprehensive overview for researchers to make informed decisions on the selection and use of labeled standards for cereulide quantification. The adoption of ¹³C₆-cereulide has been a critical step forward, enabling more accurate and reliable data in food safety, clinical diagnostics, and drug development research.

References

Isotope Dilution Mass Spectrometry: The Gold Standard for Absolute Quantification of Cereulide

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of cereulide, the emetic toxin produced by Bacillus cereus, is paramount for food safety and toxicological studies. While various methods exist, isotope dilution mass spectrometry (IDMS) has emerged as the most robust and accurate technique for the absolute quantification of this toxin. This guide provides a comprehensive comparison of IDMS with other analytical methods, supported by experimental data, and offers detailed protocols for its implementation.

Superior Accuracy and Precision with Isotope Dilution

The core principle of IDMS lies in the use of a stable isotope-labeled internal standard, typically ¹³C₆-cereulide, which is chemically identical to the native analyte but mass-shifted.[1][2] This standard is added to the sample at the beginning of the analytical process, co-eluting with the target analyte and experiencing identical sample preparation and ionization effects.[1][2] This co-behavior effectively cancels out variations in extraction efficiency and matrix effects, leading to significantly higher accuracy and precision compared to other methods.

In contrast, methods relying on external standards or structurally similar internal standards, such as valinomycin, are more susceptible to inaccuracies. Valinomycin, while structurally similar to cereulide, exhibits different mass spectrometric responses and can be significantly influenced by the food matrix.[1] This can lead to either an overestimation or underestimation of the actual cereulide concentration.

Quantitative Data Comparison

The following tables summarize the performance of IDMS compared to other quantification methods for cereulide, based on published experimental data.

Parameter Isotope Dilution Mass Spectrometry (¹³C₆-Cereulide IS) Internal Standard Method (Valinomycin IS) External Standard Method Reference(s)
Recovery Rate (Boiled Rice) 104%91%Prone to matrix effects
Recovery Rate (Boiled Rice + 10% Oil) 111%80%Prone to matrix effects
Repeatability (RSD) < 8%< 10%Variable
Intra-laboratory Reproducibility (RSD) < 8%< 8%Variable
Limit of Quantification (LOQ) 0.1 - 1 ng/gNot explicitly stated, but generally higherDependent on matrix
Linearity (R²) > 0.999Not explicitly stated> 0.99

Table 1: Comparison of Quantitative Performance in Food Matrices. RSD: Relative Standard Deviation.

Method Reported Cereulide Concentration Reference Cereulide Concentration (IDMS) Deviation Reference(s)
Valinomycin Standard ~10% higher-Overestimation
Valinomycin Standard Underestimation by a factor of two (specific analytical conditions)-Underestimation

Table 2: Accuracy Comparison with Valinomycin as a Standard.

Experimental Protocols

Isotope Dilution Mass Spectrometry (IDMS) for Cereulide Quantification

This protocol is a synthesis of methodologies described in the literature.

a. Sample Preparation and Extraction:

  • Homogenize 5 g of the food sample. For starch-rich matrices like rice or pasta, enzymatic treatment with amylase can improve extraction efficiency.

  • Add a known amount of ¹³C₆-cereulide internal standard solution in acetonitrile to the homogenized sample.

  • Extract the cereulide by adding acetonitrile and shaking vigorously.

  • Centrifuge the sample to separate the solid matrix from the acetonitrile extract.

  • Filter the supernatant through a 0.22 µm filter.

b. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the cereulide.

    • Injection Volume: 1-20 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization in positive mode (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor the transitions for both native cereulide and the ¹³C₆-labeled internal standard.

      • Cereulide: Precursor ion [M+NH₄]⁺ at m/z 1170.7 and product ions (e.g., m/z 172.15, 314.2, 357.2).

      • ¹³C₆-Cereulide: Precursor ion [M+NH₄]⁺ at m/z 1176.7 and product ions (e.g., m/z 172.15, 173.2, 316.2, 358.2).

    • Quantification: The concentration of cereulide is determined by the ratio of the peak area of the native cereulide to the peak area of the ¹³C₆-cereulide internal standard, calculated against a calibration curve prepared with known concentrations of both standards.

Quantification using Valinomycin as an Internal Standard

This method follows a similar extraction and LC-MS/MS procedure as IDMS, with the key difference being the use of valinomycin as the internal standard.

a. Sample Preparation and Extraction:

  • Homogenize the food sample.

  • Add a known amount of valinomycin solution.

  • Perform the extraction with a suitable solvent like acetonitrile or methanol.

  • Centrifuge and filter the extract.

b. LC-MS/MS Analysis:

  • LC conditions are generally similar to those used for IDMS.

  • MS/MS parameters are adjusted to monitor the specific precursor and product ions of valinomycin.

  • Quantification: A calibration curve is constructed using known concentrations of cereulide, and the concentration in the sample is determined by comparing the peak area of cereulide to that of the valinomycin internal standard. However, as noted, the response factor between cereulide and valinomycin can vary, leading to inaccuracies.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for cereulide quantification.

IDMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Food Sample Homogenization Homogenization Sample->Homogenization Spiking Spike with ¹³C₆-Cereulide IS Homogenization->Spiking Extraction Acetonitrile Extraction Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration LC_MSMS LC-MS/MS Analysis Filtration->LC_MSMS Data_Processing Data Processing LC_MSMS->Data_Processing Quantification Absolute Quantification Data_Processing->Quantification

Figure 1: Workflow for cereulide quantification using Isotope Dilution Mass Spectrometry (IDMS).

Alternative_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Food Sample Homogenization Homogenization Sample->Homogenization Spiking Spike with Valinomycin IS Homogenization->Spiking Extraction Solvent Extraction Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration LC_MSMS LC-MS/MS Analysis Filtration->LC_MSMS Data_Processing Data Processing LC_MSMS->Data_Processing Quantification Relative Quantification Data_Processing->Quantification

Figure 2: Workflow for cereulide quantification using an alternative internal standard (Valinomycin).

Conclusion

For the absolute and accurate quantification of cereulide, isotope dilution mass spectrometry using ¹³C₆-cereulide as an internal standard is unequivocally the superior method. It effectively mitigates matrix effects and variations in sample preparation, providing reliable and reproducible results crucial for food safety assessments and toxicological research. While methods employing alternative standards like valinomycin can be used for screening purposes, they lack the accuracy required for definitive quantification. The adoption of IDMS is therefore highly recommended for any laboratory conducting quantitative analysis of cereulide.

References

Method performance of QuEChERS extraction for cereulide analysis

Author: BenchChem Technical Support Team. Date: November 2025

The robust and efficient QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is increasingly being adopted for the extraction of cereulide, the emetic toxin produced by Bacillus cereus, from various food matrices. This guide provides a comparative overview of the QuEChERS method against other common extraction techniques, supported by experimental data to aid researchers in selecting the optimal method for their analytical needs.

Performance Comparison of Extraction Methods

The selection of an appropriate extraction method is critical for the accurate quantification of cereulide. Below is a summary of the performance of QuEChERS compared to other techniques such as Solid-Liquid Extraction (SLE) and other solvent-based extractions.

Method Matrix Recovery (%) Limit of Quantification (LOQ) Matrix Effect Key Advantages Reference
QuEChERS Fried Rice88 - 892 µg/kg± 6%Rapid, minimal matrix effects[1][2][3]
Solid-Liquid Extraction (Acetonitrile) Rice, Lasagna, Hotdog Sausage, Baby Food92.1 - 109.20.5 µg/kgNot specifiedHigh recovery across various matrices[4][5]
Methanol Extraction Rice, PastaNot specified1 ng/gNot specifiedSimple procedure
Ethanol Extraction Milk99.5 - 119.9Not specifiedNot specifiedHigh recovery in dairy matrices

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. The following sections outline the experimental protocols for the QuEChERS and Solid-Liquid Extraction methods.

QuEChERS Protocol for Cereulide in Fried Rice

This method is adapted from a study that developed a screening method for cereulide in fried rice.

  • Sample Preparation: Homogenize 5 grams of the fried rice sample.

  • Extraction:

    • Add 10 mL of acetonitrile to the homogenized sample in a 50 mL centrifuge tube.

    • Shake vigorously for 1 minute.

    • Add QuEChERS salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake again for 1 minute and then centrifuge.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the supernatant.

    • Add a d-SPE cleanup sorbent (e.g., PSA, C18).

    • Vortex and centrifuge.

  • Analysis: The final extract is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Solid-Liquid Extraction (SLE) Protocol for Cereulide in Various Foods

This protocol is based on a validated method for the determination of cereulide in diverse food matrices.

  • Sample Preparation: Weigh 3 grams of the homogenized food sample into a 50 mL centrifuge tube.

  • Internal Standard: Fortify the sample with a labeled internal standard solution (e.g., ¹³C₆-cereulide).

  • Extraction:

    • Add 30 mL of acetonitrile to the sample.

    • Allow to equilibrate for 30 minutes.

    • Shake vigorously.

  • Purification: Centrifuge the extract and filter the supernatant before LC-MS/MS analysis.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the workflows for the QuEChERS and Solid-Liquid Extraction methods.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Sample Homogenized Sample (5g) Add_ACN Add Acetonitrile (10 mL) Sample->Add_ACN Shake1 Shake (1 min) Add_ACN->Shake1 Add_Salts Add QuEChERS Salts Shake1->Add_Salts Shake2 Shake (1 min) Add_Salts->Shake2 Centrifuge1 Centrifuge Shake2->Centrifuge1 Supernatant Take Supernatant Aliquot Centrifuge1->Supernatant Add_Sorbent Add d-SPE Sorbent Supernatant->Add_Sorbent Vortex Vortex Add_Sorbent->Vortex Centrifuge2 Centrifuge Vortex->Centrifuge2 Final_Extract Final Extract Centrifuge2->Final_Extract LCMS LC-MS/MS Analysis Final_Extract->LCMS

QuEChERS workflow for cereulide analysis.

SLE_Workflow cluster_extraction Extraction cluster_purification Purification & Analysis Sample Homogenized Sample (3g) Add_IS Add Internal Standard Sample->Add_IS Add_ACN Add Acetonitrile (30 mL) Add_IS->Add_ACN Equilibrate Equilibrate (30 min) Add_ACN->Equilibrate Shake Shake Equilibrate->Shake Centrifuge Centrifuge Shake->Centrifuge Filter Filter Supernatant Centrifuge->Filter LCMS LC-MS/MS Analysis Filter->LCMS

References

Safety Operating Guide

Proper Disposal of Cereulide-13C6: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Cereulide, a potent emetic toxin, and its isotopically labeled form, Cereulide-13C6, require stringent handling and disposal procedures to ensure laboratory safety and prevent environmental contamination. Due to its exceptional stability and resistance to heat, enzymatic degradation, and a wide range of pH levels, standard autoclaving is insufficient for the chemical inactivation of this toxin. This guide provides detailed, step-by-step protocols for the effective and irreversible degradation of this compound waste in a laboratory setting.

Immediate Safety Precautions

Before commencing any disposal procedure, it is imperative to adhere to standard laboratory safety protocols. Always consult the Safety Data Sheet (SDS) for this compound and any chemicals used in the inactivation process.

Mandatory Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves, such as nitrile gloves.

  • Eye Protection: Use safety goggles or a face shield.

  • Lab Coat: A fully buttoned lab coat is required to protect against skin contact.

All handling and disposal procedures involving this compound should be performed within a certified chemical fume hood to minimize the risk of inhalation exposure.

Step-by-Step Disposal Procedures

The recommended method for the disposal of this compound is through chemical inactivation, which ensures the irreversible degradation of the toxin. The choice of reagent will depend on the nature of the waste (liquid or solid) and the materials' compatibility.

Liquid Waste Disposal

For liquid waste containing this compound, such as residual solutions from experiments, the following chemical inactivation protocol should be followed:

  • Select an Inactivation Reagent: Choose one of the validated inactivation solutions from the table below. Common and effective options include a 10% bleach solution (final concentration of 0.5-1.0% sodium hypochlorite) or 1 M sodium hydroxide (NaOH).[1]

  • Prepare the Inactivation Solution: In a designated chemical fume hood, prepare the chosen inactivation solution.

  • Inactivate the Toxin Waste: Carefully and slowly add the liquid this compound waste to the inactivation solution. A recommended ratio is 1 part waste to 10 parts inactivation solution.[1]

  • Ensure Sufficient Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete degradation of the toxin.[1]

  • Neutralization (if applicable):

    • If using 1 M NaOH, neutralize the solution to a pH between 5.5 and 9.0 by carefully adding a weak acid (e.g., 1 M HCl).

    • If using a strong acid for inactivation, neutralize with a weak base (e.g., sodium bicarbonate).[1]

    • For bleach solutions, neutralization is typically not required before drain disposal, but local regulations should be confirmed.

  • Final Disposal: After inactivation and neutralization, the solution may be permissible for drain disposal with copious amounts of water, provided it complies with all local and institutional wastewater regulations.[1]

Solid Waste Disposal

Solid waste contaminated with this compound, including pipette tips, gloves, empty vials, and contaminated labware, must be treated as hazardous waste.

  • Decontamination of Surfaces and Labware:

    • Reusable labware should be soaked in one of the recommended inactivation solutions (see table below) for at least 30-60 minutes. After decontamination, the labware can be washed, rinsed, and reused.

    • Work surfaces and equipment should be wiped down with the chosen inactivation solution, ensuring a sufficient contact time before a final rinse with water to remove any corrosive residues.

  • Segregation and Collection:

    • Collect all disposable solid waste contaminated with this compound in a clearly labeled, leak-proof hazardous waste container.

  • Storage:

    • Store the sealed hazardous waste container in a designated hazardous waste accumulation area, in accordance with institutional and regulatory guidelines.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office.

Quantitative Data for Inactivation Methods

The following table summarizes the recommended chemical inactivation agents and their operational parameters for the disposal of this compound.

Inactivation AgentConcentrationWaste-to-Reagent RatioMinimum Contact TimeNeutralization Required
Sodium Hypochlorite (Bleach)10% solution (0.5-1.0% final concentration)1:1030-60 minutesGenerally no, check local regulations
Sodium Hydroxide (NaOH)1 M1:1030-60 minutesYes (with weak acid)
Hydrochloric Acid (HCl)1 M1:1030-60 minutesYes (with weak base)

Experimental Protocols for Chemical Inactivation

The effectiveness of these chemical inactivation methods is based on the principle of hydrolysis or oxidation of the cyclic peptide structure of Cereulide.

  • Alkaline and Acid Hydrolysis: Strong bases (like NaOH) and acids (like HCl) catalyze the hydrolysis of the ester and amide bonds within the dodecadepsipeptide structure of Cereulide. This process breaks the ring and degrades the molecule into smaller, non-toxic peptide and hydroxy acid fragments. Studies on the structural elucidation of Cereulide have employed alkaline hydrolysis to break it down into dipeptides for analysis, confirming the cleavage of the peptide backbone.

  • Oxidative Degradation: Sodium hypochlorite is a strong oxidizing agent that can irreversibly damage the amino acid residues and peptide bonds of Cereulide, leading to its inactivation.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

Cereulide_Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_type Waste Type Assessment cluster_liquid_disposal Liquid Waste Disposal cluster_solid_disposal Solid Waste Disposal Waste This compound Waste Decision Liquid or Solid Waste? Waste->Decision Liquid_Waste Liquid Waste Decision->Liquid_Waste Liquid Solid_Waste Solid Waste Decision->Solid_Waste Solid Chemical_Inactivation Chemical Inactivation (e.g., 1M NaOH or 10% Bleach) Liquid_Waste->Chemical_Inactivation Neutralization Neutralization (if required) Chemical_Inactivation->Neutralization Drain_Disposal Drain Disposal (with copious water) Neutralization->Drain_Disposal Decontaminate Decontaminate Surfaces & Reusable Labware Solid_Waste->Decontaminate Segregate Segregate Disposable Waste in Hazardous Waste Container Solid_Waste->Segregate Store Store in Designated Area Segregate->Store EH_S_Disposal Disposal via EHS Store->EH_S_Disposal

Caption: Workflow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.